molecular formula C8H5BrN2O2 B1377999 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352393-84-0

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1377999
CAS No.: 1352393-84-0
M. Wt: 241.04 g/mol
InChI Key: IUQQUPJRJKYUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQUPJRJKYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthesis and Therapeutic Potential of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. This technical guide focuses on a key derivative, 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1352393-84-0), a compound of significant interest for the development of novel therapeutics. We will provide an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and a comprehensive overview of its current and potential applications in drug discovery, with a particular focus on its role as a kinase inhibitor and anti-tubercular agent. This guide is intended to be a valuable resource for researchers and scientists working in the field of drug development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The fusion of pyrazole and pyridine rings in the pyrazolo[1,5-a]pyridine system creates a unique electronic and steric environment, making it an attractive scaffold for interaction with a variety of biological targets.[1] The core structure is relatively rigid, providing a well-defined framework for the orientation of substituents in three-dimensional space, which is crucial for achieving high-affinity binding to protein targets. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking and hydrophobic interactions.

The introduction of a bromine atom at the 7-position and a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyridine scaffold, as in the case of this compound, offers several strategic advantages in drug design. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.[2] Furthermore, the carboxylic acid group can act as a key pharmacophoric feature, forming critical interactions with target proteins, or it can be modified to improve pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 1352393-84-0[3][4][5]
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3]
Appearance Powder or liquid
Purity ≥95% - 98+%[3]
SMILES O=C(C1=C2C=CC=C(Br)N2N=C1)O[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, culminating in the hydrolysis of its corresponding ethyl ester. The following protocol is a composite of established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Bromopyridine B 1-Amino-4-bromopyridinium salt A->B N-Amination (e.g., Hydroxylamine-O-sulfonic acid) D Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-77-7) B->D [3+2] Cycloaddition C Ethyl Propiolate C->D E This compound (CAS: 1352393-84-0) D->E Hydrolysis (e.g., NaOH, EtOH/H₂O) Kinase_Inhibition cluster_0 Kinase Active Site ATP_pocket ATP Binding Pocket Hinge Region Gatekeeper Residue inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->ATP_pocket:hinge Competitively Binds atp ATP atp->ATP_pocket:hinge Binds Anti_TB_Mechanism Inhibitor Pyrazolo[1,5-a]pyridine Derivative Cyt_bc1 Cytochrome bc1 Complex Inhibitor->Cyt_bc1 Inhibits ETC M. tuberculosis Electron Transport Chain ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Produces Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Lack of ATP leads to

References

physicochemical properties of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a fused pyrazolo-pyridine ring system. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the bromine atom and the carboxylic acid group provides a versatile scaffold for synthesizing novel therapeutic agents, potentially for applications in oncology and neurology.[1] Understanding the fundamental physicochemical properties of this molecule is a critical first step in the drug discovery pipeline, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

This guide provides a comprehensive overview of the core , detailing not only the known and predicted values but also the robust experimental protocols required for their determination. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a self-validating system for generating reliable and reproducible data.

Core Molecular & Physicochemical Identifiers

A summary of essential identifiers and computationally predicted properties provides a foundational snapshot of the compound. These values are crucial for initial screening and for designing subsequent experimental investigations.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1352393-84-0[2]
Molecular Formula C₈H₅BrN₂O₂[2]
Molecular Weight 241.04 g/mol [2]
Predicted LogP 1.795[2]
Topological Polar Surface Area (TPSA) 54.6 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a paramount property in drug development. A compound must possess adequate solubility in physiological fluids to be absorbed and transported to its site of action.[3] Poor solubility is a leading cause of failure for promising drug candidates. Therefore, accurate determination is essential for guiding formulation strategies, such as the use of cosolvents, surfactants, or complexation agents to enhance bioavailability.[3][4][5]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, valued for its simplicity and ability to achieve a true equilibrium state.[3][6]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[6] The key is to ensure undissolved solid remains, confirming saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (usually 24 to 48 hours) to ensure equilibrium is reached.[3][5] This step is critical because it allows the dissolution and precipitation processes to reach a steady state.

  • Phase Separation: Separate the solid and liquid phases. This is a critical step where errors can be introduced. Centrifugation is the preferred method to pellet the undissolved solid.[3] Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter membrane.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample with the solvent to bring its concentration within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A 1. Add excess solid to a known volume of solvent B 2. Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C 3. Centrifuge to separate solid and liquid phases B->C Stop Agitation D 4. Sample clear supernatant C->D Isolate Saturated Solution E 5. Analyze concentration via HPLC D->E Quantify Solute G A 1. Calibrate pH meter with standard buffers B 2. Prepare a known concentration of the compound solution A->B C 3. Add titrant (e.g., NaOH) in small increments B->C D 4. Record pH after each addition C->D E 5. Plot pH vs. Titrant Volume D->E F 6. Identify half-equivalence point (pKa = pH) E->F G A 1. Mix pre-saturated n-octanol and aqueous buffer B 2. Add compound and shake to reach equilibrium A->B C 3. Centrifuge to separate phases B->C D 4. Measure compound concentration in both phases (C_oct, C_aq) C->D E 5. Calculate LogP = log(C_oct / C_aq) D->E G A 1. Place weighed sample in DSC pan B 2. Heat sample & reference at a constant rate A->B C 3. Measure differential heat flow B->C D 4. Plot heat flow vs. temperature C->D E 5. Identify endothermic peak (Onset T = Melting Point) D->E

References

The Ascendant Therapeutic Potential of Pyrazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine nucleus has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for the design of novel therapeutics.[1] Its structural versatility allows for modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[1] This guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, offering insights for researchers and professionals in drug development.

The significance of this scaffold is underscored by its presence in a range of biologically active compounds. The synthetic accessibility of pyrazolo[1,5-a]pyridines, often involving the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophiles, has facilitated the generation of diverse chemical libraries for biological screening.[2] This guide will delve into the key mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols to empower researchers in their quest for novel therapeutics based on this remarkable heterocyclic system.

I. Anticancer Activity: Targeting the Kinome and Beyond

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention as potent and selective protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2]

Mechanism of Action: Potent Inhibition of Key Oncogenic Kinases

The primary anticancer mechanism of many pyrazolo[1,5-a]pyrimidine derivatives lies in their ability to act as ATP-competitive inhibitors of various protein kinases. Their structural resemblance to the purine core of ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.[2]

Key kinase families targeted by pyrazolo[1,5-a]pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their aberrant activity is a common feature in cancer.[3][4] Certain pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[3][5] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, inhibits CDK2 with an IC₅₀ of 3 nmol/L, leading to cell cycle arrest and potent antiproliferative activity across a range of cancer cell lines.[3][4] Inhibition of CDK9 by this class of compounds can also lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[5]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cell survival, proliferation, and drug resistance.[6][7] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as highly selective and potent pan-Pim inhibitors, with some exhibiting low picomolar potency.[6][8][9] These inhibitors can suppress the phosphorylation of downstream targets like the pro-apoptotic protein BAD, leading to apoptosis.[7]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers, including non-small cell lung cancer. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as EGFR inhibitors.[2]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are targets in various solid tumors. Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the importance of this scaffold in targeting these kinases.[10][11]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of the p110α isoform of PI3K, demonstrating in vivo activity in human xenograft models.[12]

The following diagram illustrates the central role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors in cancer therapy.

G cluster_drug Pyrazolo[1,5-a]pyrimidine Derivatives cluster_kinases Targeted Kinases cluster_pathways Cellular Processes Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives CDK CDKs (CDK1, CDK2, CDK9) Pyrazolo->CDK Inhibition Pim Pim Kinases (Pim-1, Pim-2, Pim-3) Pyrazolo->Pim Inhibition EGFR EGFR Pyrazolo->EGFR Inhibition Trk Trk Kinases (TrkA, TrkB, TrkC) Pyrazolo->Trk Inhibition PI3K PI3Kα Pyrazolo->PI3K Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Regulates CDK->CellCycle Arrests (via inhibition) Apoptosis Apoptosis CDK->Apoptosis Induces (via inhibition) Pim->Apoptosis Inhibits Pim->Apoptosis Induces (via inhibition) EGFR->CellCycle Arrests (via inhibition) EGFR->Apoptosis Induces (via inhibition) Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Trk->CellCycle Arrests (via inhibition) Trk->Apoptosis Induces (via inhibition) Trk->Proliferation Promotes PI3K->CellCycle Arrests (via inhibition) PI3K->Apoptosis Induces (via inhibition) PI3K->Proliferation Promotes

Caption: Inhibition of multiple oncogenic kinases by pyrazolo[1,5-a]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[13] SAR studies have revealed several key insights:

  • Substitution at C5: Modifications at the C5 position are crucial for potency and selectivity. For instance, in CDK inhibitors, the introduction of a terminal basic residue can significantly enhance potency.[4] In PI3Kα inhibitors, specific substitutions at this position are key for isoform selectivity.[12]

  • Substitution at C3: The C3 position is another key site for modification. In Trk inhibitors, the presence of a picolinamide moiety at the C3 position has been shown to significantly enhance activity.[10]

  • Aromatic Substituents: The introduction of various aryl and heteroaryl groups at different positions can influence the binding affinity and pharmacokinetic properties of the compounds.[13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology: [14][15][16][17]

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazolo[1,5-a]pyridine derivatives in culture medium. A common solvent for stock solutions is DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow for the MTT assay.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Pyrazolo[1,5-a]pyridine Derivatives incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Quantitative Data Summary: Anticancer Activity
Compound ClassTarget Kinase(s)Example CompoundIC₅₀ (nM)Cancer Cell Line(s)Reference
Pyrazolo[1,5-a]pyrimidineCDK1, CDK2, CDK9BS-194 (4k)30 (CDK1), 3 (CDK2), 90 (CDK9)Various[3][4]
Pyrazolo[1,5-a]pyrimidinePim-1, Flt-3Compound 910 (Pim-1)-[6][7]
Pyrazolo[1,5-a]pyrimidineCDK2, CDK7Compound 5j160 (CDK2), 140 (CDK7)HCT-116, HepG-2, MCF-7
Pyrazolo[1,5-a]pyridinePI3KαCompound 5x0.9HCT-116[12]
Pyrazolo[1,5-a]pyrimidineTrkACompound 91.7-[10]

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazolo[1,5-a]pyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.[18]

Mechanism of Action: Diverse Modes of Antimicrobial Action

The antimicrobial mechanisms of pyrazolo[1,5-a]pyridines are still being elucidated but appear to be diverse. Some derivatives have been shown to inhibit bacterial RNA polymerase, a key enzyme in bacterial transcription.[19] Others are being investigated for their ability to disrupt biofilm formation and quorum sensing, which are critical for bacterial virulence and persistence.[20] Additionally, their structural similarity to purines suggests they may interfere with nucleic acid synthesis.[19]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial compound. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology: [20]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyridine derivative in the appropriate broth medium.

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

The following diagram illustrates the broth microdilution method for MIC determination.

G start Start prepare_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate observe_growth Visually Inspect for Bacterial Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC (Lowest Concentration with No Growth) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidineS. aureus (Gram-positive)0.187 - 0.375[20]
Pyrazolo[1,5-a]pyrimidineE. faecalis (Gram-positive)0.187 - 0.375[20]
Pyrazolo[1,5-a]pyrimidineP. aeruginosa (Gram-negative)0.187 - 0.375[20]
Pyrazolo[1,5-a]pyrimidineB. subtilis (Gram-positive)-[21]
Pyrazolo[1,5-a]pyrimidineE. coli (Gram-negative)-[21]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[22]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrazolo[1,5-a]pyridines are attributed to their ability to modulate various components of the inflammatory cascade:

  • Inhibition of Prostaglandin and Leukotriene Biosynthesis: Some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.[23][24]

  • Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Certain pyrazolo[1,5-a]quinazoline derivatives (a related scaffold) have been shown to inhibit LPS-induced NF-κB activation.[22][25]

  • Inhibition of Mitogen-Activated Protein Kinases (MAPKs): MAPKs, such as p38 and JNK, are involved in inflammatory signaling pathways. Some pyrazolo[1,5-a]quinazoline derivatives have been identified as potential MAPK inhibitors.[22][25]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[26][27]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[26][28]

Step-by-Step Methodology: [26][29][30]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the pyrazolo[1,5-a]pyridine derivative orally or intraperitoneally to the test groups.

    • Administer the vehicle (e.g., saline, DMSO) to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

The following diagram outlines the workflow for the carrageenan-induced paw edema assay.

G start Start group_animals Group and Acclimatize Rodents start->group_animals administer_compounds Administer Test Compound, Vehicle, or Standard Drug group_animals->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_paw_volume Measure Paw Volume at Timed Intervals inject_carrageenan->measure_paw_volume analyze_data Calculate Percentage Inhibition of Edema measure_paw_volume->analyze_data end End analyze_data->end

Caption: Workflow of the carragean-induced paw edema assay.

IV. Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated remarkable efficacy across a spectrum of biological activities, most notably in the realms of oncology, infectious diseases, and inflammation. The success of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in clinical settings provides a strong validation of the therapeutic potential of this heterocyclic system.

Future research in this area should focus on several key aspects:

  • Enhancing Selectivity: While many potent inhibitors have been developed, improving selectivity for specific kinase isoforms or microbial targets remains a critical challenge to minimize off-target effects and enhance the therapeutic index.

  • Overcoming Drug Resistance: The development of derivatives that can overcome known resistance mechanisms is a high-priority area, particularly in cancer and infectious diseases.

  • Exploring New Biological Targets: The broad biological activity of this scaffold suggests that it may interact with other, as-yet-unidentified biological targets. High-throughput screening and chemoproteomics approaches could unveil novel mechanisms of action and therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Continued efforts in medicinal chemistry are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for clinical development.

V. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Heathcote, D. A., Patel, H., Kroll, S. H. B., Hazel, P., Periyasamy, M., Alikian, M., Kanneganti, S. K., Jogalekar, A. S., Scheiper, B., Barbazanges, M., Blum, A., Brackow, J., Siwicka, A., Pace, R. D. M., Fuchter, M. J., Snyder, J. P., Liotta, D. C., Freemont, P. S., Aboagye, E. O., … Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522. --INVALID-LINK--

  • Betzi, S., Alam, R., Patriot, A., Pucher, A., Eathiraj, S., Si-Ali, N., Finet, S., Ferru, A., Gui, W.-J., Wang, Z., Ball, K. L., Morelli, X., & Collette, Y. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4165–4171. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Heathcote, D. A., Patel, H., Kroll, S. H. B., Hazel, P., Periyasamy, M., Alikian, M., Kanneganti, S. K., Jogalekar, A. S., Scheiper, B., Barbazanges, M., Blum, A., Brackow, J., Siwicka, A., Pace, R. D. M., Fuchter, M. J., Snyder, J. P., Liotta, D. C., Freemont, P. S., Aboagye, E. O., … Ali, S. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(24), 8508–8522. --INVALID-LINK--

  • Elbakry, O. M., Harras, M. F., El-Sayed, M. M., Mehany, A. B. M., & El-Adl, K. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. --INVALID-LINK--

  • Liu, F., Li, R., Chen, Y., Liu, Y., Liu, A., Zhu, J., & Liu, H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1153–1157. --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Heathcote, D. A., Patel, H., Kroll, S. H. B., Hazel, P., Periyasamy, M., Alikian, M., Kanneganti, S. K., Jogalekar, A. S., Scheiper, B., Barbazanges, M., Blum, A., Brackow, J., Siwicka, A., Pace, R. D. M., Fuchter, M. J., Snyder, J. P., Liotta, D. C., Freemont, P. S., Aboagye, E. O., … Ali, S. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. SciSpace. --INVALID-LINK--

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from --INVALID-LINK--

  • Terungwa, I. J., Lans, I. L., Okoro, U. C., Tijjani, H., & Harras, M. F. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(4), 2341–2371. --INVALID-LINK--

  • Kumar, A., Singh, A., Kumar, A., Siddiqui, A. A., & Kumar, R. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. --INVALID-LINK--

  • Ke, Y., Liu, H., Archer, M., Moy, F., Chen, T., Appletin, J., Tao, J., Lin, J., Yin, M., Yan, S., Garcia-Irizarry, C., Liu, G., & Li, C. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149–3153. --INVALID-LINK--

  • An, H., Lee, J. Y., Kim, H.-J., Lee, H.-S., Choi, H., Lee, J., Park, H., & Lee, H. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178–6182. --INVALID-LINK--

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PubMed Central. Retrieved from --INVALID-LINK--

  • Barlaam, B., Anderton, J., Ballard, P., Bradbury, R. H., Hennequin, L. F., Hickinson, D. M., Kettle, J. G., Lane, C., Lyne, P. D., McGuire, T. M., & others. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 606–611. --INVALID-LINK--

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved from --INVALID-LINK--

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. (2025). DOI. Retrieved from --INVALID-LINK--

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2017). PubMed Central. Retrieved from --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from --INVALID-LINK--

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from --INVALID-LINK--

  • MTT Cell Assay Protocol. (n.d.). Retrieved from --INVALID-LINK--

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019). PubMed Central. Retrieved from --INVALID-LINK--

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. Retrieved from --INVALID-LINK--

  • Guerrini, G., Quinn, M. T., Melani, F., Crocetti, L., Giovannoni, M. P., Cilibrizzi, A., Varano, F., & others. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. Molecules, 29(11), 2421. --INVALID-LINK--

  • Attanasi, O., De Crescentini, L., Fino, F., & Mantellini, F. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Il Farmaco, 50(11), 785–792. Retrieved from --INVALID-LINK--

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). PubMed Central. Retrieved from --INVALID-LINK--

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). PubMed Central. Retrieved from --INVALID-LINK--

References

The Discovery and Synthesis of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a key component of nucleic acids. This structural mimicry allows pyrazolo[1,5-a]pyridine derivatives to interact with a wide range of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors. The unique electronic and steric properties of this scaffold, coupled with its synthetic tractability, have established it as a "privileged scaffold" in drug discovery. Numerous compounds incorporating this core have been investigated and developed for the treatment of a multitude of diseases, most notably cancer.

This in-depth technical guide focuses on a specific, yet crucial, derivative: 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid . The strategic placement of a bromine atom at the 7-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of the chemical space around this core. The carboxylic acid moiety at the 3-position serves as a key functional group for the formation of amides, esters, and other derivatives, which are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide will provide a comprehensive overview of the discovery, synthesis, and potential applications of this important building block for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug discovery. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1352393-84-0ChemScene[1]
Molecular Formula C₈H₅BrN₂O₂ChemScene[1]
Molecular Weight 241.04 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 54.6 ŲChemScene[1]
Predicted LogP 1.795ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

The Synthetic Pathway: A Rationale-Driven Approach

The overall strategy involves the construction of the pyrazolo[1,5-a]pyridine core via a 1,3-dipolar cycloaddition reaction, followed by the hydrolysis of a carboxylic ester to yield the final product.

Synthetic_Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Saponification A 4-Bromopyridine C 1-Amino-4-bromopyridinium salt A->C Amination B N-Aminating Agent (e.g., O-(Mesitylenesulfonyl)hydroxylamine) B->C E Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-77-7) C->E [3+2] Cycloaddition D Ethyl Propiolate D->E G This compound (CAS: 1352393-84-0) E->G Hydrolysis F Base (e.g., NaOH or LiOH) F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, adapted from analogous procedures.

Step 1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

This step involves the formation of the pyrazolo[1,5-a]pyridine ring system through a 1,3-dipolar cycloaddition reaction.

  • Rationale: The reaction proceeds via the initial N-amination of 4-bromopyridine to form a pyridinium ylide intermediate. This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to regioselectively form the desired pyrazolo[1,5-a]pyridine core. The use of an N-aminating agent like O-(mesitylenesulfonyl)hydroxylamine is a common and effective method for this transformation.

  • Procedure:

    • To a solution of 4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting pyridinium salt can be isolated by filtration or used directly in the next step.

    • To a suspension of the 1-amino-4-bromopyridinium salt in a solvent like dimethylformamide (DMF), add a base such as potassium carbonate (3.0 eq) and ethyl propiolate (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Upon completion, as monitored by thin-layer chromatography (TLC), pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Saponification is a standard and reliable method for the conversion of esters to carboxylic acids. The use of a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol, facilitates the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Characterization (Predicted and Representative Data)

As a peer-reviewed source with experimental data for the title compound is not available, the following table provides predicted NMR data and representative mass spectrometry data. Researchers should obtain and interpret their own analytical data for confirmation.

Analysis Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (s, 1H, COOH), 8.8 (s, 1H), 8.5 (d, 1H), 8.2 (s, 1H), 7.2 (d, 1H). (Predicted)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164, 145, 142, 138, 125, 120, 118, 115, 110. (Predicted)
Mass Spectrometry (ESI-) m/z: 238.9, 240.9 [M-H]⁻ (Calculated for C₈H₄BrN₂O₂⁻)

Applications in Drug Discovery: A Versatile Building Block

This compound is a highly valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Applications cluster_0 Functional Group Transformations cluster_1 Therapeutic Targets A This compound B Amide Coupling A->B C Suzuki Coupling A->C D Other Cross-Coupling Reactions A->D E Kinase Inhibitors (e.g., for Cancer) B->E F Antitubercular Agents B->F C->E G Other CNS Targets D->G

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential mechanisms of action for 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Given the limited direct research on this specific molecule, this document synthesizes information from studies on the broader pyrazolo[1,5-a]pyridine scaffold to infer likely biological targets and signaling pathways. This approach, grounded in established medicinal chemistry principles, offers a robust framework for researchers, scientists, and drug development professionals to initiate and guide further investigation.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Core in Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases. The compound this compound incorporates this privileged scaffold, featuring a bromine atom at the 7-position and a carboxylic acid at the 3-position. These substitutions are anticipated to critically influence the molecule's physicochemical properties and its interactions with biological targets. While direct mechanistic studies on this specific analogue are not extensively published, the wealth of data on related compounds allows for the formulation of several well-grounded hypotheses regarding its mode of action.

Part 1: Inferred Mechanisms of Action Based on the Pyrazolo[1,5-a]pyridine Scaffold

The biological activity of the pyrazolo[1,5-a]pyridine scaffold is diverse. Analysis of existing literature suggests that this compound could potentially exert its effects through one or more of the following mechanisms.

Protein Kinase Inhibition

One of the most prominent activities of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Phosphoinositide 3-Kinases (PI3Ks): Several studies have identified pyrazolo[1,5-a]pyridine derivatives as potent inhibitors of PI3Ks.[2][3][4] Specifically, selectivity for the p110α, PI3Kδ, and PI3Kγ isoforms has been demonstrated.[2][4] Inhibition of the PI3K/Akt signaling pathway is a key therapeutic strategy in oncology. A potent derivative, compound 5x, demonstrated a p110α IC50 of 0.9nM and inhibited the phosphorylation of Akt, a downstream effector of PI3K activity.[2] Dual inhibition of PI3Kγ and PI3Kδ has also emerged as a promising strategy for cancer immunotherapy.[4]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine nucleus is found in inhibitors of CDK9, a key regulator of transcriptional elongation.[5] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[5]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is also a key feature in Trk inhibitors.[6] The scaffold is essential for binding to the hinge region of the kinase domain.[6]

The mechanism of kinase inhibition by these scaffolds is often ATP-competitive, where the molecule occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 7-bromopyrazolo[1,5-a]pyridine -3-carboxylic acid (Putative Inhibitor) Inhibitor->PI3K experimental_workflow cluster_screening Phase 1: Broad Target Screening cluster_validation Phase 2: Cellular Target Engagement & Pathway Analysis cluster_phenotypic Phase 3: Phenotypic & Functional Assays cluster_conclusion Outcome start 7-bromopyrazolo[1,5-a]pyridine -3-carboxylic acid kinase_panel Kinase Panel Screen (e.g., PI3K, CDK, Trk) start->kinase_panel pde_assay PDE Isoform Assays (PDE4, PDE5) start->pde_assay gpcr_screen GPCR Binding Assays (e.g., EP1) start->gpcr_screen antimicrobial_screen Antimicrobial Screening (e.g., M. tuberculosis) start->antimicrobial_screen western_blot Western Blot for Phospho-proteins (e.g., p-Akt) kinase_panel->western_blot camp_assay Intracellular cAMP/cGMP Measurement pde_assay->camp_assay nfkb_reporter NF-κB Reporter Assay gpcr_screen->nfkb_reporter mtb_respiration Mtb Oxygen Consumption Assay antimicrobial_screen->mtb_respiration proliferation_assay Cancer Cell Line Proliferation Assays western_blot->proliferation_assay cytokine_release LPS-induced Cytokine Release Assay (e.g., TNF-α) camp_assay->cytokine_release nfkb_reporter->cytokine_release mic_determination MIC Determination against Drug-Resistant Mtb Strains mtb_respiration->mic_determination moa Elucidation of Primary Mechanism of Action (MoA) proliferation_assay->moa cytokine_release->moa mic_determination->moa

References

A Technical Guide to the Preliminary Screening of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Its unique electronic properties and rigid, planar geometry make it an ideal framework for developing novel therapeutic agents. Within this class, analogs of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid have emerged as a focal point for discovery programs, particularly in oncology and immunology. The bromine atom at the 7-position serves as a crucial handle for further chemical modification through cross-coupling reactions, enabling the exploration of a vast chemical space. Simultaneously, the carboxylic acid at the 3-position often acts as a key pharmacophoric feature, anchoring the molecule to its biological target through critical hydrogen bond interactions.

This guide provides a comprehensive framework for the preliminary screening of novel this compound analogs. It is designed for researchers and drug development professionals, offering a narrative that blends established protocols with the strategic rationale essential for navigating the early stages of drug discovery. We will delve into target selection, assay design, hit confirmation, and the initial exploration of structure-activity relationships (SAR).

Part 1: Foundational Concepts and Strategic Planning

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Opportunity

The pyrazolo[1,5-a]pyridine core is an aromatic bicyclic heterocycle that is isosteric to indole and purine, allowing it to interact with a wide range of biological targets. The fusion of a pyrazole and a pyridine ring creates a system with a unique distribution of electron density, influencing its binding characteristics.

A significant breakthrough for this scaffold came with the discovery of its potent inhibitory activity against the KDM5 family of histone demethylases. These enzymes are critical regulators of gene expression, and their dysregulation is implicated in various cancers. The this compound core has been identified as a key pharmacophore for engaging the active site of these enzymes. The carboxylic acid typically chelates the active site metal ion (Fe(II)), while the bicyclic core and its substituents occupy adjacent hydrophobic pockets. This established activity provides a logical and high-value starting point for any screening campaign.

Designing the Analog Library: A Strategy-First Approach

The success of a screening campaign is predicated on the quality and diversity of the compound library. For the this compound core, the synthetic strategy should focus on diversification at positions that are most likely to influence target binding and pharmacokinetic properties. The 7-position, bearing the bromine, is the most synthetically tractable site for introducing diversity via well-established cross-coupling chemistries like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Key Diversification Points:

  • Position 7: Introduce a wide array of aryl, heteroaryl, and alkyl groups to probe hydrophobic and π-stacking interactions.

  • Position 3 (Carboxylic Acid Modification): While the acid is often crucial, esterification or amidation can be explored to modify cell permeability and binding interactions.

  • Other Positions (e.g., 2, 4, 5, 6): While synthetically more challenging, modifications at these positions can fine-tune the electronic properties and steric profile of the scaffold.

G cluster_0 Library Design Phase start Core Scaffold: 7-Bromo-Pyrazolo[1,5-a]pyridine -3-Carboxylic Acid diversify Diversification Strategy start->diversify r_groups Select R-Groups for Position 7 (Aryl, Heteroaryl, etc.) diversify->r_groups Position chem Select Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira) diversify->chem Method synthesis Parallel Synthesis of Analogs r_groups->synthesis chem->synthesis

Caption: Workflow for Analog Library Design.

Target Selection and Primary Assay Development

Given the established literature, the KDM5 family of histone demethylases represents the most logical primary target class for a screening campaign. A robust and high-throughput primary assay is essential for efficiently screening the newly synthesized library. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an industry-standard choice for this target class.

Rationale for TR-FRET:

  • Homogeneous Format: The assay is a simple "mix-and-read" protocol, minimizing pipetting steps and making it amenable to automation.

  • High Signal-to-Background Ratio: Time-resolved detection minimizes interference from compound autofluorescence and light scatter.

  • Sensitivity: TR-FRET is highly sensitive, allowing for the detection of potent inhibitors at low concentrations.

The assay principle involves a biotinylated histone H3 peptide substrate, a terbium-labeled anti-histone antibody (donor), and a streptavidin-labeled fluorophore (acceptor). In the absence of an inhibitor, the KDM5 enzyme demethylates the histone, preventing antibody binding and resulting in a low TR-FRET signal. An effective inhibitor prevents demethylation, allowing the antibody to bind and bringing the donor and acceptor into proximity, generating a high TR-FRET signal.

Part 2: Experimental Protocols and Methodologies

General Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs via Suzuki Coupling

This protocol describes a representative synthesis of an analog where an aryl group is introduced at the 7-position. This method is widely applicable for generating a diverse set of analogs.

Protocol:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq).

  • Solvent and Base: Add a 2:1 mixture of dioxane and 2M aqueous sodium carbonate (Na2CO3).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120-150 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and acidify to pH 2-3 with 1N HCl. The resulting precipitate is the crude product.

  • Purification: Collect the solid by filtration and purify by reverse-phase HPLC to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and ¹H NMR.

Primary Screening Protocol: KDM5A TR-FRET Assay

This protocol outlines the steps for a high-throughput primary screen to identify inhibitors of the KDM5A enzyme.

Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) to a 384-well assay plate. This results in a final assay concentration of ~10 µM.

  • Enzyme and Substrate Addition: Add 5 µL of KDM5A enzyme and its biotinylated H3K4me3 peptide substrate solution (prepared in assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for enzymatic activity.

  • Detection Reagent Addition: Add 5 µL of the TR-FRET detection reagent mix (containing terbium-labeled anti-H3K4me2 antibody and streptavidin-d2) to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm). Calculate the TR-FRET ratio.

  • Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting >50% inhibition at the screening concentration.

G cluster_1 Primary Screening Workflow plate Compound Plating (384-well) add_enzyme Add Enzyme + Substrate (KDM5A + H3K4me3) plate->add_enzyme incubate1 Incubate (30 min) add_enzyme->incubate1 add_detect Add TR-FRET Detection Reagents incubate1->add_detect incubate2 Incubate (1-2 hr) add_detect->incubate2 read Read Plate incubate2->read analyze Data Analysis (% Inhibition) read->analyze hits Identify Primary Hits (>50% Inhibition) analyze->hits

Caption: High-Throughput Primary Screening Workflow.

Secondary Assays for Hit Confirmation and Characterization

Primary hits must be subjected to secondary assays to confirm their activity, eliminate false positives, and characterize their potency.

1. Dose-Response Curve Generation:

  • Purpose: To determine the potency (IC50) of the confirmed hits.

  • Protocol: A serial dilution of the hit compound (typically 10-point, 3-fold dilutions) is prepared and tested in the primary TR-FRET assay. The resulting data is fitted to a four-parameter logistic curve to calculate the IC50 value.

2. Orthogonal Assay:

  • Purpose: To confirm that the observed activity is not an artifact of the primary assay format (e.g., technology-specific interference).

  • Example Protocol (AlphaLISA): An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used as an orthogonal method. The principle is similar, relying on proximity-based signal generation, but it uses different donor and acceptor beads (e.g., streptavidin donor beads and anti-H3K4me2 acceptor beads). Genuine hits should demonstrate comparable potency in this assay.

G cluster_2 Hit Confirmation Cascade primary_hits Primary Hits dose_response Generate IC50 Curve (Primary Assay) primary_hits->dose_response ic50 Potency Determined? dose_response->ic50 ic50->primary_hits No (Inactive) orthogonal Test in Orthogonal Assay (e.g., AlphaLISA) ic50->orthogonal Yes confirmed Confirmed Hit orthogonal->confirmed

Caption: Workflow for Hit Confirmation and Validation.

Part 3: Data Interpretation and Next Steps

Structure-Activity Relationship (SAR) Analysis

Once a set of confirmed hits with corresponding IC50 values has been generated, the initial SAR analysis can begin. The goal is to identify structural features that correlate with improved potency. Data should be organized into a table to facilitate comparison.

Table 1: Example SAR Data for 7-Substituted Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

Compound IDR-Group at Position 7KDM5A IC50 (nM)
1 -Br (Starting Material)>10,000
2 -Phenyl850
3 -4-Fluorophenyl420
4 -2-Pyridyl250
5 -3-Thienyl600
  • Substitution at the 7-position is critical for activity (Compound 1 vs. 2-5).

  • Electron-withdrawing groups on the phenyl ring may be beneficial (Compound 3 vs. 2).

  • Heteroaromatic rings, particularly pyridyl, appear to be highly favorable (Compound 4).

Prioritizing Hits for Lead Optimization

The ultimate goal of this preliminary screening cascade is to identify a small number of high-quality hits to advance into the more resource-intensive lead optimization phase. Prioritization should be based on a multi-parameter assessment.

Criteria for Hit Prioritization:

  • Potency: High affinity for the target (low IC50 value).

  • Ligand Efficiency (LE): A measure of binding energy per heavy atom. It helps identify smaller, more efficient binders that are better starting points for optimization.

  • Synthetic Tractability: The ease with which the hit can be further modified.

  • Physicochemical Properties: Adherence to guidelines like Lipinski's Rule of Five to ensure drug-like properties.

G cluster_3 Hit Prioritization hits Confirmed Hits potency High Potency? (Low IC50) hits->potency potency->hits No le Good Ligand Efficiency? potency->le Yes le->hits No props Drug-like Properties? le->props Yes props->hits No lead Advance to Lead Optimization props->lead Yes

Caption: Decision Tree for Hit-to-Lead Prioritization.

Conclusion

The preliminary screening of this compound analogs is a systematic process that begins with strategic library design and culminates in the identification of promising hits for lead optimization. By leveraging the known activity of this scaffold against targets like the KDM5 histone demethylases and employing robust, high-throughput assays such as TR-FRET, researchers can efficiently navigate the early stages of drug discovery. The key to success lies not only in the execution of well-defined protocols but also in the careful analysis of the resulting data to build a strong understanding of the structure-activity relationship. The hits identified through this cascade serve as the foundation for developing next-generation therapeutics.

Spectroscopic Characterization of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound belongs to the family of nitrogen-fused heterocyclic compounds. The pyrazolo[1,5-a]pyridine core is a versatile scaffold known to exhibit a wide range of biological activities, making its derivatives attractive candidates for drug discovery programs. The presence of a bromine atom at the 7-position and a carboxylic acid at the 3-position provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships. Accurate and unambiguous characterization of this molecule is the first critical step in its journey as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR (Proton NMR)

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3 - 8.5s-
H-5~7.6 - 7.8d~9.0
H-6~6.9 - 7.1dd~9.0, ~2.0
COOH> 12.0br s-

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyrazolo[1,5-a]pyridine core and a broad singlet at a significantly downfield shift for the carboxylic acid proton.

  • H-2: This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group.

  • H-5 and H-6: These protons are on the pyridine ring. H-5 is expected to be a doublet, coupled to H-6. H-6 will appear as a doublet of doublets, coupled to H-5 and with a smaller long-range coupling to the nitrogen atom or H-2, though the latter may not be resolved. The bromine atom at the 7-position will influence the chemical shifts of these protons through its electronic effects.

  • COOH: The carboxylic acid proton is acidic and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Its position is often dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~110 - 115
C-3a~145 - 150
C-5~125 - 130
C-6~115 - 120
C-7~110 - 115
C=O~165 - 170

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the typical range for this functional group, between 165 and 170 ppm.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic core are influenced by the nitrogen atoms, the bromine atom, and the carboxylic acid group. The bridgehead carbon (C-3a) is expected to be significantly downfield. The carbon bearing the bromine atom (C-7) will have its chemical shift influenced by the heavy atom effect. The remaining carbons will appear in the aromatic region, and their precise assignment would typically require 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the aromatic rings.

Predicted IR Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (carboxylic acid)1710 - 1680Strong
C=C and C=N stretch (aromatic)1600 - 1450Medium to Strong
C-O stretch (carboxylic acid)1320 - 1210Strong
C-Br stretchBelow 1000Medium

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature will be a very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, which is typical for the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1][2][3]

  • C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹. The conjugation of the carboxylic acid with the aromatic ring system will likely lower the frequency compared to a non-conjugated carboxylic acid.[1][2][3]

  • Aromatic Ring Stretches: Several bands of medium to strong intensity between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyrazolo[1,5-a]pyridine ring.

  • C-O Stretch and O-H Bend: A strong C-O stretching band is expected between 1320 and 1210 cm⁻¹. The in-plane O-H bending vibration may also appear in this region.[3]

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to minimal sample preparation.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Resolution: 4 cm⁻¹.

Caption: IR Spectroscopy (ATR) Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/zInterpretation
[M]⁺240/242Molecular ion peak (isotopic pattern for one Br)
[M-OH]⁺223/225Loss of hydroxyl radical
[M-COOH]⁺195/197Loss of carboxyl radical
[M-Br]⁺161Loss of bromine radical
[C₇H₄N₂O]⁺144Further fragmentation

Interpretation and Rationale:

  • Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). For C₈H₅⁷⁹BrN₂O₂, the expected m/z is 240, and for C₈H₅⁸¹BrN₂O₂, it is 242.

  • Fragmentation Pattern: Under electron ionization (EI), the molecular ion will undergo fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, 17 amu) and the loss of a carboxyl radical (-COOH, 45 amu). The loss of the bromine atom (79 or 81 amu) is also a likely fragmentation pathway. The relative intensities of these fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Direct Infusion ESI or GC/LC-MS):

  • Ionization Source: Electrospray Ionization (ESI) for a softer ionization or Electron Ionization (EI) for more fragmentation detail.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive or negative ion mode can be used. ESI in negative ion mode would readily show the [M-H]⁻ ion.

  • Mass Range: A scan range of m/z 50-500 would be appropriate.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently characterize this important heterocyclic compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold.

References

An In-Depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical properties, a representative synthesis pathway, and its critical applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered significant interest in the pharmaceutical industry. Its rigid bicyclic core, decorated with a bromine atom and a carboxylic acid moiety, provides a unique three-dimensional structure that is amenable to a variety of chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid group provides a key interaction point for biological targets or can be further modified to modulate pharmacokinetic properties. These features make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability

This compound is available from several chemical suppliers, ensuring its accessibility for research and development purposes. The primary CAS number for this compound is 1352393-84-0. Below is a summary of some of the key suppliers.

SupplierCAS NumberPurityCatalog NumberNotes
ChemScene1352393-84-098+%CS-0050059For research and further manufacturing use only.[1]
Biosynth1352393-84-0N/ACEC39384High-quality reference standards for pharmaceutical testing.[2]
Amadis Chemical1352393-84-097%N/AAvailable for R&D use only.[3]
BLDpharm1352393-84-0N/AN/AFor research use only.[4]

It is important to note that the ethyl ester of this carboxylic acid, 7-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 885276-77-7), is also commercially available from suppliers like Chem-Impex and Santa Cruz Biotechnology.[5][6] This ester can serve as a stable precursor that can be readily hydrolyzed to the desired carboxylic acid.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂ChemScene[1]
Molecular Weight 241.04 g/mol ChemScene[1]
Appearance Powder or liquidAmadis Chemical[3]
SMILES OC(=O)C1=C2C=CC=C(Br)N2N=C1ChemScene[1]

Representative Synthesis Pathway

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed journals, a general and representative pathway can be inferred from related patent literature and the synthesis of analogous structures.[7][8] The following protocol is a scientifically sound, representative method for its preparation, starting from its ethyl ester precursor.

Workflow for the Synthesis of this compound

cluster_hydrolysis Step 1: Base-Mediated Hydrolysis cluster_acidification Step 2: Acidification and Precipitation cluster_purification Step 3: Purification Ester 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Reagents NaOH or LiOH Ethanol/Water Ester->Reagents 1. Dissolve Reaction Stir at room temperature or gentle heating Reagents->Reaction 2. React Carboxylate Sodium 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate Reaction->Carboxylate 3. Form salt Acid Aqueous HCl (e.g., 1M) Carboxylate->Acid 4. Add dropwise Precipitation Adjust pH to ~2-3 Cool in ice bath Acid->Precipitation 5. Induce precipitation Product This compound Precipitation->Product 6. Isolate Filtration Vacuum Filtration Product->Filtration 7. Collect solid Washing Wash with cold water Filtration->Washing 8. Remove impurities Drying Dry under vacuum Washing->Drying 9. Remove solvent FinalProduct Pure Product Drying->FinalProduct

Caption: Synthesis workflow from the ethyl ester precursor.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound via hydrolysis of its ethyl ester.

Materials:

  • 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (1.0 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (1.5 - 3.0 eq) or Lithium hydroxide (LiOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, pH meter/paper, Buchner funnel, vacuum flask.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Saponification: To the stirred solution, add a solution of sodium hydroxide in water. The reaction mixture is typically stirred at room temperature for several hours or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath.

  • Acidification: While stirring vigorously, slowly add 1M HCl dropwise to the aqueous solution to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: The solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Purification: The collected solid is washed with cold deionized water to remove any remaining salts and then dried under vacuum to yield the final product, this compound.

Key Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5] Its applications span several therapeutic areas.

Workflow of this compound in Drug Discovery

cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Areas of Interest Start This compound Amide Amide Coupling Start->Amide -COOH modification Ester Esterification Start->Ester -COOH modification Suzuki Suzuki Coupling Start->Suzuki -Br modification Buchwald Buchwald-Hartwig Amination Start->Buchwald -Br modification Library Compound Library Generation Amide->Library Ester->Library Suzuki->Library Buchwald->Library Oncology Oncology Neurology Neurology Inflammation Anti-inflammatory Agents Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead Lead->Oncology Lead->Neurology Lead->Inflammation

Caption: Role in the drug discovery and development pipeline.

  • Oncology and Neurology: The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. The ability to modify the 7-position via the bromo group allows for the exploration of structure-activity relationships in the development of targeted therapies for cancer and neurological disorders.[5]

  • Anti-inflammatory and Analgesic Drugs: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[5]

  • Enzyme Inhibition Studies: It is utilized in biochemical research to investigate the mechanisms of action of certain enzymes, which is fundamental for developing targeted therapies.[5]

Conclusion

This compound is a commercially accessible and highly versatile building block for drug discovery and development. Its well-defined reactive sites allow for the systematic and efficient generation of diverse chemical libraries for biological screening. A solid understanding of its properties and synthetic routes, as outlined in this guide, will empower researchers to fully leverage its potential in the quest for novel therapeutics.

References

The Strategic Role of Bromine in Modulating Pyrazolo[1,5-a]pyridine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of Halogenation

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for developing inhibitors of various enzymes and receptors.[1][2] The biological profile of pyrazolo[1,5-a]pyridine derivatives can be finely tuned through the strategic placement of substituents, a cornerstone of modern drug discovery. Among these, halogen atoms, particularly bromine, play a multifaceted role in optimizing a compound's pharmacological properties.

This guide provides an in-depth analysis of the role of the bromine substituent in the biological activity of pyrazolo[1,5-a]pyridines. We will explore how the introduction of bromine can influence potency, selectivity, and pharmacokinetic profiles, delving into the underlying mechanistic principles such as halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bromine in the design of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.

The Bromine Substituent: A Tool for Molecular Design

In drug design, halogens are far more than simple lipophilic appendages. Bromine, in particular, offers a unique combination of properties:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine and fluorine. This property is crucial for forming productive non-covalent interactions, including the increasingly recognized halogen bond.[3]

  • Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced to maintain aqueous solubility.

  • Metabolic Stability: Bromination at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Halogen Bonding: The key to bromine's strategic importance often lies in its ability to act as a halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, can form on the outer face of the bromine atom, allowing it to interact favorably with Lewis bases like carbonyl oxygens, hydroxyl groups, and nitrogen atoms in protein active sites.[3][4] This directional interaction can significantly enhance binding affinity and selectivity.[3][4]

Synthetic Strategies for Brominated Pyrazolo[1,5-a]pyridines

The synthesis of brominated pyrazolo[1,5-a]pyridines can be achieved through various methods, either by building the scaffold from brominated precursors or by late-stage halogenation. A common and effective approach is direct electrophilic bromination of the pre-formed pyrazolo[1,5-a]pyridine ring system.

Representative Experimental Protocol: Electrophilic Bromination

A typical procedure for the regioselective bromination of a pyrazolo[1,5-a]pyridine derivative is as follows:

  • Dissolution: The starting pyrazolo[1,5-a]pyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is stirred for a specified period (e.g., 5 hours).[5]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired brominated pyrazolo[1,5-a]pyridine.[5]

G cluster_workflow Workflow: Synthesis of Brominated Pyrazolo[1,5-a]pyridines start Start: Pyrazolo[1,5-a]pyridine dissolve Dissolve in DMF/DCM start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs monitor Monitor Reaction (TLC/LC-MS) add_nbs->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end_product Product: Brominated Pyrazolo[1,5-a]pyridine purify->end_product

Caption: Generalized workflow for the synthesis of brominated pyrazolo[1,5-a]pyridines.

Structure-Activity Relationship (SAR) Insights: The Impact of Bromine

The introduction of a bromine substituent can have a profound impact on the biological activity of pyrazolo[1,5-a]pyridines across various therapeutic areas.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog, is a well-established core for protein kinase inhibitors.[2] SAR studies often reveal that halogenation is a key strategy for enhancing potency and selectivity.

In the context of C-Terminal Src Kinase (CSK) inhibitors, the presence of a halogen on an associated phenyl ring was found to be important for activity. While a chloro-substituted compound was potent, replacing it with a methyl group maintained potency, but removal of the substituent led to a decrease in both biochemical and cellular activity.[6] This suggests that the substituent at this position plays a crucial role, either through direct interaction with the kinase or by influencing the conformation of the molecule.[6] Although this example uses a chloro group, the similar size and electronic properties of bromine suggest it could play a comparable role in occupying the same pocket.

The ability of bromine to form halogen bonds with backbone carbonyls in the hinge region of a kinase, a common interaction motif for ATP-competitive inhibitors, is a plausible mechanism for enhanced potency.

G cluster_pathway Hypothetical Bromine-Mediated Kinase Inhibition cluster_outcome Outcome ligand Pyrazolo[1,5-a]pyridine-Br Bromine Substituent protein Kinase Active Site Hinge Region Catalytic Pocket ligand->protein:f0 Halogen Bond (Br···O=C) ligand->protein:f1 Other Interactions (H-bonds, hydrophobic) inhibition Inhibition of Kinase Activity

Caption: Diagram of a bromine atom forming a halogen bond in a kinase active site.

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a potent class of antitubercular agents, effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[7][8] SAR studies on this scaffold have highlighted the importance of specific substituents for potent activity.

While a comprehensive comparative analysis of different halogens is not always available, the development of these compounds often involves the use of brominated intermediates for further functionalization via cross-coupling reactions, such as the Suzuki coupling.[5][7] For instance, the synthesis of advanced diaryl derivatives starts with the bromination of a thiophene moiety, which is then coupled to another aromatic ring.[5][7] This underscores the synthetic utility of the bromine substituent as a handle for molecular elaboration.

In one study, a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were evaluated for antitubercular activity. While this study did not specifically focus on bromine, it did show that aromatic rings at certain positions were necessary for activity.[9] This suggests that a bromophenyl group could be a favorable substituent, with the bromine atom potentially contributing to binding affinity or modifying the electronic properties of the aromatic ring.

Compound Class Modification Strategy Impact on Antitubercular Activity Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidesDiaryl side chain introductionLed to potent inhibitors of drug-resistant Mtb strains.[7]
Pyrazolo[1,5-a]pyridine-3-carboxamidesScaffold hopping and side chain modificationResulted in compounds with nanomolar MIC values against H37Rv.[8]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesAnalogue synthesisAromatic rings at R2 and R3 positions were found to be essential.[9]

Table 1: Summary of SAR for Pyrazolo[1,5-a]pyridine-based Antitubercular Agents.

Pharmacokinetic Considerations

The incorporation of a bromine atom can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While specific pharmacokinetic data for brominated pyrazolo[1,5-a]pyridines are limited in the reviewed literature, general principles can be applied.

  • Increased Lipophilicity: As mentioned, bromination increases lipophilicity, which can improve absorption and tissue distribution. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolic Blocking: Placing a bromine atom on a site prone to metabolic oxidation can enhance the compound's stability and prolong its duration of action.[2]

Future research should focus on detailed pharmacokinetic profiling of brominated pyrazolo[1,5-a]pyridines to fully understand the therapeutic potential of these modifications.

Conclusion and Future Perspectives

The bromine substituent is a powerful tool in the medicinal chemist's arsenal for optimizing the activity of pyrazolo[1,5-a]pyridine-based compounds. Its role extends beyond simply increasing lipophilicity; it can act as a key interaction partner through halogen bonding, serve as a metabolic blocker, and provide a synthetic handle for further molecular diversification.

Structure-activity relationship studies consistently show that the presence and position of substituents are critical for the biological activity of pyrazolo[1,5-a]pyridines. While direct evidence from co-crystal structures is often the gold standard, the available SAR data strongly suggests that bromine can be strategically employed to enhance potency against a range of targets, including protein kinases and Mycobacterium tuberculosis.

Future work should aim to further elucidate the precise role of bromine through a combination of high-resolution structural biology, computational modeling, and comprehensive pharmacokinetic studies. A deeper understanding of how to leverage the unique properties of the bromine atom will undoubtedly accelerate the development of novel and effective pyrazolo[1,5-a]pyridine-based therapeutics.

References

Methodological & Application

Synthesis of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The described methodology is a robust two-step process commencing with the formation of the pyrazolo[1,5-a]pyridine core via a 1,3-dipolar cycloaddition, followed by the saponification of the resulting ester to yield the target carboxylic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction and Scientific Background

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.

The synthetic strategy detailed herein is predicated on the well-established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered rings.[1][2] This approach offers high regioselectivity and efficiency in forming the core bicyclic structure.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylate. This step involves the formation of an N-aminopyridinium ylide from 4-bromopyridine, which then undergoes a [3+2] cycloaddition reaction with ethyl propiolate.

  • Stage 2: Hydrolysis to this compound. The ethyl ester from Stage 1 is saponified under basic conditions, followed by acidic workup to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Ester Synthesis cluster_stage2 Stage 2: Hydrolysis Start 4-Bromopyridine N_amination N-Amination (HOSA) Ylide_Formation Ylide Formation & [3+2] Cycloaddition N_amination->Ylide_Formation Ester_Intermediate Ethyl 7-Bromopyrazolo[1,5-a]pyridine- 3-carboxylate Saponification Saponification (NaOH) Ester_Intermediate->Saponification Acidification Acidic Workup (HCl) Final_Product 7-Bromopyrazolo[1,5-a]pyridine- 3-carboxylic Acid

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

This stage is performed as a one-pot reaction without the isolation of the intermediate N-aminopyridinium salt to maximize efficiency. The reaction proceeds via the initial N-amination of 4-bromopyridine using hydroxylamine-O-sulfonic acid (HOSA). The resulting salt is then treated with a base to form a pyridinium ylide in situ. This ylide, a 1,3-dipole, rapidly reacts with the dipolarophile, ethyl propiolate, to form the desired pyrazolo[1,5-a]pyridine ring system.

Figure 2: Reaction scheme for Stage 1.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromopyridine≥98%Sigma-AldrichCorrosive, handle with care.
Hydroxylamine-O-sulfonic acid (HOSA)97%Acros OrganicsMoisture sensitive. Store in a desiccator.
Ethyl propiolate98%Alfa AesarLachrymator. Handle in a fume hood.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.Baker
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD Millipore
Ethyl acetate (EtOAc)ACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
Saturated aq. NaCl (Brine)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)For drying.

Step-by-Step Protocol:

  • N-Amination:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyridine (5.00 g, 31.6 mmol, 1.0 equiv.).

    • Dissolve the pyridine in 50 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, carefully weigh hydroxylamine-O-sulfonic acid (HOSA) (4.28 g, 37.9 mmol, 1.2 equiv.). Caution: HOSA can be corrosive and moisture-sensitive.

    • Add the HOSA to the stirred pyridine solution portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate of the N-aminopyridinium salt will form.

  • Cycloaddition:

    • Remove the DCM from the reaction mixture under reduced pressure.

    • To the flask containing the crude N-aminopyridinium salt, add anhydrous potassium carbonate (13.1 g, 94.8 mmol, 3.0 equiv.).

    • Add 80 mL of anhydrous N,N-dimethylformamide (DMF).

    • Stir the suspension vigorously and add ethyl propiolate (3.42 g, 3.7 mL, 34.8 mmol, 1.1 equiv.) dropwise over 10 minutes at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).

    • Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Stage 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester is a standard saponification reaction. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester starting material and the hydroxide reagent. Subsequent acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylateFrom Stage 1
Sodium Hydroxide (NaOH)Pellets, ≥97%
Ethanol (EtOH)200 proof
Hydrochloric Acid (HCl)2 M aqueous solutionLab Prepared
Deionized Water

Step-by-Step Protocol:

  • Saponification:

    • In a 100 mL round-bottom flask, dissolve the ethyl ester (e.g., 4.0 g, 14.9 mmol, 1.0 equiv.) in 40 mL of ethanol.

    • Prepare a solution of sodium hydroxide (1.19 g, 29.8 mmol, 2.0 equiv.) in 10 mL of deionized water.

    • Add the NaOH solution to the stirred solution of the ester at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. The reaction mixture should become a clear, homogeneous solution. Monitor for the disappearance of the starting material by TLC.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate will form.

    • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 20 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

CompoundAppearanceMolecular FormulaMolecular WeightExpected Yield
Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylateOff-white to pale yellow solidC₁₀H₉BrN₂O₂269.10 g/mol 65-75%
This compoundWhite to off-white solidC₈H₅BrN₂O₂241.04 g/mol 90-98%

Characterization Data (Literature Values):

  • This compound:

    • CAS Number: 1352393-84-0[3]

    • ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure and purity of the final product.

Troubleshooting and Key Considerations

  • Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous. The N-aminopyridinium ylide is sensitive to moisture. Incomplete amination or inefficient cycloaddition can also be a cause. Increasing the reaction time or temperature for the cycloaddition step may improve yields.

  • Product Does Not Precipitate in Stage 2: Ensure the pH is sufficiently acidic (pH 2-3). If the product is more water-soluble than expected, extraction with an organic solvent like ethyl acetate after acidification may be necessary.

  • Safety: Both 4-bromopyridine and ethyl propiolate are hazardous. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 7-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and materials science sectors.[1][2] Its versatile structure allows for extensive functionalization, making it a valuable core for drug discovery and the design of novel materials.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[4][5] This application note provides a detailed, field-proven protocol for the efficient Suzuki-Miyaura coupling of 7-bromopyrazolo[1,5-a]pyridine with a variety of aryl- and heteroarylboronic acids. We delve into the mechanistic rationale behind the choice of catalyst, base, and solvent, and present a comprehensive, step-by-step guide designed for reproducibility and high yields. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel pyrazolo[1,5-a]pyridine derivatives.

Introduction: The Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The fused, bicyclic system of pyrazolo[1,5-a]pyridine is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of biological activities, including roles as protein kinase inhibitors for cancer treatment.[6] The ability to selectively introduce diverse substituents onto this core structure is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, offering broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[5][7]

This protocol specifically addresses the coupling at the C7 position of the pyrazolo[1,5-a]pyridine ring system, a key site for modification. We aim to provide a self-validating system by explaining the causality behind each experimental choice, ensuring both high success rates and a deeper understanding of the reaction.

Mechanism and Key Experimental Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[8][9] A general understanding of this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromopyrazolo[1,5-a]pyridine. This is often the rate-determining step of the cycle.[8] The reactivity of the halide is a key factor, with reactivity generally following the trend I > Br > Cl.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition product Ar¹-Ar² (Product) pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation boronic_acid Ar²-B(OH)₂ + Base pdiib->pd0 Reductive Elimination reagents Ar¹-X (7-Bromopyrazolo[1,5-a]pyridine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success
  • Choice of Catalyst and Ligand: The pyrazolo[1,5-a]pyridine scaffold contains nitrogen atoms that can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the use of bulky, electron-rich phosphine ligands (such as Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[12][13] These ligands promote the desired catalytic steps while minimizing catalyst deactivation.[12] Pd(PPh₃)₄ is a versatile and commonly used catalyst that is often effective for such systems.[12][14]

  • The Role of the Base: The base is critical for the transmetalation step.[10][11] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.[9] The choice of base can influence reaction rates and prevent side reactions, such as the decomposition of base-sensitive substrates.[10] A biphasic system with an aqueous solution of the base is often employed to facilitate the reaction.[9]

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings.[9] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[4] The solvent must be able to dissolve the organic reagents while being compatible with the aqueous base. It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent catalyst degradation and the formation of unwanted side products like homocoupled boronic acids.[4]

Detailed Experimental Protocol

This protocol provides a general procedure that has shown high efficacy for the coupling of 7-bromopyrazolo[1,5-a]pyridine with various boronic acids.

Materials and Reagents
ReagentGradeSupplier Recommendation
7-Bromopyrazolo[1,5-a]pyridine>97%Standard commercial
Aryl/Heteroarylboronic Acid>95%Standard commercial
Tetrakis(triphenylphosphine)palladium(0)Catalyst Grade, 99%Strem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Standard commercial
1,4-DioxaneAnhydrous, >99.8%Acros, Sigma-Aldrich
WaterDeionizedIn-house
Ethyl AcetateACS GradeStandard commercial
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)>97%Standard commercial
Equipment
  • Schlenk flask or a round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware setup 1. Add Solids: 7-bromopyrazolo[1,5-a]pyridine (1.0 eq) Boronic Acid (1.2 eq) K₂CO₃ (2.0 eq) start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert catalyst 3. Add Catalyst: Pd(PPh₃)₄ (0.05 eq) inert->catalyst solvents 4. Add Degassed Solvents: 1,4-Dioxane / H₂O (4:1) catalyst->solvents reaction 5. Heat Reaction (e.g., 100 °C, 12-24 h) solvents->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup: Cool, dilute with EtOAc, wash with H₂O & Brine monitor->workup purify 8. Dry & Concentrate: Dry over MgSO₄, filter, evaporate solvent workup->purify product 9. Purify Product: Silica Gel Chromatography purify->product end End: Characterize Product product->end

Caption: A typical experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromopyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl or heteroarylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M. Note: To degas the solvent mixture, bubble argon or nitrogen through it for 20-30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Reaction Scope & Troubleshooting

The described protocol is applicable to a wide range of boronic acids. Below is a representative table of expected outcomes.

EntryBoronic Acid PartnerProductExpected Yield
1Phenylboronic acid7-Phenylpyrazolo[1,5-a]pyridine> 85%
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine> 90%
33-Pyridinylboronic acid7-(Pyridin-3-yl)pyrazolo[1,5-a]pyridine> 75%
42-Thiopheneboronic acid7-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine> 80%
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly anaerobic conditions. Use freshly opened or properly stored catalyst and anhydrous, degassed solvents.

  • Recovery of Starting Material:

    • Cause: Insufficient reaction temperature or time.

    • Solution: Increase the temperature or prolong the reaction time. Consider a more active catalyst system, such as one with a Buchwald ligand (e.g., XPhos Pd G2/G4) or an NHC ligand.[7][12]

  • Formation of Homocoupled Boronic Acid:

    • Cause: Presence of oxygen leading to oxidative homocoupling.[4]

    • Solution: Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.

  • Debromination of Starting Material:

    • Cause: Protodeborylation of the boronic acid followed by reduction of the palladium intermediate.

    • Solution: Use a different base, such as potassium phosphate (K₃PO₄), or ensure the boronic acid is of high quality. Some boronic acids are prone to this side reaction.[4]

Conclusion

This application note provides a reliable and robust protocol for the Suzuki-Miyaura cross-coupling of 7-bromopyrazolo[1,5-a]pyridine. By understanding the key mechanistic principles and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can successfully synthesize a diverse array of functionalized pyrazolo[1,5-a]pyridine derivatives. This methodology serves as a foundational tool for professionals in drug discovery and materials science, enabling the efficient exploration of this important chemical space.

References

Application Notes & Protocols for the Amide Coupling of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridine Amides

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional conformation and electronic properties have made it a cornerstone for the development of novel therapeutic agents.[1][2] Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated significant potential as antitubercular agents, exhibiting potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[1][2][3] The amide bond, formed by coupling a carboxylic acid with an amine, is a critical linkage in these structures, profoundly influencing their pharmacological and pharmacokinetic profiles.[4]

This guide provides a comprehensive overview and detailed protocols for the amide coupling of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of these promising drug candidates.[5] The presence of the bromine atom at the 7-position offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Mechanistic Underpinnings of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a "coupling reagent." The general mechanism involves the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Two of the most prevalent and effective classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU). The choice of coupling reagent and additives can significantly impact reaction efficiency, yield, and the suppression of side reactions, most notably racemization in the case of chiral substrates.

Visualizing the Amide Coupling Workflow

Amide Coupling Workflow cluster_Reagents Starting Materials cluster_Activation Activation Step cluster_Coupling Coupling & Product Formation Carboxylic_Acid 7-bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Activated_Ester Activated Intermediate (O-acylisourea or OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Amine Primary or Secondary Amine Amide_Product Pyrazolo[1,5-a]pyridine Amide Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA, Et3N) Base->Activated_Ester Activated_Ester->Amide_Product + Amine Byproducts Byproducts (Urea, HOAt)

Caption: A generalized workflow for amide bond formation.

Choosing Your Coupling Strategy: HATU vs. EDC/HOBt

The selection of the appropriate coupling reagent is paramount for a successful reaction. Below is a comparative analysis of two widely used systems.

FeatureHATUEDC/HOBt
Reagent Type Uronium/Aminium SaltCarbodiimide/Benzotriazole
Mechanism Forms a highly reactive OAt-active ester.[6][7]Forms an O-acylisourea intermediate, which is then converted to a more stable HOBt-active ester.[8]
Efficiency Generally considered more efficient and faster, especially for hindered substrates.[6]Highly effective for a broad range of substrates; a classic and reliable method.[8]
Side Reactions Low risk of racemization.[6]HOBt is added to suppress racemization and other side reactions.[8]
Byproducts Tetramethylurea and HOAt.Water-soluble urea derivative.[9]
Workup Byproducts can sometimes be challenging to remove.Water-soluble byproducts are easily removed with an aqueous wash.[9]
Cost More expensive.More cost-effective.

For the amide coupling of this compound, both HATU and EDC/HOBt are excellent starting points. HATU may be preferred for particularly challenging or sterically hindered amines, while EDC/HOBt offers a robust and cost-effective alternative for a wider range of substrates.

The Critical Role of a Non-Nucleophilic Base: DIPEA

In most amide coupling reactions, a non-nucleophilic organic base is required.[10] Its primary functions are:

  • Carboxylic Acid Deprotonation: To form the carboxylate anion, which then attacks the coupling reagent.[7]

  • Proton Scavenging: To neutralize any acidic byproducts generated during the reaction, such as the protonated amine salt.[10]

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an ideal choice for this purpose.[10][11] Its sterically hindered nitrogen atom makes it a strong base but a poor nucleophile, preventing it from competing with the desired amine in the coupling reaction.[10][11]

Visualizing the HATU Coupling Mechanism

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base - HB⁺ HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Base Base (DIPEA) Base->Carboxylate Carboxylate->ActiveEster + HATU Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts releases Amine Amine (R'-NH₂) Amine->Amide

Caption: The activation and coupling steps in a HATU-mediated reaction.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are crucial for the success of these reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for a broad range of amines, including those that may be less reactive.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.2 equiv)[6]

  • DIPEA (2.5-3.0 equiv)[10]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.2 M is a good starting point).

  • Add the amine (1.1-1.2 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Slowly add DIPEA (2.5-3.0 equiv) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can also be an effective purification method.[12]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for many amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)[8]

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)[8]

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[8]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), water, and brine.

    • The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Product Formation: The use of HOBt in the EDC coupling is crucial to minimize side reactions.[8] If side products are observed, ensure the reaction temperature is controlled, especially during the addition of the coupling reagent.

  • Purification Challenges: The byproducts from HATU couplings (tetramethylurea) can sometimes be difficult to separate from the desired product. Careful column chromatography is often required. The water-soluble nature of the EDC byproduct simplifies purification.[9]

Conclusion

The amide coupling of this compound is a pivotal step in the synthesis of novel therapeutic agents. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of pyrazolo[1,5-a]pyridine-3-carboxamides for biological evaluation. The protocols provided herein, utilizing either HATU or EDC/HOBt, offer robust and reliable methods to achieve this critical transformation. As with any synthetic procedure, empirical optimization for specific amine substrates may be necessary to achieve optimal results.

References

Application Notes and Protocols: Leveraging 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the modern drug discovery paradigm, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[2][4] These initial, weak interactions provide high-quality starting points for the development of potent and selective drug candidates through a process of structure-guided growth and optimization.[5][6][7] The inherent simplicity of fragments allows for a more efficient exploration of chemical space, often leading to leads with superior physicochemical properties.[8][9]

The pyrazolo[1,5-a]pyridine and its isostere, the pyrazolo[1,5-a]pyrimidine scaffold, are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[10][11][12][13][14] This application note provides a detailed guide for researchers on the strategic use of a specific, well-characterized fragment, 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , in FBDD campaigns. We will delve into the rationale for its selection, its key physicochemical properties, and provide detailed protocols for its application in primary screening and hit validation.

The Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign.[3] An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability. This compound embodies many of these desirable characteristics.

The pyrazolo[1,5-a]pyridine core provides a rigid, bicyclic scaffold that presents well-defined vectors for chemical elaboration. The bromine atom at the 7-position serves as a versatile synthetic handle for future optimization efforts, allowing for the introduction of diverse chemical functionalities through cross-coupling reactions. The carboxylic acid at the 3-position can act as a key hydrogen bond donor and acceptor, facilitating interactions with the target protein.

PropertyValueSource
CAS Number 1352393-84-0[15][16][17]
Molecular Formula C₈H₅BrN₂O₂[15][16]
Molecular Weight 241.04 g/mol [15][16]
"Rule of Three" Compliance YesInferred

The "Rule of Three" is a set of guidelines for desirable fragment properties: molecular weight < 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, hydrogen bond acceptors ≤ 3, and rotatable bonds ≤ 3.[1][2]

The FBDD Workflow: A Strategic Overview

A typical FBDD campaign is a multi-step process that begins with the screening of a fragment library and progresses through hit validation and lead optimization. The following diagram illustrates a generalized workflow.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Screening Fragment Library Screening (NMR, SPR, X-ray) Hit_Validation Orthogonal Biophysical Methods (e.g., ITC, Thermal Shift) Screening->Hit_Validation Identified Hits Structural_Biology Structure Determination (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Confirmed Binders Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Lead_Candidate Lead Candidate Fragment_Growing->Lead_Candidate Fragment_Merging->Lead_Candidate Fragment_Linking->Lead_Candidate

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Application

The following sections provide detailed, step-by-step protocols for utilizing this compound in key FBDD experiments.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor surface.[18][19][20][21] It provides real-time kinetic data and is highly sensitive to the weak interactions characteristic of fragment binding.[20]

Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.

Materials:

  • Purified target protein

  • This compound (high purity)

  • SPR instrument (e.g., Biacore, Octet)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a freshly prepared mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level. The low molecular weight of fragments necessitates a high protein immobilization level for a detectable signal.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis:

    • Inject the series of fragment concentrations over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in running buffer.

    • Regenerate the sensor surface between different fragment injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Causality and Self-Validation:

  • Rationale for High Protein Density: A higher density of the target protein on the sensor chip increases the likelihood of detecting the weak binding of a low-molecular-weight fragment.

  • Importance of DMSO Matching: Precise matching of the DMSO concentration in the sample and running buffer is crucial to minimize false-positive signals arising from differences in the refractive index.[18]

  • Use of a Reference Channel: The reference channel is essential for distinguishing true binding events from non-specific binding and bulk effects.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for hit validation as it can unambiguously confirm binding and provide structural information about the interaction.[8][22][23][24][25] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[8][22]

Objective: To confirm the binding of this compound to the target protein and to identify the protons of the fragment that are in close proximity to the protein.

Materials:

  • Purified target protein

  • This compound

  • NMR buffer (e.g., deuterated phosphate buffer)

  • High-field NMR spectrometer with a cryoprobe

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples: one containing the target protein and this compound, and a reference sample containing only the fragment.

    • The typical protein concentration is 10-50 µM, and the fragment concentration is 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the reference sample to identify the chemical shifts of the fragment protons.

    • Acquire an STD-NMR spectrum of the protein-fragment sample. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound fragment.

    • Acquire a reference off-resonance spectrum where no protein saturation occurs.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Protons of the fragment that are in close contact with the protein will show signals in the STD difference spectrum.

    • The intensity of the STD signals can provide information about the binding epitope of the fragment.

Causality and Self-Validation:

  • Why Ligand-Observed NMR?: These methods are highly sensitive to weak binding and do not require isotopic labeling of the protein.[22]

  • The STD Effect: The observation of signals in the STD difference spectrum is direct evidence of binding, as saturation can only be transferred from the protein to the ligand when they are in a complex.

  • Orthogonal Confirmation: A positive result from both SPR and NMR provides strong evidence that the fragment is a true binder.[3][26]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[9][27][28][29][30]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is often required for fragment screening)

Procedure:

  • Crystal Soaking:

    • Prepare a solution of this compound in a cryoprotectant-containing buffer at a high concentration (typically 1-50 mM).

    • Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the electron density maps for evidence of the bound fragment. The weak binding of fragments can lead to low occupancy, making the electron density for the fragment weak.[9]

    • Build the fragment into the density and refine the structure.

Causality and Self-Validation:

  • High Fragment Concentration: The low affinity of fragments requires a high concentration in the soaking solution to achieve sufficient occupancy in the crystal.[28]

  • Visual Confirmation: The presence of clear and interpretable electron density for the fragment is the ultimate validation of binding and provides the precise binding mode.[31]

  • Informing Optimization: The structural information reveals the key interactions between the fragment and the protein, guiding the subsequent fragment-to-lead optimization efforts.[32]

Fragment-to-Lead Optimization: The Path Forward

Once this compound is validated as a binder and its binding mode is determined, the next phase is to evolve this low-affinity hit into a potent lead compound.[6] The structural information obtained from X-ray crystallography or NMR is crucial for this process.

Optimization_Strategies cluster_start Validated Hit cluster_strategies Optimization Strategies Fragment_Hit This compound Growing Fragment Growing: Add functionality at the 7-bromo position. Fragment_Hit->Growing Merging Fragment Merging: Combine with another fragment binding in an adjacent pocket. Fragment_Hit->Merging Linking Fragment Linking: Connect to another fragment in a nearby site with a linker. Fragment_Hit->Linking Potent_Lead Potent Lead Compound Growing->Potent_Lead Merging->Potent_Lead Linking->Potent_Lead

Figure 2: Strategies for optimizing the initial fragment hit.

  • Fragment Growing: This is often the most straightforward approach.[6] The 7-bromo position of the scaffold is an ideal point for synthetic elaboration to access adjacent pockets in the binding site.

  • Fragment Merging: If another fragment is found to bind in an overlapping region, a new molecule can be designed that incorporates features of both fragments.[5][6][7]

  • Fragment Linking: If a second fragment binds to a distinct, nearby site, the two can be connected with a chemical linker to create a larger, higher-affinity molecule.[5][6][7]

Conclusion

This compound is a valuable tool for researchers engaged in fragment-based drug discovery. Its favorable physicochemical properties and versatile scaffold make it an excellent starting point for FBDD campaigns against a wide range of biological targets. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to effectively utilize this fragment and accelerate their drug discovery efforts. The key to success in FBDD lies in the rigorous application of biophysical techniques for screening and validation, coupled with a structure-guided approach to lead optimization.

References

Application Notes and Protocols for the N-Alkylation of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1][2][3] The introduction of alkyl groups onto the nitrogen atoms of this ring system—a process known as N-alkylation—is a critical step in the synthesis of novel drug candidates. This functionalization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's interaction with its biological target. This guide provides a detailed experimental procedure for the N-alkylation of pyrazolo[1,5-a]pyridines, with a focus on the underlying chemical principles, regioselectivity, and product characterization.

Mechanistic Insights: The Challenge of Regioselectivity

The pyrazolo[1,5-a]pyridine ring system possesses two potential sites for N-alkylation: the N-1 position in the pyrazole ring and the N-4 position in the pyridine ring. The reaction with an alkyl halide in the presence of a base typically proceeds via an SN2 mechanism. The regiochemical outcome of the reaction is dependent on several factors, including the electronic properties of the pyrazolo[1,5-a]pyridine substrate, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.

Generally, the N-4 position is more nucleophilic than the N-1 position due to the lone pair of electrons on the N-4 nitrogen being more available for reaction. The N-1 nitrogen's lone pair is part of the aromatic system of the pyrazole ring. Consequently, alkylation is often favored at the N-4 position, leading to the formation of a pyrazolo[1,5-a]pyridinium salt. However, the formation of the N-1 alkylated product can also occur, and in some cases, mixtures of isomers may be obtained. Steric hindrance around the nitrogen atoms can also influence the site of alkylation.

G cluster_reactants Reactants cluster_products Potential Products Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine N4_product N-4 Alkylated Product (Pyridinium Salt) Pyrazolo_pyridine->N4_product Major Pathway (More Nucleophilic N) N1_product N-1 Alkylated Product Pyrazolo_pyridine->N1_product Minor Pathway Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->N4_product Alkyl_halide->N1_product Base Base Base->Pyrazolo_pyridine Deprotonation (if applicable)

Caption: Regioselectivity in the N-alkylation of pyrazolo[1,5-a]pyridines.

Detailed Experimental Protocol: A General Procedure

This protocol describes a general method for the N-alkylation of a substituted pyrazolo[1,5-a]pyridine using an alkyl halide under basic conditions. This procedure is a robust starting point and may require optimization for specific substrates and alkylating agents.

Materials:

  • Substituted pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 mmol, 1.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazolo[1,5-a]pyridine (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 mmol) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazolo[1,5-a]pyridine.

Table of Reaction Parameters for N-Alkylation of Related Heterocycles

While specific examples for a wide range of pyrazolo[1,5-a]pyridines are limited in the literature, the following table provides typical conditions for the N-alkylation of related pyrazole and imidazopyridine systems, which can serve as a valuable guide for reaction optimization.[4]

SubstrateAlkylating AgentBaseSolventTemperatureReference
Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFRoom Temp[4]
PyrazoleAlkyl HalideK₂CO₃DMFRoom TempGeneral Method
3-Substituted PyrazoleTrichloroacetimidatesCSA1,2-DCEReflux[5]

Characterization of N-Alkylated Products: Distinguishing Isomers

The structural elucidation of the N-alkylated products is crucial to determine the regioselectivity of the reaction. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrazolo[1,5-a]pyridine core will change upon N-alkylation. The protons on the newly introduced alkyl group will also be visible. Comparison of the ¹H NMR spectra of the product and the starting material can provide initial evidence of successful alkylation.

    • ¹³C NMR: The carbon chemical shifts will also be altered upon alkylation, providing further structural information.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for assigning the proton and carbon signals and confirming the connectivity of the molecule.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This is a powerful technique to definitively determine the site of alkylation. For the N-4 alkylated isomer, a NOE correlation is expected between the protons of the alkyl group and the H-5 proton of the pyridine ring. For the N-1 alkylated isomer, a NOE correlation would be anticipated between the alkyl group protons and the H-2 and/or H-7 protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product, ensuring that the addition of the alkyl group has occurred.

G cluster_workflow Experimental Workflow Start Start: Pyrazolo[1,5-a]pyridine + Alkyl Halide + Base Reaction N-Alkylation Reaction (Stirring in Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization End Isolated N-Alkylated Product Characterization->End

Caption: General workflow for the N-alkylation of pyrazolo[1,5-a]pyridines.

Conclusion

The N-alkylation of pyrazolo[1,5-a]pyridines is a fundamental transformation in the synthesis of potential therapeutic agents. While the reaction is generally straightforward to perform, careful consideration must be given to the issue of regioselectivity. The provided protocol offers a solid foundation for performing this reaction. However, for each new substrate, it is imperative to rigorously characterize the product to confirm the site of alkylation. The insights and procedures detailed in this guide are intended to empower researchers to confidently and efficiently synthesize novel N-alkylated pyrazolo[1,5-a]pyridine derivatives for their drug discovery programs.

References

Application Notes and Protocols for the Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine C7 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine C7 Position in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for the development of novel therapeutic agents and functional materials. Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

Within this important scaffold, the C7 position holds particular strategic value for molecular design and functionalization. Modification at this site allows for the introduction of diverse substituents that can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of robust and field-proven methodologies for the selective functionalization of the C7 position of pyrazolo[1,5-a]pyridines, with a focus on the underlying mechanistic principles and practical experimental protocols.

Methodology 1: Directed ortho-Metalation (DoM) for C7 Functionalization

Directed ortho-metalation is a powerful strategy that leverages the kinetic acidity of the C7 proton, which is the most acidic C-H bond on the pyridine ring of the pyrazolo[1,5-a]pyridine nucleus. This increased acidity is a consequence of the inductive effect of the adjacent nitrogen atom and the overall electronic nature of the fused ring system. By employing sterically hindered and highly reactive metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), regioselective deprotonation at C7 can be achieved with high fidelity. The resulting organometallic intermediate can then be trapped with a wide array of electrophiles to introduce diverse functional groups.

Causality Behind Experimental Choices:

The choice of a TMP-based magnesium or zinc reagent, such as TMPMgCl·LiCl or TMPZnCl·LiCl, is critical for the success of this transformation.[1] The bulky nature of the TMP ligand minimizes competitive attack at other positions, while the inclusion of lithium chloride (LiCl) serves to break up oligomeric aggregates of the organometallic base, thereby increasing its reactivity and solubility. The reactions are typically conducted at low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions or decomposition of the organometallic intermediates.

Experimental Workflow: Directed Metalation and Electrophilic Quench

DoM_Workflow cluster_start Setup cluster_metalation Metalation cluster_quench Electrophilic Quench start Pyrazolo[1,5-a]pyridine in THF metalation Add TMPMgCl·LiCl at -78 °C start->metalation Cool to -78 °C intermediate C7-Magnesiated Intermediate metalation->intermediate 15 min quench Cannulate Intermediate to Electrophile intermediate->quench Slow Addition electrophile Electrophile (E+) in THF at -78 °C electrophile->quench product C7-Functionalized Product quench->product Warm to 25 °C

Caption: Workflow for C7 functionalization via directed metalation.

Protocol 1: C7-Iodination of Pyrazolo[1,5-a]pyridine using TMPMgCl·LiCl

This protocol details the regioselective iodination at the C7 position, a versatile handle for subsequent cross-coupling reactions.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • TMPMgCl·LiCl (1.0 M in THF/Hexanes)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv). Dissolve the substrate in anhydrous THF (5 mL).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add TMPMgCl·LiCl (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 15 minutes. The completion of metalation can be monitored by GC/GC-MS analysis of a quenched aliquot.

  • Electrophilic Quench: In a separate flame-dried flask, dissolve iodine (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) and cool to -78 °C.

  • Addition: Cannulate the solution of the C7-magnesiated pyrazolo[1,5-a]pyridine dropwise to the pre-cooled solution of iodine.

  • Warm-up and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C) and stir until the reaction is complete (typically 1-2 hours, monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the C7-iodinated pyrazolo[1,5-a]pyridine.

Data Summary: Scope of Electrophiles in Directed Metalation
EntryElectrophile (E+)Functional Group IntroducedTypical Yield (%)
1I₂-I80-90%
2Br₂-Br75-85%
3PhCHO-CH(OH)Ph70-80%
4(PhS)₂-SPh65-75%
5Allyl Bromide-CH₂CH=CH₂60-70%

Methodology 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation and functionalization have emerged as a highly atom- and step-economical approach for forging carbon-carbon bonds. For the pyrazolo[1,5-a]pyridine scaffold, palladium catalysis can be harnessed to achieve regioselective arylation at the C7 position.[2][3] The regioselectivity of this transformation is controlled by the innate directing ability of the pyrazole's N1 nitrogen atom, which coordinates to the palladium catalyst and facilitates the activation of the adjacent C7-H bond.

Mechanistic Rationale for C7 Selectivity:

The prevailing mechanism for this transformation is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The pyrazolo[1,5-a]pyridine acts as a bidentate ligand, coordinating to the palladium center through the N1 and N8 atoms. This coordination pre-organizes the substrate for the selective activation of the C7-H bond, leading to the formation of a five-membered palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C7-arylated product and regenerates the active palladium catalyst. The use of specific additives, such as silver(I) carbonate (Ag₂CO₃) or silver(I) acetate (AgOAc), is often crucial for promoting the C-H activation step and facilitating the catalytic cycle.[3][4][5]

Proposed Catalytic Cycle for C7-Arylation

Pd_Catalysis Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_n(Ar)Pd(II)-X OxAdd->PdII_ArX Coord Coordination of Pyrazolo[1,5-a]pyridine PdII_ArX->Coord PdII_Complex [(PzPy)Pd(II)(Ar)L_n]X Coord->PdII_Complex CMD Concerted Metalation- Deprotonation (CMD) (Ag₂CO₃ assists) PdII_Complex->CMD - HX Palladacycle C7-Palladacycle CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Product C7-Aryl-Pyrazolo[1,5-a]pyridine RedElim->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C7-arylation.

Protocol 2: Palladium-Catalyzed C7-Arylation with Aryl Iodides

This protocol provides a general procedure for the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add pyrazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv), the aryl iodide (0.6 mmol, 1.2 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and silver(I) carbonate (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and silver salts. Wash the Celite® pad with additional ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the C7-arylated pyrazolo[1,5-a]pyridine.

Data Summary: Scope of Aryl Halides in C7-Arylation
EntryAryl HalideCatalyst SystemAdditiveTypical Yield (%)
14-IodoanisolePd(OAc)₂Ag₂CO₃75-85%
21-Iodo-4-nitrobenzenePd(OAc)₂Ag₂CO₃60-70%
34-IodotoluenePd(OAc)₂Ag₂CO₃70-80%
42-IodothiophenePd(OAc)₂AgOAc65-75%
54-ChlorotoluenePd(OAc)₂ / PCy₃·HBF₄K₂CO₃50-60%[3]

Troubleshooting and Methodological Considerations

  • Regioselectivity Issues: In some cases, particularly with electronically biased pyrazolo[1,5-a]pyridines, a mixture of C3 and C7 functionalized products may be observed in palladium-catalyzed reactions. Careful selection of the additive (e.g., Ag₂CO₃ for C7, CsF for C3) can often steer the selectivity.[5]

  • Low Yields in DoM: Ensure strictly anhydrous conditions and high-quality reagents. The activity of the TMP-base is crucial. Titration of the organometallic base before use is recommended.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the formation of palladium black can indicate catalyst decomposition. The use of appropriate ligands (e.g., phosphine ligands for aryl chlorides) can sometimes mitigate this issue.[3]

Conclusion

The functionalization of the C7 position of the pyrazolo[1,5-a]pyridine scaffold is a key strategy in the design and synthesis of novel bioactive compounds. Both directed ortho-metalation and palladium-catalyzed C-H activation offer reliable and regioselective pathways to achieve this goal. The choice of method will depend on the desired functional group and the overall synthetic strategy. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these powerful transformations in their drug discovery and development endeavors.

References

The Strategic Utility of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as an effective hinge-binding element in a multitude of kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a versatile building block for the synthesis of novel kinase inhibitors. We present detailed protocols for the synthesis of the core scaffold, its subsequent functionalization via amide coupling and Suzuki-Miyaura cross-coupling reactions, and a robust methodology for evaluating the biological activity of the resulting compounds using a luminescence-based kinase assay. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold, an isostere of the adenine ring of ATP, has emerged as a particularly successful framework for kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.[2]

The this compound building block offers a strategic advantage in kinase inhibitor design. The carboxylic acid at the 3-position serves as a handle for the introduction of various side chains via amide bond formation, allowing for the exploration of interactions with the solvent-exposed region of the kinase. The bromine atom at the 7-position provides a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl moieties that can occupy the hydrophobic pocket adjacent to the hinge region, enhancing both potency and selectivity.

This document will guide the user through the synthesis of this key building block and its elaboration into a library of potential kinase inhibitors, followed by a detailed protocol for their biological evaluation.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound is achieved in a two-step process starting from the commercially available ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 2.1: Hydrolysis of Ethyl 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid.

Materials:

  • Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-77-7)[3]

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to afford this compound as a solid.

Elaboration of the Scaffold: Synthesis of Kinase Inhibitor Candidates

The this compound scaffold can be readily diversified at two key positions: the 3-position via amide coupling and the 7-position via Suzuki-Miyaura coupling.

Protocol 3.1: Amide Coupling at the 3-Position using HATU

This protocol details the formation of an amide bond between the carboxylic acid and a primary or secondary amine using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromopyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the 7-Position

This protocol describes the palladium-catalyzed cross-coupling of the 7-bromo position with an aryl or heteroaryl boronic acid.

Materials:

  • 7-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivative (from Protocol 3.1)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DMF/water)

  • Magnetic stirrer and stir bar

  • Schlenk flask or microwave vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the 7-bromopyrazolo[1,5-a]pyridine-3-carboxamide derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Core Building Block cluster_1 Scaffold Elaboration cluster_2 Biological Evaluation A Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate B This compound A->B Protocol 2.1: Hydrolysis C 7-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Derivatives B->C Protocol 3.1: Amide Coupling D 7-Aryl-pyrazolo[1,5-a]pyridine-3-carboxamide Kinase Inhibitors C->D Protocol 3.2: Suzuki-Miyaura Coupling E Kinase Activity Assay D->E Protocol 4.1

Figure 1. Workflow for the synthesis and evaluation of kinase inhibitors.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The following protocol describes a robust and sensitive method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol 4.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Materials:

  • Target kinase and its specific substrate peptide

  • ATP (use high-purity, low-ADP ATP)

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

1. Compound Preparation: a. Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. b. Create a serial dilution series of each inhibitor in DMSO (e.g., 10-point, 3-fold dilutions).

2. Kinase Reaction Setup (in a 384-well plate): a. Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells. b. Prepare a 2.5X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well containing the inhibitor. c. Prepare a 2.5X ATP solution in Kinase Assay Buffer. d. To initiate the kinase reaction, add 2 µL of the 2.5X ATP solution to each well. The final reaction volume is 5 µL. e. Incubate the plate at 30 °C for 60 minutes (incubation time may need to be optimized for specific kinases).

3. ADP Detection: a. After the kinase reaction, equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. c. Incubate at room temperature for 40 minutes. d. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. e. Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The inhibitory activities of a hypothetical series of compounds derived from the this compound scaffold against a target kinase (e.g., CDK2) are presented in Table 1.

Compound IDR¹ (at 3-position)R² (at 7-position)IC₅₀ (nM) vs. CDK2
I-1 -NH-c-propyl-Br850
I-2 -NH-benzyl-Br520
I-3 -NH-(4-fluorobenzyl)-Br310
II-1 -NH-c-propyl-phenyl150
II-2 -NH-c-propyl-4-fluorophenyl75
II-3 -NH-c-propyl-pyridin-4-yl45

Interpretation of Structure-Activity Relationships (SAR):

  • 3-Position (R¹): Comparison of compounds I-1 , I-2 , and I-3 suggests that increasing the size and aromaticity of the substituent at the 3-position enhances inhibitory activity. The introduction of a fluorine atom on the benzyl ring (I-3 ) further improves potency, likely due to favorable interactions with the solvent-exposed region.

  • 7-Position (R²): The replacement of the bromine atom at the 7-position with aryl and heteroaryl groups via Suzuki-Miyaura coupling leads to a significant increase in potency. As seen in compounds II-1 , II-2 , and II-3 , a phenyl group (II-1 ) is beneficial, and a fluorine-substituted phenyl group (II-2 ) further enhances activity. The introduction of a pyridine ring (II-3 ) results in the most potent compound in this series, potentially due to the formation of an additional hydrogen bond in the hydrophobic pocket.

Visualizing Kinase Inhibition

G cluster_0 Kinase Catalytic Cycle Kinase Kinase Kinase_ATP_Substrate Kinase-ATP-Substrate Complex Kinase->Kinase_ATP_Substrate ATP ATP ATP->Kinase_ATP_Substrate Substrate Substrate Substrate->Kinase_ATP_Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase_ATP_Substrate->Phosphorylated_Substrate ADP ADP Kinase_ATP_Substrate->ADP Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase Binds to ATP pocket

Figure 2. Competitive inhibition of the kinase catalytic cycle.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel kinase inhibitors. Its two points of diversification allow for the systematic exploration of the chemical space around the kinase active site, facilitating the optimization of potency and selectivity. The protocols provided herein offer a clear and reproducible pathway from the synthesis of the core scaffold to the biological evaluation of the final compounds, empowering researchers to accelerate their drug discovery efforts in the field of kinase inhibition.

References

HPLC purification protocol for pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Pyrazolo[1,5-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Purification Challenges of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological and biological activities, including potential anti-cancer, anti-inflammatory, and anti-tuberculosis agents.[1][2] The successful development of these therapeutic candidates hinges on the ability to isolate and purify them to a high degree of homogeneity. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution and scalability.

However, the purification of pyrazolo[1,5-a]pyridine derivatives is not without its challenges. The presence of a basic pyridine-type nitrogen atom (pKa typically between 5 and 6) often leads to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing) and low recovery.[3] Furthermore, the diverse range of substituents appended to the core structure to modulate biological activity introduces a wide spectrum of polarities and chemical properties, necessitating a flexible and well-understood purification strategy.

This guide provides a comprehensive framework for developing robust HPLC purification protocols for pyrazolo[1,5-a]pyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to rationally design, optimize, and troubleshoot their purification workflows.

Method Development: A Strategic Approach

A successful purification begins with a systematic method development process. The goal is to maximize resolution between the target compound and its impurities while maintaining good peak shape and reasonable run times.

Column Selection: The Foundation of Separation

The choice of stationary phase is the most critical factor influencing selectivity. For pyrazolo[1,5-a]pyridine derivatives, reversed-phase HPLC is the most common starting point.

Stationary PhasePrimary InteractionIdeal ForKey Considerations
C18 (Octadecylsilane) HydrophobicGeneral-purpose starting point for a wide range of polarities.Prone to peak tailing with basic compounds due to interaction with residual silanols.[3] Modern, end-capped C18 columns are recommended to minimize this effect.[4]
Phenyl-Hexyl π-π stacking, HydrophobicAromatic or unsaturated derivatives. The phenyl groups can offer alternative selectivity compared to C18.Can provide improved peak shape for basic compounds by reducing silanol interactions.
Cyano (CN) Dipole-dipole, HydrophobicPolar derivatives. Can be used in both reversed-phase and normal-phase modes.Offers different selectivity for compounds with polar functional groups.
Polar-Embedded Phases Hydrophobic, Hydrogen BondingBoth polar and non-polar derivatives.The embedded polar group (e.g., carbamate) shields residual silanols, significantly improving peak shape for basic compounds.[3]
Mixed-Mode Hydrophobic, Ion-ExchangeCompounds with a wide range of polarities and ionizable groups.Offers multiple retention mechanisms, which can be highly effective for complex mixtures.[5][6]
Chiral Stationary Phases (CSPs) EnantioselectiveSeparation of enantiomers.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for many heterocyclic compounds.[7][8][9]

Expert Insight: For novel pyrazolo[1,5-a]pyridine derivatives, begin with a high-quality, end-capped C18 column. If peak tailing persists despite mobile phase optimization, a switch to a polar-embedded or phenyl-hexyl phase is a logical next step to alter selectivity and improve peak symmetry.[3]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition dictates the retention and elution of compounds. A typical reversed-phase system consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).

  • Organic Solvents (Solvent B): Acetonitrile (ACN) and methanol (MeOH) are the most common choices.

    • Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol can offer different selectivity and is a valuable alternative to try if ACN does not provide adequate separation.[3]

  • Aqueous Solvents (Solvent A) and the Critical Role of pH: The pH of the mobile phase is arguably the most powerful tool for optimizing the separation of basic compounds like pyrazolo[1,5-a]pyridines.[3]

    • Low pH (2.5 - 3.5): By adding an acidifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase, two key things happen:

      • The basic nitrogen on the pyrazolo[1,5-a]pyridine ring is protonated, making it more polar and potentially altering its retention time.

      • Residual silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte and thus drastically reducing peak tailing.[3]

    • Expert Recommendation: Start with a mobile phase containing 0.1% formic acid. It is MS-compatible and effective at improving peak shape for most basic compounds.[3][10] While TFA is a stronger acid and can provide even sharper peaks, it is an ion-pairing agent and can be difficult to remove from the purified product and the column.

  • Buffers: For reproducible retention times, especially when working close to the pKa of the analyte, buffered mobile phases (e.g., ammonium formate or ammonium acetate) are recommended. A 10-20 mM buffer concentration is typically sufficient.

  • Additives for Tailing Reduction: If peak tailing persists even at low pH, a competing base like triethylamine (TEA) can be added to the mobile phase at low concentrations (5-10 mM).[3] TEA interacts with the active silanol sites, effectively shielding them from the analyte. However, TEA is not MS-compatible and can shorten column life.[3]

Detection Wavelength

Pyrazolo[1,5-a]pyridine derivatives are chromophoric and typically exhibit strong UV absorbance. Many derivatives show high quantum yields, making them suitable for fluorescence detection as well.[11] To determine the optimal detection wavelength, run a UV-Vis spectrum of the purified compound or use a photodiode array (PDA) detector during initial analytical runs. Wavelengths are often found between 220-350 nm.[12][13]

General HPLC Purification Protocol

This protocol provides a starting point for the purification of a novel pyrazolo[1,5-a]pyridine derivative. It is designed to be a self-validating system, incorporating analytical checks before and after the preparative run.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Purification & Analysis cluster_post Phase 3: Product Recovery SamplePrep Sample Preparation (Dissolve in DMSO/Mobile Phase) TLC TLC/LC-MS Analysis (Initial Purity Assessment) SamplePrep->TLC AnalyticalHPLC Analytical HPLC (Method Development) TLC->AnalyticalHPLC Optimize Optimize Parameters (Gradient, Flow Rate) AnalyticalHPLC->Optimize PrepRun Preparative HPLC Run (Scale-up Method) Optimize->PrepRun CollectFractions Fraction Collection (Based on UV Signal) PrepRun->CollectFractions AnalyzeFractions Fraction Analysis (TLC or Analytical HPLC) CollectFractions->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Evaporate Solvent Evaporation (Rotovap/Lyophilization) Pool->Evaporate FinalProduct Final Product Characterization (NMR, MS, Purity Check) Evaporate->FinalProduct

Caption: A systematic workflow for HPLC purification.

Step-by-Step Methodology

1. Sample Preparation: a. Dissolve the crude pyrazolo[1,5-a]pyridine derivative in a minimal amount of a strong solvent like DMSO or DMF. b. If possible, dilute the sample with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to ensure compatibility with the HPLC system. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[4]

2. Analytical Method Development: a. System: Analytical HPLC with a PDA detector. b. Column: C18, 4.6 x 150 mm, 5 µm particle size. c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 5-10 µL. g. Initial Gradient:

  • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target compound.
  • Based on the scouting run, develop a shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities. A good target is to have the retention factor (k') between 2 and 10.[3]

3. Scale-Up to Preparative HPLC: a. System: Preparative HPLC with a corresponding larger-diameter column (e.g., 21.2 x 250 mm). b. Gradient Adjustment: The gradient time must be adjusted to account for the larger column volume. A simple linear scaling based on column volume is a good starting point. c. Flow Rate Adjustment: Scale the flow rate based on the cross-sectional area of the preparative column compared to the analytical column. d. Sample Loading: The amount of crude material that can be loaded depends on the separation difficulty. Typically, a load of 1-5% of the stationary phase mass is a reasonable starting point.[14] Column overloading will lead to broad, overlapping peaks.

4. Fraction Collection and Analysis: a. Set the fraction collector to trigger based on the UV signal at the predetermined optimal wavelength. b. After collection, analyze each fraction (or pooled fractions corresponding to a single peak) by analytical HPLC or TLC to confirm purity. c. Pool all fractions containing the pure target compound.

5. Product Recovery: a. Remove the organic solvent (acetonitrile) using a rotary evaporator. Be cautious with temperature to avoid compound degradation. b. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product, often as a formate salt if formic acid was used in the mobile phase.

Troubleshooting Common HPLC Problems

Even with a well-developed method, issues can arise. A logical approach is key to identifying and solving problems.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Incorrect Retention Time? Start->Retention Pressure Abnormal Pressure? Start->Pressure Tailing Tailing Peaks PeakShape->Tailing Yes Fronting Fronting Peaks PeakShape->Fronting No, Fronting Sol_Tailing Cause: Silanol Interaction Solution: Lower pH (add 0.1% FA), use end-capped column, add competing base (TEA). Tailing->Sol_Tailing Split Split Peaks Fronting->Split No, Split Sol_Fronting Cause: Column Overload Solution: Reduce sample concentration/injection volume. Fronting->Sol_Fronting Sol_Split Cause: Clogged frit, column void, solvent mismatch. Solution: Filter sample, reverse-flush column, dissolve sample in mobile phase. Split->Sol_Split Shifting Shifting RT Retention->Shifting Yes NoRetention No/Low Retention Retention->NoRetention No, No Retention Sol_Shifting Cause: Temp fluctuation, mobile phase not equilibrated/mixed. Solution: Use column oven, ensure proper mixing and equilibration. Shifting->Sol_Shifting Sol_NoRetention Cause: Mobile phase too strong. Solution: Decrease % organic solvent. NoRetention->Sol_NoRetention HighP High Pressure Pressure->HighP Yes LowP Low/Fluctuating Pressure Pressure->LowP No, Low/Fluctuating Sol_HighP Cause: Blockage in system. Solution: Check lines, in-line filter, guard/main column. Reverse-flush column. HighP->Sol_HighP Sol_LowP Cause: Leak, air in pump. Solution: Check fittings, degas mobile phase, purge pump. LowP->Sol_LowP

Caption: A decision tree for troubleshooting HPLC issues.

Advanced Application: Chiral Separations

Many pyrazolo[1,5-a]pyridine derivatives are chiral, and often their biological activity is stereospecific.[15] HPLC using a Chiral Stationary Phase (CSP) is the most effective method for separating enantiomers.[8][9]

  • Column Choice: Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Chiralpak AD) are highly versatile and a good starting point for screening.[7][16]

  • Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., Heptane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol). Reversed-phase conditions can also be effective. The selection is largely empirical and requires screening different mobile phases with the chosen CSP.[8][16]

  • Method Development: The process involves screening several CSPs with a few standard mobile phases to find an initial "hit." Once separation is observed, the mobile phase composition and additives (like acids or bases for basic compounds) are optimized to improve resolution.

Conclusion

The purification of pyrazolo[1,5-a]pyridine derivatives by HPLC is a powerful and essential technique in medicinal chemistry and drug development. Success relies on a systematic approach to method development, beginning with the careful selection of the stationary phase and meticulous optimization of the mobile phase, particularly its pH. By understanding the chemical interactions between the analyte, stationary phase, and mobile phase, researchers can overcome common challenges like peak tailing and achieve high-purity compounds. This guide provides the foundational principles and practical steps to develop robust, reproducible, and effective purification protocols for this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure, meaning it can bind to a variety of biological targets, making it a valuable core for the development of new therapeutic agents. Specifically, derivatives of this molecule have shown potential in the treatment of a range of diseases, including cancer and inflammatory conditions. The bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for screening.

These application notes provide a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable multi-step process. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the practical aspects of process development, including reaction optimization, work-up procedures, and purification strategies suitable for multi-gram to kilogram scale production.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is approached through a three-step sequence, starting from a commercially available substituted pyridine. This strategy is designed for scalability and efficiency, minimizing the use of hazardous reagents and complex purification techniques where possible.

The overall synthetic workflow is as follows:

Synthetic Workflow 4-Bromopyridine 4-Bromopyridine 1-Amino-4-bromopyridinium iodide 1-Amino-4-bromopyridinium iodide 4-Bromopyridine->1-Amino-4-bromopyridinium iodide Step 1: Amination Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate 1-Amino-4-bromopyridinium iodide->Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate Step 2: Cyclization This compound This compound Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate->this compound Step 3: Hydrolysis

Application Notes and Protocols: 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Protein kinases, which regulate a majority of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores represent a class of heterocyclic compounds that have garnered significant attention as "privileged scaffolds" in medicinal chemistry.[2][3] Their rigid, planar structure and versatile synthetic accessibility allow for the strategic placement of functional groups to achieve potent and selective inhibition of various protein kinases.[3]

7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (and its ethyl ester derivative) serves as a key chemical intermediate, providing a reactive handle for the synthesis of a diverse library of potential therapeutic agents.[4][5][6] The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties. While specific public-domain data on the direct anti-cancer activity of this exact acid is limited, its structural motif is found in compounds targeting key oncogenic drivers. Derivatives of the broader pyrazolo[1,5-a]pyrimidine class have shown inhibitory activity against critical cancer-associated kinases such as EGFR, B-Raf, MEK, CDKs, and Tropomyosin Receptor Kinases (Trks).[2][7]

This document serves as a technical guide for researchers and drug development professionals on the potential applications and experimental evaluation of this compound and its derivatives in oncology research. We will explore its hypothesized mechanism of action as a kinase inhibitor, provide detailed protocols for its evaluation, and present a logical workflow for its characterization as a potential anti-cancer agent.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

Based on the activities of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds, a primary hypothesis is that derivatives of this compound function as ATP-competitive kinase inhibitors. These small molecules are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives malignant cell behavior.

Several key signaling pathways are frequently activated in tumors and represent high-priority targets for drug development.[1][8][] These include:

  • The MAPK/ERK Pathway: Often hyperactivated in melanomas, colorectal, and lung cancers through mutations in BRAF or RAS.[1]

  • The PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival, frequently dysregulated in a wide range of cancers.[8][10]

  • Cyclin-Dependent Kinase (CDK) Pathways: Master regulators of the cell cycle, with inhibitors targeting CDK4/6 showing significant efficacy in certain breast cancers.[8]

  • Receptor Tyrosine Kinases (RTKs): Including EGFR and Trk kinases, which when mutated or overexpressed can drive tumor growth and proliferation.[7]

The following diagram illustrates the potential points of intervention for a novel pyrazolo[1,5-a]pyridine-based inhibitor within these canonical cancer signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, Trk) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, E2F) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RTK Inhibitor->BRAF Inhibitor->MEK CDK CDK4/6 Inhibitor->CDK Transcription->Proliferation CDK->Transcription

Caption: Hypothesized intervention points of a pyrazolo[1,5-a]pyridine inhibitor in oncogenic signaling.

Experimental Workflow for Preclinical Evaluation

A logical and phased approach is critical to systematically evaluate the anti-cancer potential of a new chemical entity derived from this compound. The workflow progresses from broad cytotoxicity screening to specific target identification and finally to in vivo efficacy assessment.

G cluster_1 cluster_2 cluster_3 phase1 Phase 1: In Vitro Screening a1 Cell Viability Assays (MTT/MTS) phase1->a1 phase2 Phase 2: Mechanism of Action b1 Biochemical Kinase Assays phase2->b1 phase3 Phase 3: In Vivo Efficacy c1 Xenograft Tumor Models phase3->c1 a2 Select Lead Compound & Cancer Cell Lines a1->a2 a2->phase2 b3 Target Identification b1->b3 b2 Western Blot Analysis (Pathway Modulation) b2->b3 b3->phase3 c2 Efficacy & Toxicity Assessment c1->c2

Caption: Phased experimental workflow for preclinical evaluation of a novel compound.

PART 1: In Vitro Screening Protocols

The initial phase aims to determine the cytotoxic and anti-proliferative effects of the test compound across a panel of cancer cell lines.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[12][13] A decrease in signal indicates a reduction in viable, metabolically active cells.

Materials:

  • Test compound derived from this compound

  • Cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[12][15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13] Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

  • Data Analysis:

    • Correct the absorbance by subtracting the average OD of the no-cell background wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_treated / OD_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended ValueSource
Cell Seeding Density 5,000 - 10,000 cells/well[16]
Compound Incubation Time 48 - 72 hoursN/A
MTT Concentration 0.5 mg/mL (final)[13]
MTT Incubation Time 2 - 4 hours[13]
Absorbance Wavelength 570 nm[11][12]

PART 2: Mechanism of Action Protocols

Once a lead compound and sensitive cell lines are identified, the next phase focuses on elucidating the molecular mechanism of action.

Protocol 2.1: In Vitro Kinase Assay

Principle: To directly test the hypothesis that the compound inhibits a specific kinase, a biochemical assay is performed using a purified recombinant kinase, a specific substrate, and ATP.[17] Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[17] The "gold standard" method uses radiolabeled [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.[18]

Materials:

  • Test compound

  • Recombinant purified protein kinase (e.g., BRAF, CDK2, TrkA)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)[18]

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffer like Tris-HCl)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, substrate, and the purified kinase enzyme.[19]

  • Inhibitor Addition: Add varying concentrations of the test compound (or vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes on ice.

  • Initiate Reaction: Start the kinase reaction by adding a mix of MgCl₂ and [γ-³²P]ATP.[20] Transfer the tubes to a 30°C water bath and incubate for a set time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unused ATP will not.

  • Washing: Wash the P81 papers multiple times in phosphoric acid (e.g., 0.5% or 1%) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value for the specific kinase.

ParameterRecommended ValueSource
Kinase Concentration 50 nM (starting point)[20]
ATP Concentration 100 µM (near Km)[20]
Reaction Temperature 30 °CN/A
Reaction Time 20 - 30 minutesN/A
Protocol 2.2: Western Blot Analysis of Pathway Modulation

Principle: Western blotting (or immunoblotting) is used to detect changes in protein expression and phosphorylation status within treated cells.[21][22] This provides direct evidence of target engagement in a cellular context. For example, if the compound inhibits MEK, a decrease in the phosphorylation of MEK's direct substrate, ERK (p-ERK), should be observed.

Materials:

  • Test compound

  • Sensitive cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[23]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., film or digital imager)

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a defined period (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[23][24]

  • Protein Quantification: Scrape the cell lysate, clarify by centrifugation, and determine the protein concentration of the supernatant using a BCA assay.[23]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[24]

  • Gel Electrophoresis: Load 15-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).[24]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK) or a loading control (e.g., β-Actin).

PART 3: In Vivo Efficacy Protocol

Positive in vitro results must be validated in a living organism to assess efficacy and potential toxicity.

Protocol 3.1: Subcutaneous Xenograft Tumor Model

Principle: A xenograft model involves implanting human cancer cells into immunocompromised mice (e.g., Nude or NSG mice). This allows for the evaluation of a compound's ability to inhibit tumor growth in an in vivo setting.

Materials:

  • Human cancer cell line known to be sensitive to the test compound

  • Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice)[25]

  • Test compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection)

  • Sterile PBS or HBSS

  • (Optional) Matrigel or Cultrex BME to improve tumor take rate[26]

  • Digital calipers

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Cell Preparation: Culture the selected cancer cells. On the day of injection, harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 2-10 x 10⁷ cells/mL. Keep on ice. For some cell lines, mixing 1:1 with Matrigel can improve engraftment.[26]

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 2-10 million cells) into the right flank of each mouse.[25][26]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the mice regularly for tumor growth and overall health.

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and control groups (e.g., n=6-10 mice per group).

    • Treatment Group(s): Administer the test compound at one or more dose levels according to a predetermined schedule (e.g., daily, twice weekly).

    • Control Group: Administer the vehicle alone on the same schedule.

  • Measurement and Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[25]

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • Observe for any signs of adverse effects.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or for a set duration. Euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

    • Analyze body weight changes to assess toxicity.

    • (Optional) Perform histological or western blot analysis on the excised tumors to confirm target modulation in vivo.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel kinase inhibitors for oncology. Its versatile chemistry allows for the creation of focused libraries aimed at inhibiting key oncogenic signaling pathways. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its derivatives, from initial cell-based screening to in-depth mechanistic studies and preclinical in vivo validation. Successful identification of a lead compound with potent and selective activity, coupled with a favorable in vivo efficacy and safety profile, would warrant further investigation into its potential as a clinical candidate for targeted cancer therapy.

References

Application Note & Protocol: A Modular Approach to the Synthesis of a 7-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of a 7-bromopyrazolo[1,5-a]pyridine-3-carboxamide library. We detail a robust, two-stage synthetic strategy that first establishes the core heterocyclic system and then diversifies it through parallel amide bond formation. The inclusion of a bromine atom at the 7-position serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Strategic Rationale & Workflow Overview

The pyrazolo[1,5-a]pyridine ring system is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Our strategy focuses on creating a library of amides at the 3-position, a common site for modification to modulate physicochemical properties and form key interactions with protein targets, such as in novel antitubercular agents.[5][6][7]

The overall synthetic approach is a modular, two-part process designed for efficiency and adaptability to library synthesis:

  • Core Synthesis: Construction of the key intermediate, 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , via a 1,3-dipolar cycloaddition reaction followed by ester hydrolysis.

  • Library Generation: Parallel amide coupling of the core acid with a diverse panel of primary and secondary amines to generate the final carboxamide library.

This workflow is depicted below, illustrating the progression from commercially available starting materials to a diversified chemical library.

G cluster_coupling Parallel Amide Coupling start_material 2-Amino-4-bromopyridine intermediate1 Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate start_material->intermediate1 1) N-Amination 2) [3+2] Cycloaddition core_intermediate This compound intermediate1->core_intermediate Ester Hydrolysis (Saponification) final_library Final 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxamide Library core_intermediate->final_library amine_library Diverse Amine Library (R1R2NH) amine_library->final_library

Diagram 1: High-level workflow for the synthesis of the target library.

Part A: Synthesis of the Core Intermediate

This section details the construction of the pivotal building block, This compound . The protocol is robust and has been optimized for yield and purity.

Protocol A1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

The formation of the pyrazolo[1,5-a]pyridine core is achieved via a classic [3+2] cycloaddition between an N-iminopyridinium ylide and an alkyne.[1] The ylide is generated in situ from the N-amination of 2-amino-4-bromopyridine. We recommend O-mesitylenesulfonylhydroxylamine (MSH) as the aminating agent due to its high reactivity and stability compared to other hydroxylamine derivatives.

Materials & Reagents:

  • 2-Amino-4-bromopyridine

  • O-Mesitylenesulfonylhydroxylamine (MSH)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl propiolate

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Protocol:

  • N-Amination:

    • To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous DCM (0.2 M), add MSH (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting pyridine is consumed.

    • Upon completion, filter the resulting precipitate (the N-aminopyridinium salt) and wash with cold DCM. Dry the salt under vacuum. This intermediate is typically used without further purification.

  • Cycloaddition:

    • Suspend the dried N-aminopyridinium salt (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M).

    • Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the mixture to 60-70 °C and stir for 12-16 hours. The reaction should be monitored by LC-MS for the formation of the product.

    • Causality: The base (K₂CO₃) is crucial for deprotonating the N-aminopyridinium salt to form the reactive N-iminopyridinium ylide, which then undergoes the cycloaddition with the electron-deficient alkyne.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.[8][9]

Protocol A2: Hydrolysis to this compound

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylic acid, which is the direct precursor for the amide coupling step.

Materials & Reagents:

  • Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 2M aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 2M aqueous)

Step-by-Step Protocol:

  • Saponification:

    • Dissolve the ester from Protocol A1 (1.0 eq) in a mixture of EtOH or THF and water (e.g., 3:1 v/v, 0.1 M).

    • Add aqueous NaOH or LiOH solution (3.0 eq) and stir the mixture at 50 °C for 2-4 hours.[10] Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture to pH 2-3 by adding 2M HCl. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

    • The resulting This compound is typically of high purity (>95%) and can be used directly in the next step.[11]

Part B: Library Synthesis via Parallel Amide Coupling

With the core acid in hand, a diverse library can be rapidly generated using standard amide coupling conditions. The choice of coupling reagent is critical for ensuring high yields across a broad range of amine substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency, fast reaction times, and low epimerization risk.

Protocol B1: General Procedure for Parallel Amide Coupling

This protocol is designed for implementation in a parallel synthesis format (e.g., in a 24 or 96-well reaction block).

Materials & Reagents:

  • This compound

  • Amine library (see Table 1 for examples)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-Acyl -isouronium Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster activates Amide Amide Product (R-CONR'R'') ActiveEster->Amide Nucleophilic Attack Byproduct HOBt Byproduct ActiveEster->Byproduct releases Amine Amine (R'R''NH) Amine->Amide

Diagram 2: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol (per reaction well):

  • Reagent Preparation:

    • Prepare a stock solution of the carboxylic acid (1.0 eq, e.g., 0.2 M in DMF).

    • Prepare a stock solution of HATU (1.2 eq, e.g., 0.24 M in DMF).

    • Prepare a stock solution of DIPEA (3.0 eq, e.g., 0.6 M in DMF).

    • Prepare individual solutions or a plate of diverse amines (1.1 eq).

  • Reaction Assembly:

    • To each reaction well, add the carboxylic acid stock solution.

    • Add the corresponding amine solution.

    • Add the DIPEA stock solution.

    • Initiate the reaction by adding the HATU stock solution.

    • Trustworthiness: Pre-dissolving reagents and using stock solutions ensures accurate stoichiometry and is critical for reproducibility in a library setting.

  • Reaction and Monitoring:

    • Seal the reaction block and shake at room temperature for 4-18 hours. Reactions are often complete within 4 hours but can be left overnight.

    • Monitor a representative reaction by LC-MS to confirm completion.

  • Work-up and Purification:

    • For library purification, a high-throughput method is recommended.

    • Quench the reactions by adding water.

    • The library can be purified via preparative reverse-phase HPLC (RP-HPLC) with mass-directed fractionation. This allows for the direct isolation of pure products based on their target mass.

    • Combine the pure fractions for each compound and lyophilize to yield the final products as powders.

Data Presentation: Exemplar Library & Characterization

To validate this protocol, a diverse set of amines can be utilized.

Table 1: Representative Amines for Library Diversification

Entry Amine Name Structure Type
1 4-Fluoroaniline F-Ph-NH₂ Aromatic, Primary
2 Benzylamine Ph-CH₂-NH₂ Benzylic, Primary
3 Morpholine C₄H₉NO Aliphatic, Secondary
4 (S)-1-Phenylethanamine Ph-CH(CH₃)-NH₂ Chiral, Primary

| 5 | Piperidine | C₅H₁₁N | Aliphatic, Secondary |

Table 2: Characterization Data for Representative Library Members

Compound ID Amine Used (Entry) Yield (%)¹ M.Wt. LC-MS (m/z) [M+H]⁺
L-1 1 85 334.16 335.0
L-2 2 91 330.19 331.1
L-3 3 88 310.16 311.1
L-4 4 82 344.22 345.1
L-5 5 93 308.18 309.1

¹ Isolated yield after purification by preparative RP-HPLC.

Protocol Validation & Troubleshooting

Issue Potential Cause Recommended Solution
Low yield in Protocol A1 (Cycloaddition) 1. Incomplete N-amination. 2. MSH reagent has degraded. 3. Base (K₂CO₃) is not sufficiently strong or anhydrous.1. Ensure starting pyridine is fully consumed in the amination step. 2. Use a fresh bottle of MSH. 3. Use freshly dried K₂CO₃. Consider a stronger base like DBU if yields remain low.
Incomplete Hydrolysis (Protocol A2) 1. Insufficient reaction time or temperature. 2. Steric hindrance around the ester.1. Increase reaction temperature to 60-70 °C or extend the reaction time. 2. Ensure at least 3 equivalents of base are used.
Low Yields in Amide Coupling (Protocol B1) 1. Inactive coupling reagent (HATU). 2. Poorly nucleophilic or sterically hindered amine. 3. Insufficient base.1. Use fresh, anhydrous DMF and store HATU under inert gas. 2. For hindered amines, increase reaction temperature to 40-50 °C. Consider an alternative coupling agent like T3P®. 3. Ensure 3 equivalents of DIPEA are used, especially if the amine is supplied as a salt.
Purification Challenges 1. Poor solubility of final compounds. 2. Co-elution of product with byproducts (e.g., HOBt).1. Use a mixture of solvents for preparative HPLC (e.g., MeCN/water with DMSO or DMF as a co-solvent). 2. Mass-directed fractionation is highly effective at isolating the desired product from impurities.

Conclusion and Future Perspectives

This application note provides a validated and detailed methodology for the efficient synthesis of a 7-bromopyrazolo[1,5-a]pyridine-3-carboxamide library. The protocols are robust, scalable, and suitable for high-throughput synthesis in a drug discovery setting. The true power of this library lies in its design for subsequent diversification. The 7-bromo handle is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, and alkyl groups. This enables a rapid follow-up synthesis cycle to build upon initial screening hits and deeply explore the SAR of this valuable heterocyclic core.[12]

References

Application Note: Comprehensive Physicochemical and Structural Characterization of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, including antiviral and anticancer agents.[1][2] 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a versatile intermediate, where the bromine atom provides a reactive handle for cross-coupling reactions and the carboxylic acid enables amide bond formation or serves as a critical pharmacophoric feature.

Integrated Analytical Workflow

A sequential and integrated approach ensures that data from one technique corroborates another, leading to a high-confidence characterization. The workflow begins with structural confirmation, moves to purity assessment, and concludes with the determination of key physicochemical properties.

G cluster_0 Structural Elucidation cluster_1 Purity & Physicochemical Profile NMR NMR Spectroscopy (¹H, ¹³C) MS High-Resolution MS (ESI-QTOF) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC RP-HPLC-UV (Purity Assay) FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Purity for Tm pKa pKa Determination (Potentiometric Titration) Thermal->pKa Stability Check Report Comprehensive Certificate of Analysis (CoA) pKa->Report Start Synthesis & Isolation of 7-bromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Start->NMR

Caption: Integrated workflow for the characterization of the target compound.

Structural Elucidation: Confirming Covalent Bonds and Connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the chemical structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of the bicyclic core, the substitution pattern, and the presence of the carboxylic acid proton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO solvent peak at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.

    • Reference: The central peak of the DMSO-d₆ multiplet at ~39.52 ppm.[3]

Data Interpretation (Expected Signals):

Technique Signal Region (ppm) Assignment and Rationale
¹H NMR ~12.0 - 13.5Broad singlet, 1H. The carboxylic acid proton (–COOH). Its broadness is due to hydrogen bonding and chemical exchange.[4]
~8.0 - 9.03H, aromatic region. Protons on the pyrazolo[1,5-a]pyridine ring system. Specific shifts and coupling patterns will confirm the 7-bromo and 3-carboxy substitution.
¹³C NMR ~160 - 170Carboxyl carbon (–C OOH). Typically deshielded.[4]
~100 - 150Aromatic carbons of the heterocyclic core. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Protocol: ESI-QTOF HRMS Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode.

  • Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an ESI source.

  • Analysis Mode: Positive Ion Mode is typically preferred for pyrazolopyridine compounds to observe the protonated molecule [M+H]⁺.[5]

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain structural information.

Expected Results:

  • Molecular Formula: C₈H₅BrN₂O₂[6]

  • Exact Mass ([M+H]⁺): 240.9611 (for ⁷⁹Br) and 242.9590 (for ⁸¹Br). The characteristic isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) provides a definitive signature for the presence of a single bromine atom.

  • Key Fragments: Fragmentation may involve the loss of CO₂, H₂O, and cleavage of the heterocyclic rings.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300O-H stretch (very broad)Carboxylic Acid Dimer[4]
~1700C=O stretchCarboxylic Acid[5]
1600-1450C=C and C=N stretchesAromatic/Heterocyclic Rings
1300-1200C-O stretchCarboxylic Acid
Below 800C-Br stretchBromo-substituent

Purity Assessment and Physicochemical Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the primary method for determining the purity of a drug substance or intermediate. A UV detector is suitable as the pyrazolopyridine core is strongly chromophoric.

HPLC_Workflow cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation Dissolve in Mobile Phase (e.g., 50:50 ACN:H₂O) inject Injection Inject 5-10 µL onto C18 Column prep->inject separate Separation Gradient Elution: Water (0.1% TFA) to Acetonitrile (0.1% TFA) inject->separate detect Detection UV Detector at 254 nm or λmax separate->detect quantify Quantification Integrate Peaks Calculate Area % detect->quantify

Caption: Workflow for RP-HPLC purity analysis.

Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the compound's λmax determined by DAD).

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Thermal Analysis (DSC/TGA)

Thermal analysis provides critical information on the material's stability, melting behavior, and presence of solvates.[8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and phase transitions.[9] The melting point is a key indicator of purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition points.[10]

Protocol: DSC and TGA Analysis

  • Instrumentation: A calibrated DSC instrument and a separate TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to a temperature ~50 °C above the expected melting point at a rate of 10 °C/min.

    • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp endotherm is indicative of high purity.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Data Analysis: Plot the percent weight loss vs. temperature. Determine the onset temperature of decomposition. Any significant weight loss before decomposition may indicate the presence of residual solvent or water.

Summary of Expected Physicochemical Data:

Parameter Technique Expected Result Significance
Purity RP-HPLC>95% (typical for research grade)Confirms the absence of significant impurities.
Melting Point (Tm) DSCA sharp endothermA key physical constant and indicator of purity.
Thermal Stability TGAOnset of decomposition temperatureDefines handling and storage temperature limits.
pKa Potentiometric Titration~3-5Governs solubility and behavior in biological systems.[11]
Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development, influencing solubility, absorption, and receptor binding. Potentiometric titration is a reliable method for its determination.[12][13]

Protocol: Potentiometric pKa Determination

  • Reagents: Standardized 0.1 M NaOH solution, 0.1 M HCl, and a suitable co-solvent like methanol or DMSO if aqueous solubility is low.

  • Instrumentation: A calibrated pH meter with a combination electrode and an automated titrator or magnetic stirrer.

  • Procedure: a. Accurately weigh ~10-20 mg of the sample and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture. b. If the sample is in its neutral form, titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition. c. Plot the pH versus the volume of titrant added.

  • Data Analysis: The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the data with appropriate software.[12]

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, HRMS, FTIR, HPLC, DSC, TGA, and potentiometric titration, researchers can establish a high-confidence profile of this key synthetic intermediate. This rigorous analytical approach underpins the principles of scientific integrity and is essential for advancing drug discovery programs that rely on this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug development. The synthesis, while well-established, presents several challenges that can impact yield and purity. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to empower you to overcome these experimental hurdles.

Core Synthesis Overview

The most prevalent and efficient route to the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] The synthesis of this compound typically follows a three-step sequence:

  • N-Amination: Activation of the starting material, 4-bromopyridine, by attaching an amino group to the pyridine nitrogen.

  • [3+2] Cycloaddition: Formation of a pyridinium ylide intermediate in situ, which then undergoes a 1,3-dipolar cycloaddition with an alkyne derivative (a dipolarophile) to construct the fused bicyclic ring system.

  • Saponification: Hydrolysis of the ester group, introduced via the dipolarophile, to yield the final carboxylic acid product.

Below is a visual representation of this general workflow.

G cluster_0 Synthesis Workflow A Step 1: N-Amination (4-Bromopyridine) B Step 2: Ylide Formation & [3+2] Cycloaddition A->B N-aminating agent (e.g., MSH) C Step 3: Saponification (Hydrolysis) B->C Base (e.g., K2CO3) + Ethyl Propiolate D Final Product (7-bromo-pyrazolo[1,5-a]pyridine- 3-carboxylic acid) C->D Base (e.g., LiOH) then Acid workup

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of 1-amino-4-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

  • To a solution of 4-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M), add O-mesitylenesulfonylhydroxylamine (MSH) (1.05 eq) portion-wise at 0 °C under an argon atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the 4-bromopyridine is consumed.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold DCM or diethyl ether, and dry under vacuum. This N-aminopyridinium salt is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • Suspend the N-aminopyridinium salt (1.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq) in acetonitrile or DMF (approx. 0.2 M).

  • Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature under an argon atmosphere.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the pyridinium salt and the formation of the product.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl ester.[3][4]

Step 3: Synthesis of this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl.

  • A precipitate should form. Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My overall yield is very low. What are the most common causes?

A1: Low overall yield is a frequent problem that can stem from multiple stages of the synthesis.[6]

  • Starting Material Quality: Ensure your 4-bromopyridine is pure and dry. Impurities can interfere with the N-amination step. Similarly, the N-aminating agent (MSH or DNP-H) should be of high quality.

  • Moisture: The ylide formation is sensitive to moisture. Use anhydrous solvents and flame-dry your glassware, especially for the cycloaddition step.

  • Inefficient Cycloaddition: This is often the most significant point of yield loss. See Q2 for detailed optimization strategies.

  • Product Loss During Workup/Purification: The final product has some aqueous solubility, especially if the solution is not sufficiently acidic during precipitation. Ensure the pH is low enough (pH 2-3) for complete precipitation. Additionally, significant material can be lost during column chromatography if not performed carefully.

Q2: The [3+2] cycloaddition step is inefficient. How can I optimize it?

A2: The cycloaddition is the key bond-forming reaction and its efficiency is paramount. The reaction involves the in situ generation of a pyridinium ylide, which then reacts with the dipolarophile.[7]

  • Choice of Base: The base is critical for deprotonating the N-aminopyridinium salt to form the reactive ylide.

    • Too Weak: An insufficiently strong base (e.g., NaHCO₃) will result in slow or incomplete ylide formation.

    • Too Strong: A very strong base (e.g., NaH, n-BuLi) can lead to undesired side reactions, such as polymerization of the ethyl propiolate or reaction with the ester functionality.

    • Recommendation: Finely ground anhydrous K₂CO₃ is a reliable choice. Triethylamine (Et₃N) is another common option, though it can be harder to remove.

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the ylide intermediate.

    • Acetonitrile (MeCN): Generally a good starting point, offering good solubility for the pyridinium salt.[8]

    • Dimethylformamide (DMF): Can increase reaction rates due to its high polarity and boiling point, but it is harder to remove and can sometimes lead to side reactions at high temperatures.

    • Alcohols (EtOH, MeOH): Protic solvents can interfere with ylide formation and should generally be avoided for this step.[9]

  • Temperature Control: While some cycloadditions proceed at room temperature, heating is often required to achieve a reasonable reaction rate. A temperature range of 60-80 °C is typical. However, excessive heat can cause decomposition of the ylide or product. It is best to start at a lower temperature and gradually increase it while monitoring the reaction.

ParameterOption 1Option 2Option 3Rationale
Base K₂CO₃ (anhydrous)Et₃NCs₂CO₃K₂CO₃ is a good balance of reactivity and handling. Et₃N is stronger but volatile. Cs₂CO₃ is more reactive and expensive.
Solvent Acetonitrile (MeCN)DMFDioxaneMeCN is a polar aprotic solvent that works well. DMF can accelerate the reaction but is harder to remove. Dioxane is a less polar option.
Temperature Room Temp60 °C80 °CStart at RT and increase if no reaction occurs. High temperatures can increase side products. Monitor by TLC.

Q3: I am seeing multiple spots on my TLC after the cycloaddition. What are the likely side products?

A3: The formation of multiple products is common in 1,3-dipolar cycloadditions.

  • Michael Addition Product: The pyridinium ylide can act as a nucleophile and undergo a Michael addition to the ethyl propiolate without subsequent cyclization.[10] This is more likely if the reaction conditions do not favor the high-energy transition state of the pericyclic cycloaddition.

  • Regioisomers: While the reaction with propiolates is often highly regioselective due to electronic factors, the formation of other regioisomers is a possibility that should be considered.[11]

  • Ylide Dimerization: The highly reactive pyridinium ylide can potentially react with itself, leading to dimeric byproducts.

  • Minimization Strategy: Add the dipolarophile (ethyl propiolate) slowly to the mixture of the pyridinium salt and base. This keeps the instantaneous concentration of the dipolarophile low, favoring the intramolecular cyclization over other pathways.

Q4: The final hydrolysis of the ethyl ester is incomplete or leads to decomposition. What are the best practices?

A4: Saponification of esters on electron-rich heterocyclic systems can be tricky.

  • Incomplete Reaction: If the reaction is sluggish, you can gently warm the mixture (e.g., to 40 °C). Avoid high temperatures, which can promote decarboxylation or ring opening. Using a co-solvent like methanol can sometimes improve solubility and reaction rate.

  • Decomposition: Harsh conditions (e.g., refluxing in concentrated NaOH) can degrade the pyrazolo[1,5-a]pyridine core.

  • Recommended Conditions: Using LiOH in a THF/water mixture at room temperature is a much milder and more controlled method than using NaOH or KOH, minimizing the risk of side reactions.[5] Ensure you use a sufficient excess of the base (2-3 equivalents) to drive the reaction to completion.

Q5: I have the corresponding aldehyde. How can I best oxidize it to the carboxylic acid?

A5: If your synthesis proceeds via the 7-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde intermediate, a selective oxidation is required.[12]

  • Avoid Harsh Oxidants: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can potentially oxidize the sensitive heterocyclic ring system.[13][14]

  • Pinnick Oxidation: This is one of the most reliable methods for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups. The reaction uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. It is highly selective for aldehydes.[15]

  • Tollens' Reagent: The Tollens' test (using Ag₂O in aqueous ammonia) is a classic and very mild method for aldehyde oxidation, though it may be less practical for larger-scale syntheses.[14]

Mechanistic Insights

Understanding the mechanism of the key cycloaddition step is crucial for troubleshooting. The reaction is a concerted, pericyclic process where the 4π-electron system of the 1,3-dipole (the pyridinium ylide) reacts with the 2π-electron system of the dipolarophile (the alkyne).

G cluster_0 Mechanism of [3+2] Cycloaddition start N-Aminopyridinium Salt ylide Pyridinium Ylide (1,3-Dipole) start->ylide -H⁺ (Base) ts Concerted Transition State ylide->ts dipolarophile Ethyl Propiolate (Dipolarophile) dipolarophile->ts product Cycloadduct (Dihydro-intermediate) ts->product final_product Aromatized Product (Ethyl 7-bromopyrazolo[1,5-a] pyridine-3-carboxylate) product->final_product Aromatization (Oxidation/Elimination)

Caption: The concerted mechanism of the 1,3-dipolar cycloaddition step.

The orbital energies (HOMO of the dipole and LUMO of the dipolarophile) dictate the reaction's facility.[2] Electron-withdrawing groups on the dipolarophile, like the ester group in ethyl propiolate, lower its LUMO energy, accelerating the reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose issues with your synthesis.

G start Low Yield of Final Product? check_cyclo Is the cycloaddition step (Step 2) a low-yielding reaction? start->check_cyclo cyclo_yes Optimize Cycloaddition: - Check base (anhydrous K2CO3) - Use anhydrous solvent (MeCN/DMF) - Check temperature (60-80 °C) - Ensure high-quality starting materials check_cyclo->cyclo_yes Yes check_hydro Is the hydrolysis step (Step 3) a low-yielding reaction? check_cyclo->check_hydro No hydro_yes Optimize Hydrolysis: - Use milder conditions (LiOH in THF/H2O) - Ensure sufficient base (2-3 eq) - Monitor closely to avoid degradation check_hydro->hydro_yes Yes check_purify Is significant material lost during purification? check_hydro->check_purify No purify_yes Review Purification: - Ensure complete precipitation (pH 2-3) - Minimize transfers - Consider recrystallization as an alternative to chromatography check_purify->purify_yes Yes no_to_all Review Step 1 (N-Amination) and check purity of all reagents. check_purify->no_to_all No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Palladium Catalysts for C-Br Activation on Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-Br activation on the pyrazolo[1,5-a]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this important heterocyclic core. The pyrazolo[1,5-a]pyridine motif is a privileged structure in medicinal chemistry, and its functionalization is key to accessing novel chemical space.[1][2] However, the nitrogen-rich nature of this heterocycle can present unique challenges in palladium catalysis.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The advice herein is grounded in established organometallic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction on a 3-bromo-pyrazolo[1,5-a]pyridine is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura couplings involving pyrazolo[1,5-a]pyridines are a common hurdle. The primary culprits are often catalyst inhibition by the nitrogen lone pairs, suboptimal ligand choice, or inappropriate base and solvent systems.[3] A systematic approach to troubleshooting is essential.

Key Areas for Investigation:

  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is paramount. The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[3][4] To mitigate this, bulky, electron-rich phosphine ligands are often required. These ligands stabilize the active Pd(0) species and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Initial Screening: For 3-bromo-pyrazolo[1,5-a]pyrimidines, a tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in preventing side reactions like debromination.

    • Alternative Ligands: Other Buchwald-type biaryl phosphine ligands such as SPhos, and RuPhos are also excellent candidates to screen.[3][5] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[6][7]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome. A common issue is the protodeboronation of the boronic acid coupling partner, which is often exacerbated by strong bases in protic solvents.

    • Commonly Used Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. For challenging couplings, organic bases such as NaOt-Bu can be effective, but may not be compatible with all functional groups.[8]

    • Screening is Key: A screening of different bases is highly recommended as the optimal choice is substrate-dependent.

  • Solvent System: The solvent must be able to dissolve all reaction components and should be anhydrous.

    • Typical Solvents: Aprotic polar solvents like 1,4-dioxane, THF, and toluene are commonly employed, often with a small amount of water when using inorganic bases.[9][10]

    • Anhydrous Conditions: Ensure your solvent is thoroughly dried, as water can contribute to catalyst decomposition and protodeboronation.

Q2: I am observing a significant amount of debromination (hydrodehalogenation) of my pyrazolo[1,5-a]pyridine starting material. How can I suppress this side reaction?

Debromination is a frequent side reaction in palladium-catalyzed couplings of N-heterocycles, leading to reduced yields of the desired product.[11] This typically occurs via two main pathways: protonolysis of the aryl-palladium intermediate or through a competing β-hydride elimination pathway if an appropriate hydrogen source is available.

Strategies to Minimize Debromination:

  • Ligand Choice: As with low yield issues, bulky, electron-rich ligands are your first line of defense. Ligands like XPhos have been specifically cited to avoid debromination in the coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one. These ligands accelerate the rate of reductive elimination, outcompeting the debromination pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of debromination relative to the desired coupling. However, this may also slow down the overall reaction, so a careful optimization is needed.

  • Base Selection: The choice of base can influence the extent of debromination. Weaker bases may be beneficial in some cases. It is crucial to screen different bases to find the optimal conditions for your specific substrate.

  • Hydrogen Source Elimination: Ensure all reagents and solvents are scrupulously dried. Adventitious water or other protic impurities can be a source of protons for the hydrodehalogenation pathway.

Q3: My Sonogashira coupling with a terminal alkyne is not proceeding efficiently. What modifications should I consider?

Sonogashira couplings on electron-deficient or sterically hindered heterocyclic bromides can be challenging.[12] The success of this reaction often hinges on the careful selection of the catalyst system, base, and the presence of a copper co-catalyst.

Optimization Parameters for Sonogashira Coupling:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂, Pd(OAc)₂, and Pd(CF₃COO)₂ are commonly used palladium sources.[11][13][14]

    • Ligand: While triphenylphosphine (PPh₃) is a standard ligand, for challenging substrates like trifluoromethyl-substituted pyrazoles, bulky, electron-rich ligands such as XPhos have been shown to be more effective.[12]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] However, copper-free conditions are also being developed to avoid potential homocoupling of the alkyne (Glaser coupling).

  • Base and Solvent:

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It acts as both a base and often as a solvent.[13]

    • Solvent: Aprotic polar solvents like DMF or MeCN can be used in conjunction with the amine base.[12][13]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.[12][13]

Q4: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and my pyrazolo[1,5-a]pyridine bromide, but the reaction is sluggish. What are the key parameters to optimize?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with N-heterocyclic substrates is highly dependent on the reaction conditions.[15]

Key Optimization Points for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: This is the most critical factor. The use of pre-catalysts, which are air-stable and form the active catalytic species in situ, is highly recommended over using simple palladium salts like Pd(OAc)₂.[16]

    • Recommended Ligands: For amination reactions, specific ligands have been developed to address different amine coupling partners. For instance, RuPhos is often effective for secondary amines, while other specialized ligands like DavePhos or tBuXPhos may be better for NH-heterocyclic compounds.[8] A thorough screening of ligands is crucial.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often the most effective base, promoting high reaction rates.[8] However, it is not compatible with all functional groups. Other bases to consider include LHMDS or K₃PO₄.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices.[16][17]

Troubleshooting Guide: Tabular Summary

Issue Potential Cause Recommended Action
Low/No Product Formation Catalyst deactivation by pyridine nitrogenUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[3][6]
Suboptimal base or solventScreen a panel of bases (K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and anhydrous solvents (dioxane, toluene, THF).[8][9]
Significant Debromination Competing hydrodehalogenation pathwayEmploy bulky ligands to accelerate reductive elimination. Lower reaction temperature. Ensure anhydrous conditions.
Alkyne Homocoupling (Glaser) Presence of copper and oxygen in SonogashiraConsider copper-free Sonogashira conditions. Degas reaction mixture thoroughly.
Low Conversion in Amination Inefficient catalyst systemUse a pre-catalyst (e.g., G3 or G4 palladacycles) with a suitable ligand (e.g., RuPhos, DavePhos).[8][17]
Reaction Unreproducible Inconsistent quality of reagents/solventsUse freshly purified/distilled solvents. Ensure boronic acids are pure and stored correctly. Degas reaction mixtures consistently.[10]

Visualizing the Catalytic Cycle and Troubleshooting

A fundamental understanding of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting. The generalized cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pyrazolo[1,5-a]pyridine-Br Deactivation Catalyst Deactivation (e.g., Pyridine Coordination) Pd0->Deactivation PdII_RX R-Pd(II)(X)L_n OxAdd->PdII_RX Transmetal Transmetalation (R'-M) PdII_RX->Transmetal Boronic Acid / Base PdII_RX->Deactivation PdII_RR R-Pd(II)(R')L_n Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling and potential catalyst deactivation.

A logical approach to troubleshooting can be visualized as a decision tree, guiding the researcher from the observed problem to a potential solution.

Troubleshooting_Flowchart Start Low Yield / No Reaction Check_Catalyst Is the catalyst system optimized? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (XPhos, SPhos, etc.) Use a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen bases (K2CO3, Cs2CO3, NaOt-Bu) Screen solvents (Dioxane, Toluene) Optimize temperature. Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Use anhydrous solvents. Check purity of starting materials. Degas reaction mixture. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine

This protocol is a starting point and should be optimized for each specific substrate.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (e.g., XPhos, 1-5 mol%).

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[11]

    • Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Navigating Catalyst Poisoning by Nitrogen Heterocycles in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges when working with nitrogen-containing heterocyclic substrates. The inherent Lewis basicity of these crucial building blocks often leads to catalyst poisoning, resulting in diminished yields and reaction failures. This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and overcome these common hurdles.

Part 1: Troubleshooting Guide - From Diagnosis to Solution

This section is structured to help you systematically identify the root cause of your reaction issues and implement effective solutions.

Q1: My Suzuki coupling reaction with a pyridine or imidazole derivative has stalled or shows very low conversion. What's the likely cause?

Low or no conversion is the most common symptom of catalyst poisoning. The lone pair of electrons on the nitrogen atom of your heterocycle can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1][2][3] This effectively removes the active Pd(0) catalyst from the productive catalytic cycle.[1]

Diagnostic Workflow:

dot graph TD { A[Low/No Conversion] --> B{Is the reaction mixture homogenous?}; B -- No --> C[Solubility Issue. Consider different solvent systems or solubilizing additives.]; B -- Yes --> D{Have you confirmed reagent quality?}; D -- No --> E[Verify purity of starting materials. Boronic acids can degrade.]; D -- Yes --> F[Catalyst Poisoning is Highly Likely]; F --> G[Implement Mitigation Strategies]; } caption: "Initial diagnostic workflow for low conversion."

Immediate Actions:

  • Analyze the Catalyst State: A visible change in the reaction mixture, such as the formation of palladium black (nanoparticles), can indicate catalyst decomposition, which can be exacerbated by strong coordination from heterocycles.

  • Confirm Reagent Integrity: Ensure your boronic acid or ester has not undergone significant protodeboronation, a common side reaction with heteroaryl boronics.[1][4] Also, verify the purity of your heterocyclic halide. Impurities like elemental sulfur can also poison the catalyst.[5]

Q2: How can I overcome catalyst poisoning by my nitrogen heterocycle?

Several strategies can be employed, often in combination, to mitigate the inhibitory effects of Lewis basic nitrogen atoms. The core principle is to disfavor the coordination of the heterocycle to the palladium center or to use a catalytic system that is more resistant to it.

Mitigation Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential as they can sterically shield the palladium center, making it more difficult for the nitrogen heterocycle to coordinate.[2][4] They also promote the crucial reductive elimination step of the catalytic cycle.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective.[1][6][7] NHCs form very strong bonds with palladium, making them less susceptible to displacement by the heterocyclic substrate.[7][8]

  • Employ Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts, PEPPSI-type catalysts) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][9] Precatalysts are designed for clean and efficient generation of the active catalyst, minimizing side reactions that can lead to deactivation.[6]

  • Slow Addition of the Heterocycle: Adding the nitrogen-containing coupling partner slowly over a period of time can help maintain a low instantaneous concentration in the reaction mixture. This minimizes its ability to saturate and poison the palladium catalyst.[4]

  • Use of Additives:

    • Lewis Acids: Additives like trimethyl borate can be used to transiently coordinate with the nitrogen of the heterocycle, masking its Lewis basicity and preventing it from poisoning the palladium catalyst.[10] This approach has been shown to significantly enhance reaction rates.[10]

    • Halide Salts: In some systems, the addition of halide salts can have a beneficial effect by influencing the aggregation state of catalyst species and potentially preventing the formation of inactive complexes.[11][12]

  • Reaction Conditions:

    • Anhydrous Conditions: In certain cases, strictly anhydrous conditions can suppress specific catalyst deactivation pathways.[4][10]

    • Base Selection: The choice of base is crucial not only for the transmetalation step but also to avoid promoting side reactions. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[1]

Decision Tree for Strategy Selection:

G start Catalyst Poisoning Confirmed ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) start->ligand precatalyst Use a Well-Defined Precatalyst (e.g., Buchwald G3/G4, PEPPSI) start->precatalyst slow_add Slow Addition of Heterocycle ligand->slow_add If improvement is marginal precatalyst->slow_add If improvement is marginal additive Incorporate an Additive (e.g., Trimethyl Borate) slow_add->additive conditions Optimize Conditions (Anhydrous, Base Screen) additive->conditions success Successful Coupling conditions->success

Part 2: Frequently Asked Questions (FAQs)

Q3: I'm observing significant homocoupling of my boronic acid. Is this related to catalyst poisoning?

While not a direct result of poisoning by the nitrogen heterocycle, homocoupling can be exacerbated by conditions that disrupt the primary catalytic cycle. Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[1]

To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).[1]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[1][3]

  • Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

Q4: My heteroaryl boronic acid seems to be decomposing, leading to a byproduct with a hydrogen instead of the aryl group. What is happening?

This side reaction is called protodeboronation , where the carbon-boron bond is cleaved by a proton source (like water or alcohol) in the reaction mixture.[4] This is a particularly common issue with electron-deficient heteroaryl boronic acids.[4]

To prevent protodeboronation:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents.[1] The presence of water is a key contributor to this side reaction.[1]

  • Base Selection: While a base is necessary, certain bases under aqueous conditions can accelerate protodeboronation.[1] Screening bases is recommended.

  • Use Boronate Esters: Boronate esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids.

Q5: What are the best starting conditions for a challenging Suzuki coupling with a nitrogen heterocycle?

For a previously untested, challenging coupling involving a Lewis basic heterocycle, a robust starting point is crucial. The following table outlines a recommended set of initial conditions based on modern best practices.

ParameterRecommended Starting ConditionRationale
Palladium Source Buchwald G3 or G4 Precatalyst (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) species.[6]
Ligand XPhos or SPhosBulky, electron-rich ligands that shield Pd and promote reductive elimination.[4][6]
Catalyst Loading 1-2 mol %A reasonable starting point; may need to be increased for very challenging substrates.
Base K₃PO₄ or Cs₂CO₃ (finely ground)Effective bases with good functional group tolerance.[1]
Solvent Dioxane or Toluene (anhydrous, degassed)Common, effective solvents for Suzuki couplings.
Temperature 80-110 °CA typical temperature range; optimization may be required.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) of Reaction Conditions

For particularly difficult substrates, a high-throughput screening approach can rapidly identify optimal conditions.[13] This is often performed in 24- or 96-well plates.[14]

Objective: To screen multiple ligands, bases, and solvents simultaneously to find a productive set of conditions.

Workflow Diagram:

HTS_Workflow

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox, dispense pre-weighed catalysts and/or ligands into the wells of a 24-well reaction block. Prepare stock solutions of your heterocyclic halide and boronic acid/ester in a suitable solvent.

  • Reaction Setup: Using a pipette or automated liquid handler, add the stock solutions, along with the specific solvent and base for each well, to the reaction block.

  • Execution: Seal the reaction block securely. Place it on a heating block with stirring capabilities and run the reaction at a set temperature (e.g., 80 °C) for a defined period (e.g., 12-24 hours).

  • Workup and Analysis: After cooling, quench the reactions (e.g., with water). Dilute an aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion to the desired product. Colorimetric chemosensors can also be used for rapid halide ion detection as a proxy for conversion.[15]

  • Data Interpretation: Generate a heatmap of the results to easily visualize the most effective combinations of catalyst, ligand, base, and solvent.[14]

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are prevalent in medicinal chemistry, and their efficient synthesis is crucial for the rapid development of new therapeutic agents.[1] This resource provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible outcomes.

This guide is structured to address challenges from initial reaction setup to complex optimization and scale-up. We will delve into the causality behind common experimental failures and provide logical, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) - Initial Reaction Setup

This section addresses common questions that arise during the initial planning and execution of a pyrazolo[1,5-a]pyridine synthesis.

Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent and versatile methods involve a [3+2] cycloaddition.[2] This typically involves the reaction of an N-aminopyridinium ylide with an alkyne or a related dipolarophile.[3] Another widely used approach is the intramolecular cyclization of appropriately substituted pyridines, such as N-amino-2-alkynylpyridines, which can be triggered thermally or by metal catalysts like gold (Au) or silver (Ag).[4] Multi-component reactions, which offer the advantage of building molecular complexity in a single step, are also employed.[5][6]

Q2: I'm planning a gold-catalyzed cyclization. What is a good starting point for catalyst and reaction conditions?

A2: For gold-catalyzed intramolecular cyclizations, a common starting point is the use of a cationic gold(I) catalyst, often generated in situ from a stable precursor like AuCl or a gold-phosphine complex. These reactions are typically performed in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) at temperatures ranging from room temperature to moderate heating (e.g., 40-80 °C).[7] The choice of catalyst and conditions can be substrate-dependent, so it's advisable to perform a small screening of conditions if the initial attempt is unsuccessful.

Q3: How do I choose the right solvent for my cyclization reaction?

A3: Solvent choice is critical and depends on the specific mechanism of your cyclization. For reactions involving polar or charged intermediates, such as those in many [3+2] cycloadditions, polar aprotic solvents like DMF, DMSO, or NMP can be effective.[8] For metal-catalyzed reactions, particularly with gold or palladium, less coordinating solvents like DCM, DCE, or toluene are often preferred to avoid inhibition of the catalyst. It is always recommended to use dry, degassed solvents, especially for metal-catalyzed processes, to prevent catalyst deactivation and side reactions.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Problem Category 1: Low to No Product Formation

Q4: My reaction shows no conversion of the starting material. What are the likely causes and how can I fix this?

A4: Lack of conversion is a common issue that can often be traced back to several key factors. A logical troubleshooting workflow can help identify the root cause.

Potential Causes & Solutions:

  • Inactive Catalyst (for metal-catalyzed reactions): The catalyst may be deactivated by impurities (water, oxygen) or may not have been properly activated.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed.[9] For palladium-catalyzed reactions, it's crucial to ensure the active Pd(0) species is generated in situ, which can be influenced by the choice of base, solvent, and pre-catalyst.[10] Consider using a fresh bottle of catalyst or a different catalyst source. Running a blank reaction without the proposed catalyst can help rule out background reactivity or the role of impurities.[11]

  • Insufficient Reaction Temperature: The activation energy for the cyclization may not be met at the current temperature.

    • Solution: Incrementally increase the reaction temperature. For thermally induced cyclizations, a significant increase may be necessary. For metal-catalyzed reactions, a more modest increase (e.g., in 10-20 °C increments) is advisable to avoid catalyst decomposition.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction mechanism, leading to poor solubility of reagents or destabilization of key intermediates.

    • Solution: Screen a range of solvents with varying polarities. Consider moving from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF or NMP) or vice versa.

  • Steric or Electronic Effects of Substrates: Bulky substituents near the reacting centers can sterically hinder the cyclization. Electron-withdrawing or -donating groups can also significantly alter the reactivity of the starting materials.

    • Solution: If sterics are a suspected issue, you may need to redesign the substrate or use a catalyst with a less bulky ligand to improve access to the metal center.[9] If electronics are at play, a change in catalyst or reaction conditions might be necessary to accommodate the substrate's reactivity.

Troubleshooting Workflow: No Product Formation

G start Reaction Failure: No Product Formation check_catalyst Is the reaction metal-catalyzed? start->check_catalyst catalyst_issue Potential Catalyst Issue check_catalyst->catalyst_issue Yes temp_issue Increase Temperature check_catalyst->temp_issue No verify_catalyst Verify Catalyst Activity: - Use fresh catalyst - Ensure inert atmosphere - Check pre-catalyst reduction catalyst_issue->verify_catalyst verify_catalyst->temp_issue increase_temp Incrementally raise T (e.g., +20 °C) and monitor by TLC/LCMS temp_issue->increase_temp solvent_issue Screen Solvents increase_temp->solvent_issue screen_solvents Test solvents with varying polarity (e.g., Toluene, DMF, DCE) solvent_issue->screen_solvents substrate_issue Substrate Issues screen_solvents->substrate_issue modify_substrate Consider steric/electronic factors. May require substrate redesign or different catalyst system. substrate_issue->modify_substrate

Caption: A decision tree for troubleshooting reactions with no product formation.

Problem Category 2: Byproduct Formation and Low Yield

Q5: My reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product. How can I improve the selectivity?

A5: A lack of selectivity often points to side reactions competing with the desired cyclization pathway. Identifying these byproducts can provide valuable mechanistic clues.

Potential Causes & Solutions:

  • Homocoupling of Starting Materials: In metal-catalyzed reactions, especially those involving terminal alkynes (like Sonogashira-type couplings as a prelude to cyclization), homocoupling of the alkyne to form a diyne is a common side reaction.[12]

    • Solution: For copper-co-catalyzed reactions, reducing the copper loading or switching to copper-free conditions can mitigate this issue.[12] Ensuring a strictly oxygen-free environment is also critical, as oxygen promotes this side reaction.

  • Formation of Regioisomers: Depending on the substitution pattern of your starting materials, cyclization can sometimes occur at different positions, leading to a mixture of isomers.[13]

    • Solution: Regioselectivity can often be controlled by the choice of catalyst and ligands. For example, in some gold-catalyzed cyclizations, the regioselectivity of the C-N bond formation can be directed by the electronic nature of the substituents.[7] A systematic screening of catalysts (e.g., comparing gold, palladium, and copper catalysts) and reaction conditions may be necessary to favor the desired isomer.

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base, or acid) may be too harsh, leading to the degradation of sensitive functional groups.

    • Solution: Attempt the reaction under milder conditions. This could involve lowering the temperature, using a weaker base, or reducing the reaction time. If the product itself is unstable, consider an in-situ functionalization to protect it as it forms.

Illustrative Data: Solvent Effects on Yield

The following table illustrates how solvent choice can dramatically impact the yield of a hypothetical pyrazolo[1,5-a]pyridine synthesis.

EntrySolventTemperature (°C)Yield (%)Observations
1Toluene11025Low conversion, some starting material decomposition.
2Dioxane10045Cleaner reaction, but still incomplete conversion.
3DMF10085High conversion, clean reaction profile.
4DCM40<5No significant reaction at reflux.

This table is for illustrative purposes to highlight the importance of solvent screening.

Detailed Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Intramolecular Cyclization

This protocol provides a starting point for the synthesis of pyrazolo[1,5-a]pyridines from substituted propargyl alcohols.[7]

  • Reaction Setup: To a flame-dried Schlenk tube, add the pyrazole-substituted propargyl alcohol (1.0 equiv.) and the gold catalyst (e.g., AuCl₃, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DCE) via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a short pad of Celite® to remove the catalyst, washing with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Gold-Catalyzed Cyclization

G sub Propargyl Alcohol Substrate pi_complex π-Alkene-Au Complex sub->pi_complex + [Au(I)] au_cat [Au(I)] Catalyst cyclization 6-endo-dig Cyclization pi_complex->cyclization intermediate Vinyl-Gold Intermediate cyclization->intermediate product Pyrazolo[1,5-a]pyridine Product intermediate->product + H+ proto Protodeauration (H+) product->au_cat - [Au(I)] (Catalyst Regeneration)

Caption: Simplified catalytic cycle for a gold-catalyzed 6-endo-dig cyclization.

References

how to remove palladium catalyst from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, pivotal in forming complex carbon-carbon and carbon-heteroatom bonds.[1][2] However, the very efficiency of these catalysts presents a downstream challenge: their complete removal to ensure the purity, safety, and stability of the final product.

This resource, structured as a series of frequently asked questions and troubleshooting scenarios, provides practical guidance and detailed protocols to navigate this critical purification step.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction mixture?

The most prevalent methods can be broadly categorized as follows:

  • Adsorption: This technique utilizes solid-supported materials that have a high affinity for palladium. These materials, known as scavengers, bind the palladium, which is then easily removed by filtration. Common adsorbents include activated carbon and more specialized, functionalized silica gels or polymers.[1][3] The mechanism can be either physisorption (physical adsorption) or chemisorption (involving chemical bond formation).[1]

  • Filtration: This is the simplest method, but it is only effective for heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) or if the palladium has precipitated out of the solution as a solid.[2][3] Often, a filter aid such as Celite® is used to trap the fine metal particles.[2]

  • Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[3] However, in some cases, palladium complexes can co-crystallize with the product, concentrating the impurity.[4]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[2][3] For example, an aqueous wash with a chelating agent like EDTA or L-cysteine can sometimes extract the metal from an organic solution.

  • Chromatography: Standard techniques like column chromatography can separate the desired compound from palladium residues, although this is often more suitable for smaller, lab-scale purifications.[2][3]

Q2: Why is it so critical to remove palladium, especially in pharmaceutical development?

The removal of palladium is not just a matter of product purity; it is a critical regulatory and safety requirement.

  • Regulatory Compliance: International regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[3] Palladium is considered an elemental impurity with recognized toxicity, and its levels in final Active Pharmaceutical Ingredients (APIs) must be controlled to within permitted daily exposure (PDE) limits.[1] For an oral drug, this can translate to a concentration limit as low as 10 ppm.[3]

  • Downstream Chemistry Interference: Residual palladium can sometimes catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation and reduced yields.[1]

  • Biological Assay Interference: In drug discovery, residual metals can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[5]

Q3: How do I choose the best palladium removal method for my specific experiment?

The optimal method is highly system-dependent and is influenced by several factors, including the nature of the palladium species, the properties of your product, and the solvent system.[1] A logical workflow can guide your decision.

G start Start: Reaction Work-up Complete is_pd_hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Primary Method: Filtration through Celite® is_pd_hetero->filtration Yes is_pd_homo Is the Pd catalyst homogeneous (dissolved)? is_pd_hetero->is_pd_homo No analyze1 Analyze Pd Level (e.g., ICP-MS) filtration->analyze1 end_ok End: Pd Level Acceptable analyze1->end_ok < 10 ppm end_fail Troubleshoot: Re-evaluate method or combine techniques analyze1->end_fail > 10 ppm product_stability Is the product stable to heat and adsorbent contact? is_pd_homo->product_stability Yes scavenger Primary Method: Adsorption with Metal Scavenger or Activated Carbon product_stability->scavenger Yes crystallization Alternative: Crystallization or Extraction product_stability->crystallization No analyze2 Analyze Pd Level scavenger->analyze2 crystallization->analyze2 analyze2->end_ok < 10 ppm analyze2->end_fail > 10 ppm

Caption: Decision workflow for selecting a palladium removal method.

Q4: What are "metal scavengers" and how do they work?

Metal scavengers are solid-supported materials, typically silica or a polymer resin, that are functionalized with ligands that have a high affinity for palladium.[1][6] The most common functional groups are sulfur-based (e.g., thiol, thiourea) or nitrogen-based (e.g., amines) due to their strong binding to soft metals like palladium.[1]

The process involves adding the insoluble scavenger to the solution containing the dissolved palladium species. The scavenger selectively binds (chelates) the metal, and the resulting solid complex is then simply filtered off.[6]

G cluster_0 1. Reaction Mixture cluster_1 2. Add Scavenger cluster_2 3. Filtration Product Product Filtrate Purified Product Product->Filtrate Passes Through Pd Pd(L)n Scavenger Solid Support-SH Pd->Scavenger Binding BoundPd Solid Support-S-Pd Scavenger->BoundPd Chelation

Caption: Mechanism of a solid-supported thiol scavenger.

Q5: Can I just use activated carbon? What are its advantages and disadvantages?

Activated carbon is a popular and cost-effective choice for palladium removal.[1][7] It can effectively adsorb a range of palladium species.[7] However, its primary drawback is a lack of selectivity.[3]

FeatureActivated CarbonSpecialized Scavengers (e.g., Silica-Thiol)
Cost LowHigh
Selectivity Low; can adsorb the desired product, leading to yield loss.[1][3]High; specifically designed to bind palladium.
Capacity VariableGenerally high and well-defined.
Efficiency Good, but may not reach the very low ppm levels required for APIs.[8]Excellent; can reduce Pd levels to <10 ppm.[6]
Scope Broadly applicable.Specific scavengers may be needed for different Pd oxidation states.[1]
Troubleshooting Guide
Issue 1: My chosen scavenger is not reducing palladium to the required level.
  • Possible Cause: The scavenger may not be optimal for the specific palladium species in your post-reaction mixture. The oxidation state (Pd(0) vs. Pd(II)) and the ligands bound to the palladium dramatically affect scavenger affinity.[1]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, trimercaptotriazine (TMT)).[1]

    • Optimize Conditions: Increase the equivalents of the scavenger, the temperature (e.g., to 40-60 °C), or the treatment time (from 1 to 18 hours).[3]

    • Consider a Pre-treatment: A mild oxidation or reduction step can sometimes convert all residual palladium into a single, more easily scavenged species.[3]

    • Try a Binary System: Some studies show a synergistic effect when using activated carbon in combination with a soluble chelator like TMT.[1] The chelator binds the palladium in solution, and the resulting complex is then adsorbed onto the carbon.[1]

Issue 2: I'm losing a significant amount of my product during purification.
  • Possible Cause: This is a classic problem of non-specific adsorption, especially when using activated carbon.[1][3] Your product may have functional groups that also bind to the adsorbent surface.

  • Troubleshooting Steps:

    • Minimize Adsorbent: Use the minimum effective amount of scavenger or carbon. Perform a loading study to find the sweet spot.

    • Change the Solvent: The solvent can influence the binding of both the palladium and the product. A solvent in which your product is highly soluble may reduce its adsorption onto the solid support.[3]

    • Switch to a More Selective Scavenger: If using carbon, switch to a high-selectivity silica-based scavenger.

    • Change the Purification Method: If product loss remains high, methods like crystallization or extraction may be more suitable.[3]

Issue 3: Palladium removal is inconsistent from batch to batch.
  • Possible Cause: Slight variations in reaction conditions (e.g., time, temperature, stoichiometry) can lead to different distributions of palladium species at the end of the reaction.[3]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure before the palladium removal step. This helps to normalize the state of the palladium.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on trimercaptotriazine (TMT) have shown broad efficacy.[1]

    • Implement a Pre-treatment Step: As mentioned in Issue 1, converting the palladium to a single state can greatly improve consistency.

Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

This protocol is a general guideline. The optimal scavenger, solvent, temperature, and time should be determined experimentally.

  • Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[3]

  • Scavenger Addition: Add the solid-supported scavenger (typically 5-10 wt% relative to the crude product, or 3-5 equivalents relative to the initial palladium charge).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[3] Monitor the progress if possible.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm it meets the required specification.[9][10]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Methanol).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).[1] Be aware that higher loadings can lead to significant product loss.

  • Stirring: Stir the slurry at room temperature or elevated temperature for 1 to 4 hours.

  • Filtration: Carefully filter the mixture through a thick pad of Celite® to remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove. A 0.45 µm filter may be necessary.

  • Washing & Concentration: Wash the filter cake thoroughly with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analysis: Analyze for residual palladium. If levels are still too high, a second treatment or a switch to a more selective scavenger may be necessary.

References

Technical Support Center: Navigating the Stability of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1352393-84-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this versatile building block. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Core Stability Profile at a Glance

Understanding the inherent stability limitations of a reagent is the first step toward successful experimentation. This compound is a robust molecule under many conditions, but it possesses specific liabilities related to its chemical structure.

Stability ConcernRisk LevelKey Trigger ConditionsMitigation Strategy
Thermal Instability High Prolonged heating (>80°C), especially in solution (e.g., high-boiling point solvents like DMF, DMSO, Toluene).Use minimal necessary heat; consider lower temperature reactions with longer reaction times.
pH Sensitivity High Strong acidic (pH < 2) or strong basic (pH > 10) conditions, particularly when heated.Maintain pH as close to neutral as possible during reactions and work-ups. Use mild acids/bases for pH adjustment.
Photostability Moderate Direct exposure to UV or high-intensity visible light over extended periods.Store solid and solutions protected from light (amber vials, foil wrapping). Minimize exposure during experiments.
Chemical Reactivity Moderate Strong oxidizing agents; prolonged exposure to metal catalysts (e.g., Copper) at high temperatures.Use reagents in stoichiometric amounts; ensure inert atmosphere for sensitive reactions.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. The underlying principle of our troubleshooting philosophy is to first identify the likely degradation pathway and then implement a targeted solution.

Q1: My reaction yield is consistently low, and I often recover unreacted starting material. What's going wrong?

Answer: This common issue often points to poor solubility or incomplete dissolution of the starting material rather than degradation. While this compound is soluble in polar aprotic solvents like DMF and DMSO, its dissolution rate can be slow.

Causality Explained: If the carboxylic acid is not fully dissolved before adding other reagents (e.g., a coupling agent or an amine), the reaction occurs only at the surface of the solid particles or as it slowly leaches into the solution. This results in an artificially slow reaction rate and incomplete conversion, leading you to recover the starting material upon work-up.

Troubleshooting Workflow:

cluster_0 Problem: Low Yield & Recovered Starting Material A Starting Material Added to Solvent B Visual Check: Is Solution Homogeneous? A->B C Yes: Proceed with Reaction B->C Homogeneous D No: Solid Remains B->D Heterogeneous E Action: Gentle Warming (40-50°C) D->E F Action: Sonication D->F G Re-check Homogeneity E->G F->G H Issue Resolved: Add Reagents G->H Homogeneous I Issue Persists: Re-evaluate Solvent Choice G->I Heterogeneous

Caption: Troubleshooting workflow for dissolution issues.

Recommendations:

  • Ensure Complete Dissolution: Before adding any other reagents, ensure your carboxylic acid is fully dissolved. This can be aided by gentle warming (40-50°C) or sonication.

  • Solvent Choice: For amide couplings, consider DMF or NMP. If solubility remains an issue, a small amount of DMSO can be used, but be mindful of its potential to complicate product isolation.

  • Particle Size: If you are using a crystalline solid, grinding it to a fine powder can increase the surface area and improve the dissolution rate.

Q2: I'm observing a new, less polar impurity in my HPLC/LC-MS analysis, especially after heating my reaction mixture. What is this species?

Answer: The most probable cause is thermal decarboxylation. The pyrazolo[1,5-a]pyridine scaffold, particularly with the carboxylic acid at the 3-position, is prone to losing CO₂ upon heating. This is a well-documented degradation pathway for many heterocyclic carboxylic acids.[1][2]

Mechanism Insight: The stability of the heterocyclic ring system can facilitate the elimination of carbon dioxide, resulting in the formation of 7-bromopyrazolo[1,5-a]pyridine. This degradant has a lower molecular weight (197.03 g/mol ) and is significantly less polar than the parent carboxylic acid, causing it to have a longer retention time in reversed-phase HPLC.

cluster_main Primary Degradation Pathway: Thermal Decarboxylation start This compound (MW: 241.04) end 7-bromopyrazolo[1,5-a]pyridine (MW: 197.03) start->end Δ (Heat) Solvent (e.g., DMF, Toluene) co2 + CO₂

Caption: Thermal decarboxylation of the parent compound.

Recommendations:

  • Limit Reaction Temperature: Whenever possible, conduct reactions at or below 60°C. If higher temperatures are required, minimize the reaction time.

  • Monitor Progress Closely: Use TLC or rapid LC-MS analysis to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the degradation of the product and any remaining starting material.

  • Alternative Activation: For amide couplings, consider methods that do not require high heat, such as using HATU or COMU at room temperature.

Q3: My compound appears to degrade during aqueous work-up or purification, especially when I adjust the pH. Why is this happening?

Answer: This issue is also linked to decarboxylation, which can be catalyzed by both strong acids and bases, particularly with heating.[1] While the compound is generally stable in neutral water, prolonged exposure to harsh pH environments (e.g., 2M HCl or 2M NaOH) during extraction or crystallization can accelerate degradation.

Causality Explained:

  • Acid-Catalyzed: Under strong acidic conditions, protonation of the pyridine nitrogen can increase the electrophilicity of the ring system, facilitating decarboxylation. Refluxing in 40% aqueous H₂SO₄ is a known method to intentionally decarboxylate a related ester.[1]

  • Base-Mediated: In strong base, the carboxylate anion is formed. While generally stable, in some heterocyclic systems, this can still lead to decarboxylation, especially if the resulting carbanion is stabilized by the aromatic system. A known procedure uses potassium carbonate in toluene to effect decarboxylation of a similar structure.[2]

Recommendations:

  • Use Mild pH Adjustment: For aqueous work-ups, use saturated sodium bicarbonate (NaHCO₃) or 10% citric acid solution for pH adjustments instead of strong bases (NaOH, KOH) or acids (HCl).

  • Avoid Heat: Perform all extractions and pH adjustments at room temperature or in an ice bath.

  • Minimize Contact Time: Do not let your compound sit in acidic or basic aqueous solutions for extended periods. Promptly move to the next step of the extraction or isolation process.

  • Chromatography: If pH sensitivity is a major issue, consider purifying the crude material directly via silica gel chromatography, avoiding an aqueous work-up altogether.

Q4: I left a solution of my compound on the lab bench for a few days and now see several new impurities. What is the cause?

Answer: This is likely due to photodegradation. Brominated aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum (below 400 nm).[3][4] Ambient lab lighting and sunlight contain UV radiation that can promote the formation of radical species or other photoreactions over time.

Mechanism Insight: The energy from light can be absorbed by the molecule, promoting it to an excited state. This can lead to various degradation pathways, including potential dehalogenation (loss of bromine) or other complex rearrangements. The ICH Q1B guidelines provide a framework for systematic photostability testing.[3][4]

Recommendations:

  • Protect from Light: Always store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil.

  • Minimize Exposure: During experiments, minimize the exposure of the reaction mixture to direct light.

  • Dark Controls: If you suspect photodegradation is affecting your reaction, run a parallel reaction under identical conditions but protected from light (e.g., wrapped in foil). Comparing the outcomes will confirm light sensitivity.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal long-term storage conditions for solid this compound?

    • For long-term stability, store the solid compound at 2-8°C , sealed tightly in a container under a dry, inert atmosphere (e.g., argon or nitrogen).[6] Keeping it dry is critical, as moisture can facilitate degradation over time.

  • Q2: How should I prepare and store stock solutions of this compound?

    • Prepare stock solutions fresh whenever possible. If storage is necessary, dissolve the compound in an anhydrous aprotic solvent like DMF or DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.

  • Q3: What analytical method can I use to assess the purity and stability of my sample?

    • A stability-indicating HPLC method is recommended. A good starting point is a reversed-phase C18 column with a gradient elution using mobile phases of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. The primary degradant, 7-bromopyrazolo[1,5-a]pyridine, will be significantly less polar and should be well-resolved from the parent peak.

  • Q4: Are there any common reagents or solvents I should avoid?

    • Avoid strong, non-nucleophilic bases (e.g., LDA, LHMDS) unless you intend to deprotonate the carboxylic acid for a specific reaction, as they could potentially interact with the aromatic protons. Be cautious with strong oxidizing agents (e.g., KMnO₄, m-CPBA) as they may react with the electron-rich heterocyclic system. As mentioned, avoid prolonged heating in high-boiling point solvents and exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to assess the stability of your specific batch of this compound under various stress conditions, as recommended by ICH guidelines.[7][8][9][10]

Objective: To intentionally degrade the compound to identify potential degradants and establish its stability profile. Aim for 10-20% degradation.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Conditions (in duplicate, with one set protected from light as a control):

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[3] Maintain a parallel sample wrapped in foil as a dark control.[5]

  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each condition, neutralize if necessary, and analyze by HPLC-UV/MS. Compare the chromatograms to the untreated control to identify and quantify degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Inject a sample of your starting material to identify the main peak and any initial impurities.

  • Inject samples from your forced degradation study (Protocol 1).

  • Evaluate the chromatograms. The method is considered "stability-indicating" if the degradation products are baseline-resolved from the parent peak and from each other.

  • Optimize the gradient, flow rate, or mobile phase modifier (e.g., switch to TFA) as needed to improve separation. The decarboxylated product should have a significantly longer retention time than the parent acid.

References

Technical Support Center: Managing Poor Solubility of Pyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the poor solubility of pyrazolo[1,5-a]pyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the synthesis and handling of this important class of compounds. Pyrazolo[1,5-a]pyridines are a vital scaffold in medicinal chemistry, but their intermediates can often exhibit limited solubility in common organic solvents, leading to complications in reaction progression, purification, and scale-up.[1][2] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my pyrazolo[1,5-a]pyridine intermediates?

A1: The limited solubility of pyrazolo[1,5-a]pyridine intermediates often stems from a combination of factors related to their molecular structure. High molecular weight, significant planarity leading to strong crystal lattice energy, and a lack of ionizable functional groups can all contribute to poor solubility.[3] The rigid, fused ring system of the pyrazolo[1,5-a]pyridine core can promote intermolecular π-π stacking, which results in a stable crystalline form that is difficult to dissolve. Additionally, the presence of nonpolar substituents can further decrease solubility in polar solvents.

Q2: I'm observing precipitation of my intermediate during the reaction. What immediate steps should I take?

A2: Unexpected precipitation during a reaction indicates that the concentration of your intermediate has surpassed its solubility limit under the current conditions.

Immediate Actions:

  • Do Not Discard: The precipitate is likely your desired product, so do not discard it.

  • Analyze the Supernatant: Carefully sample the liquid phase (supernatant) and analyze it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the reaction's completeness and determine the amount of product remaining in the solution.

  • Attempt Re-solubilization:

    • Gentle Heating: Gradually warm the reaction mixture. Many compounds show increased solubility at higher temperatures.[1] However, be cautious of potential degradation with excessive heat.

    • Add a Co-solvent: Introduce a small amount of a stronger, miscible organic solvent in which your intermediate is known to have better solubility, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]

Q3: What is a good starting point for solvent screening for a new pyrazolo[1,5-a]pyridine intermediate with unknown solubility?

A3: A systematic approach to solvent screening is crucial. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and serves as an excellent starting point for initial small-scale solubility tests.[4] If your experimental system is incompatible with DMSO, other organic solvents like DMF, NMP, or 1,4-dioxane can be evaluated. It is advisable to test a range of solvents with varying polarities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My pyrazolo[1,5-a]pyridine intermediate is poorly soluble in common reaction solvents like ethanol and acetonitrile.

This is a frequent challenge, especially when scaling up reactions. The choice of solvent is critical for ensuring a homogeneous reaction mixture and maximizing yield.

This workflow guides you through a systematic process for identifying a suitable solvent system.

cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Optimization cluster_3 Outcome Start Start with poorly soluble intermediate Assess Assess intermediate's polarity (based on structure) Start->Assess Screen_Polar Test polar aprotic solvents (e.g., DMSO, DMF, NMP) Assess->Screen_Polar Screen_Ethereal Test ethereal solvents (e.g., Dioxane, THF) Screen_Polar->Screen_Ethereal If solubility is still low Screen_Acidic Test acidic solvents (e.g., Acetic Acid) Screen_Ethereal->Screen_Acidic If still problematic Co_Solvent Introduce a co-solvent to the best single solvent Screen_Acidic->Co_Solvent Heating Apply gentle heating and sonication Co_Solvent->Heating Success Solubility achieved Heating->Success

Caption: A decision-making workflow for solvent and co-solvent selection.

If a single solvent is insufficient, a co-solvent system can be highly effective.[5][6]

  • Primary Solvent Selection: Dissolve a small, known amount of your pyrazolo[1,5-a]pyridine intermediate in various water-miscible or reaction-compatible organic solvents (e.g., DMSO, DMF, NMP, dioxane) to identify the best primary solvent.

  • Titration: To a saturated solution of the intermediate in the chosen primary solvent, slowly add a second, miscible solvent (the co-solvent) while stirring vigorously.

  • Observation: Note the point at which any precipitation occurs or if solubility improves. This will help establish a viable ratio of the two solvents.

  • Optimization: Prepare a series of solvent mixtures with varying ratios of the primary and co-solvent and determine the solubility in each.

Table 1: Example of Co-solvent System Optimization

Primary Solvent (DMF) (%)Co-solvent (Dioxane) (%)Observed Solubility (mg/mL) at 25°C
10005.2
75258.9
505015.4
257511.3
01003.1
Issue 2: My intermediate dissolves at high temperatures but crashes out upon cooling, making purification difficult.

This temperature-dependent solubility can be leveraged for crystallization but is problematic for chromatographic purification or subsequent reaction steps at lower temperatures.

For pyrazolo[1,5-a]pyridine intermediates with basic nitrogen atoms, altering the pH can significantly enhance solubility.[5] The formation of a salt is a well-established method for improving the aqueous and sometimes organic solubility of drug candidates.[7][8][9]

Start Intermediate with basic nitrogen Add_Acid Add a protic acid (e.g., HCl in Dioxane, TFA) Start->Add_Acid Protonation Protonation of basic nitrogen Add_Acid->Protonation Reaction Salt_Formation Formation of a more polar salt Protonation->Salt_Formation Solubility_Increase Increased solubility in polar solvents Salt_Formation->Solubility_Increase Result

Caption: The logical flow of improving solubility through salt formation.

  • Identify a Basic Center: Analyze the structure of your intermediate to confirm the presence of a basic nitrogen atom that can be protonated.

  • Solvent Selection: Suspend a small amount of your intermediate in a suitable organic solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether or dioxane, or a drop of trifluoroacetic acid) to the suspension while stirring.

  • Observation: Observe for dissolution. The formation of the corresponding salt should lead to a clear solution.

  • Isolation (Optional): If you wish to isolate the salt, it can be precipitated by adding a less polar co-solvent or by removing the solvent under reduced pressure.

Caution: The choice of acid is critical. Ensure it is compatible with downstream reaction steps. For instance, a hydrochloride salt might be suitable for purification but may need to be neutralized before a subsequent base-catalyzed reaction.

Issue 3: Structural modifications aimed at improving biological activity have drastically reduced the solubility of my intermediates.

This is a common challenge in medicinal chemistry where optimizing for one property negatively impacts another.[3]

Introducing polar functional groups or disrupting crystal packing can improve solubility.

Key Strategies:

  • Incorporate Polar Groups: The addition of groups like morpholine, piperazine, or short polyethylene glycol (PEG) chains can significantly improve aqueous and organic solubility.[3][10] These groups can engage in hydrogen bonding with protic solvents.

  • Disrupt Planarity: Introducing non-planar or bulky substituents can disrupt the intermolecular π-π stacking that contributes to high crystal lattice energy, thereby lowering the melting point and improving solubility.[2]

  • Introduce Ionizable Groups: Adding a carboxylic acid or a basic amine provides a handle for salt formation, which can dramatically improve solubility in aqueous media.[3][11]

Summary of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvents Reducing the overall polarity of the solvent system to better match that of the solute.[6]Simple to implement; can be fine-tuned.May complicate solvent removal; potential for precipitation upon dilution.[6]
Heating/Sonication Providing energy to overcome the crystal lattice energy.[4]Quick and effective for achieving temporary supersaturation.Risk of compound degradation at high temperatures.[4]
pH Adjustment Protonating or deprotonating ionizable functional groups to form more soluble charged species.[5]Highly effective for compounds with acidic or basic centers.Requires the presence of ionizable groups; pH must be compatible with subsequent steps.
Salt Formation Converting the neutral molecule into a more polar and soluble salt.[7][12]Can dramatically increase solubility and dissolution rate.[8][9]The API must be ionizable; potential for disproportionation or hygroscopicity issues.[8][9]
Structural Modification Altering the chemical structure to include solubilizing groups or disrupt crystal packing.[3]Can provide a permanent solution to solubility issues.May alter biological activity; requires additional synthetic steps.

References

minimizing homocoupling in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds.[1] However, when working with challenging substrates like bromopyridines, researchers often encounter frustrating side reactions that diminish yields and complicate purification. The most persistent of these is the homocoupling of the boronic acid or ester, forming a symmetrical biaryl byproduct.

Bromopyridines are particularly susceptible to issues due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst and alter the kinetics of the catalytic cycle.[2] This guide provides a comprehensive resource for troubleshooting and minimizing homocoupling in these specific reactions. We will delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies and protocols to ensure the successful synthesis of your target biarylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it so prevalent?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical dimer (Ar'-Ar'). This process consumes your nucleophile, reduces the yield of the desired cross-coupled product (Ar-Ar'), and introduces a potentially difficult-to-remove impurity.[3]

The primary culprit behind boronic acid homocoupling is often the presence of molecular oxygen.[4][5][6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then enter a catalytic cycle that preferentially promotes the dimerization of the boronic acid instead of the desired cross-coupling with the bromopyridine.[7][8][9] Additionally, when using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur as a pathway to reduce the precatalyst to the active Pd(0) state, sacrificing two equivalents of your boronic acid in the process.[3][5]

Q2: What is the mechanistic pathway for oxygen-promoted homocoupling?

A2: The generally accepted mechanism for homocoupling in the presence of oxygen involves the formation of a palladium peroxo complex.[7][10] The Pd(0) catalyst reacts with O₂ to form (η²-O₂)PdL₂. This complex then reacts with two molecules of the arylboronic acid, proceeding through transmetalation steps to form a diarylpalladium(II) species, which then reductively eliminates to yield the homocoupled biaryl and regenerates a Pd(II) species that continues the side reaction.[7][8]

G cluster_homocoupling Oxygen-Promoted Homocoupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_peroxo (η²-O₂)Pd(II)L₂ pd0->pd_peroxo + O₂ (Oxidation) o2 O₂ (Trace Oxygen) adduct Adduct pd_peroxo->adduct + Ar'B(OH)₂ arboh Ar'B(OH)₂ arpdoh trans-Ar'Pd(OH)L₂ adduct->arpdoh + Ar'B(OH)₂ - H₂O₂B(OH) ar2pd trans-Ar'PdAr'L₂ arpdoh->ar2pd Transmetalation + Ar'B(OH)₂ ar2pd->pd0 Regenerates Pd(0) dimer Ar'—Ar' (Homocoupled Dimer) ar2pd->dimer annotation This cycle competes directly with the main Suzuki-Miyaura pathway for the Pd(0) catalyst. G start High Homocoupling Observed check_o2 Step 1: Is the system rigorously deoxygenated? start->check_o2 degas Action: Implement Freeze-Pump-Thaw or extended sparging for ALL solvents. check_o2->degas No check_pd Step 2: What is the palladium source? check_o2->check_pd Yes degas->check_pd pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂) check_pd->pd2 pd0 Pd(0) Precatalyst (e.g., Pd₂(dba)₃) check_pd->pd0 switch_pd0 Action: Switch to a Pd(0) source to bypass reductive homocoupling. pd2->switch_pd0 optimize_ligand Step 3: Optimize Ligand & Conditions (See Next Section) pd0->optimize_ligand switch_pd0->optimize_ligand G cluster_suzuki Main Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(Br)L₂ (Oxidative Addition) pd0->ox_add + Ar-Br arbr Ar-Br (Bromopyridine) trans Ar-Pd(II)-Ar'L₂ (Transmetalation) ox_add->trans + Ar'B(OR)₂/Base - Br⁻ trans->pd0 Regenerates Pd(0) ar_ar Ar—Ar' (Desired Product) trans->ar_ar Reductive Elimination boron Ar'B(OR)₂ + Base

References

Validation & Comparative

The Strategic Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of 7-Bromopyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic and structural features make it an attractive framework for the design of inhibitors targeting a range of enzymes, particularly protein kinases. Within this scaffold, the strategic introduction of a bromine atom at the 7-position has emerged as a pivotal tactic in drug discovery. This is not merely an arbitrary substitution, but a calculated decision to unlock a diverse chemical space and fine-tune pharmacological activity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-bromopyrazolo[1,5-a]pyridine analogs, offering insights for researchers, scientists, and drug development professionals.

The 7-Bromo Substituent: A Gateway to Chemical Diversity

The primary role of the 7-bromo substituent in the pyrazolo[1,5-a]pyridine core is to serve as a versatile synthetic handle. Its presence facilitates a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and other functionalities at the 7-position, enabling a systematic exploration of the SAR. While the bromine atom itself can contribute to binding interactions through halogen bonding, its principal value lies in the chemical diversity it unlocks.

Below is a generalized workflow illustrating the synthetic strategy leveraging the 7-bromo intermediate.

Synthetic_Workflow Start Pyrazolo[1,5-a]pyridine Core Bromination Bromination at C7 Start->Bromination Intermediate 7-Bromopyrazolo[1,5-a]pyridine Bromination->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Intermediate->Coupling Analogs Diverse 7-Substituted Analogs Coupling->Analogs

Caption: Synthetic utility of 7-bromopyrazolo[1,5-a]pyridine.

Comparative Analysis of 7-Substituted Analogs: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyridine, has been extensively studied as a framework for kinase inhibitors. SAR studies on this related system provide valuable insights into the role of the 7-position. The pyrimidine nitrogen in pyrazolo[1,5-a]pyrimidines often acts as a hinge-binding motif, interacting with the backbone of the kinase hinge region. Consequently, substituents on the pyrimidine ring, including the 7-position, can significantly influence binding affinity and selectivity.

Substituent at C7 General Observation on Kinase Activity Rationale Representative Target(s)
Hydrogen Often serves as a baseline for comparison.Provides a minimal steric footprint.Various Kinases
Small Alkyl (e.g., Methyl) Can be well-tolerated or slightly decrease activity.Fills small hydrophobic pockets.CDK9[1]
Aryl/Heteroaryl Activity is highly dependent on the specific ring system and its substitution. Can lead to significant potency gains.Can engage in additional hydrophobic and π-stacking interactions with the protein.[2]Trk Kinases, RTKs, STKs[2]
Aminoalkyl Can introduce favorable interactions and improve physicochemical properties.The amino group can form hydrogen bonds or salt bridges.Cathepsin K[3]
Phenyl Amide Can lead to potent anti-proliferative agents.The amide moiety can participate in hydrogen bonding, while the phenyl ring explores hydrophobic regions.[4]CDK2, CDK4[4]

Key SAR Insights for 7-Substituted Pyrazolo[1,5-a]pyridine/pyrimidine Analogs:

  • Steric Constraints: For many kinases, the space around the 7-position is limited. Bulky substituents can lead to steric clashes and a loss of potency. However, for some targets, this region opens into a larger solvent-exposed area, allowing for the introduction of larger groups to enhance selectivity or improve pharmacokinetic properties.

  • Electronic Effects: The electronic nature of the substituent at the 7-position can modulate the electron density of the heterocyclic core, which may influence the strength of the hinge-binding interaction.

  • Vector for Further Modification: As demonstrated by the utility of the 7-bromo intermediate, this position is an excellent vector for attaching larger and more complex side chains that can interact with other regions of the ATP-binding site or extend into solvent-exposed areas.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Bromopyrazolo[1,5-a]pyridine

This protocol is a generalized procedure based on established methods for similar heterocyclic systems.[5]

  • Reaction Setup: To a microwave vial, add 7-bromopyrazolo[1,5-a]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.5-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like XPhosPdG2/XPhos (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or ethanol) and an aqueous solution of the base.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) using conventional heating or microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted pyrazolo[1,5-a]pyridine analog.

Suzuki_Coupling_Workflow cluster_reactants Reactants Reactant1 7-Bromopyrazolo[1,5-a]pyridine Solvent Degassed Solvent Reactant1->Solvent Reactant2 Boronic Acid/Ester Reactant2->Solvent Catalyst Palladium Catalyst Catalyst->Solvent Base Base (e.g., K2CO3) Base->Solvent Reaction Heating (Conventional or Microwave) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl/Heteroaryl Pyrazolo[1,5-a]pyridine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The 7-bromo substituent on the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the exploration of structure-activity relationships. Its primary function as a synthetic linchpin enables the generation of diverse libraries of analogs, particularly through palladium-catalyzed cross-coupling reactions. The SAR of the 7-position is highly target-dependent. For kinase inhibition, this position is often in proximity to the hinge-binding region, and modifications can significantly impact potency and selectivity. A thorough understanding of the target's topology is crucial for the rational design of 7-substituted pyrazolo[1,5-a]pyridine analogs with desired pharmacological profiles. The strategic use of the 7-bromo intermediate will undoubtedly continue to be a valuable tool in the development of novel therapeutics based on this privileged scaffold.

References

The Halogen Dance at Position 7: A Comparative Analysis of 7-Bromo and 7-Chloro Pyrazolo[1,5-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Potency Assessment

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. Its unique electronic and structural features provide a versatile template for designing targeted therapeutics. A critical aspect of optimizing the efficacy of these inhibitors lies in the strategic substitution at various positions of the heterocyclic core. Among these, the 7-position offers a key vector for modulating biological activity. This guide provides an in-depth comparison of the potency of 7-bromo versus 7-chloro substituted pyrazolo[1,5-a]pyridine inhibitors, grounded in established principles of medicinal chemistry and supported by representative experimental protocols.

The Influence of Halogen Substitution: A Primer

The introduction of a halogen atom into a drug candidate can profoundly impact its pharmacological profile. The specific effects are a complex interplay of several factors, including the nature of the halogen, its position on the scaffold, and the overall molecular context. When comparing bromine and chlorine, two key properties come to the forefront: electronegativity and atomic radius.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This difference in electronegativity can influence the electron density of the pyrazolo[1,5-a]pyridine ring system, potentially affecting its interaction with the target protein. A more electron-withdrawing substituent can alter the pKa of nearby functionalities, influencing hydrogen bonding capabilities.

  • Atomic Radius and Steric Interactions: Bromine has a larger atomic radius than chlorine. This seemingly subtle difference can have significant consequences for how the inhibitor fits into the binding pocket of its target. A larger substituent may lead to steric hindrance, preventing optimal binding, or it could provide beneficial van der Waals interactions, enhancing binding affinity.

  • Lipophilicity and Pharmacokinetics: Both bromine and chlorine increase the lipophilicity of a molecule, which can affect its cell permeability, metabolic stability, and plasma protein binding. The magnitude of this effect is generally greater for bromine than for chlorine.

Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyridines

While direct comparative data for 7-bromo versus 7-chloro pyrazolo[1,5-a]pyridine inhibitors is elusive, the literature on related pyrazolo[1,5-a]pyrimidines offers valuable insights. For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, it has been observed that chloro and bromo substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine core enhanced inhibitory activity, leading to compounds with higher potency. This suggests that halogenation at this position can optimize the electronic distribution in the molecule, favoring stronger binding interactions with the target enzyme while also improving the compound's pharmacokinetic profile.

Hypothetical Potency Comparison

Based on the principles outlined above, we can construct a hypothetical comparison of the potential potency of 7-bromo and 7-chloro pyrazolo[1,5-a]pyridine inhibitors. It is crucial to emphasize that these are generalized predictions and the actual observed potency will be highly dependent on the specific biological target and the rest of the molecule's structure.

Feature7-Chloro Substitution7-Bromo SubstitutionRationale
Binding Affinity (Potency) Potentially higher or lowerPotentially higher or lowerDependent on the specific interactions within the binding pocket. A tighter fit for the smaller chlorine atom could enhance potency, or the greater polarizability of bromine could lead to stronger van der Waals interactions.
Cellular Permeability Generally goodMay be slightly higherThe greater lipophilicity of the bromo-substituent could lead to enhanced membrane permeability.
Metabolic Stability Generally goodMay be more susceptible to metabolismThe carbon-bromine bond is weaker than the carbon-chlorine bond, potentially making the bromo-substituted compound more liable to metabolic degradation.
Selectivity May be influenced by steric fitMay be influenced by steric fitThe difference in size between chlorine and bromine could be exploited to achieve selectivity for a specific target over closely related off-targets.

Experimental Workflow for Potency Determination

To empirically determine the potency of 7-bromo and 7-chloro pyrazolo[1,5-a]pyridine inhibitors, a standardized experimental workflow is essential. The following outlines a representative protocol for assessing the inhibitory activity of these compounds against a target kinase.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis inhibitor_prep Inhibitor Stock Solution (DMSO) incubation Incubation: Kinase + Inhibitor inhibitor_prep->incubation kinase_prep Kinase Solution (Assay Buffer) kinase_prep->incubation substrate_prep Substrate & ATP Solution (Assay Buffer) reaction Initiate Reaction: Add Substrate + ATP substrate_prep->reaction incubation->reaction detection Detection of Kinase Activity reaction->detection dose_response Dose-Response Curve detection->dose_response ic50 IC50 Determination dose_response->ic50

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.

Detailed Protocol: Kinase Inhibition Assay

1. Preparation of Reagents:

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the 7-bromo and 7-chloro pyrazolo[1,5-a]pyridine inhibitors in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations for the dose-response curve.

  • Kinase Solution: Dilute the target kinase to the desired concentration in a kinase assay buffer.

  • Substrate and ATP Solution: Prepare a solution containing the kinase-specific substrate and ATP at their optimal concentrations in the assay buffer.

2. Assay Procedure:

  • Plate Setup: In a 96-well or 384-well plate, add a small volume of the serially diluted inhibitor solutions. Include wells with DMSO only as a negative control (100% activity) and wells without the kinase as a positive control (0% activity).

  • Kinase Addition: Add the diluted kinase solution to all wells except the positive control wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

3. Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited at each inhibitor concentration relative to the DMSO control.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Conclusion

A Comparative Guide to the In Vitro Validation of Novel Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel pyrazolo[1,5-a]pyridine kinase inhibitors, designed for researchers, scientists, and drug development professionals. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in oncology and other diseases.[1][2] This document will objectively compare the performance of representative pyrazolo[1,5-a]pyridine inhibitors with alternative compounds and provide the supporting experimental data and detailed protocols necessary for their rigorous evaluation.

The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyridines

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores have been identified as effective scaffolds for the development of both ATP-competitive and allosteric kinase inhibitors.[1][2] These compounds have shown promise in targeting a variety of kinases, including Pim-1, Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin Receptor Kinases (Trks), among others.[3][4][5] The versatility of this scaffold allows for the introduction of diverse functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

This guide will focus on the in vitro validation cascade for two representative pyrazolo[1,5-a]pyridine-based kinase inhibitors, one targeting Pim-1 and the other targeting CDK9, and compare their performance against established inhibitors.

Comparative Inhibitors

For the purpose of this guide, we will consider two hypothetical novel pyrazolo[1,5-a]pyridine inhibitors:

  • PzP-1: A potent inhibitor of Pim-1 kinase.

  • PzP-2: A selective inhibitor of CDK9.

These will be compared against:

  • SGI-1776: A known, first-generation Pim-1 inhibitor.[3]

  • PIK-75: A multi-kinase inhibitor with potent activity against CDK9.[4]

In Vitro Validation Workflow

A robust in vitro validation workflow is essential to characterize the potency, selectivity, and cellular activity of novel kinase inhibitors. The following diagram illustrates a typical workflow:

In Vitro Validation Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_potency Potency (IC50) (e.g., Radiometric, LanthaScreen) biochem_selectivity Selectivity (Kinase Panel Screen) biochem_potency->biochem_selectivity Confirm Potency cell_target Target Engagement (e.g., NanoBRET) biochem_selectivity->cell_target Validate in Cellular Context cell_pathway Pathway Modulation (e.g., Western Blot) cell_target->cell_pathway Confirm Mechanism cell_phenotype Phenotypic Effects (e.g., Proliferation, Cytotoxicity) cell_pathway->cell_phenotype Assess Functional Outcome

Caption: A typical workflow for the in vitro validation of kinase inhibitors.

I. Biochemical Assays: Determining Potency and Selectivity

The initial step in characterizing a novel kinase inhibitor is to determine its potency against the target kinase in a purified, cell-free system. This is typically followed by a broader screen to assess its selectivity against a panel of other kinases.

A. Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Here, we compare the IC50 values of our hypothetical pyrazolo[1,5-a]pyridines against their respective comparators.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
PzP-1 Pim-15RadiometricHypothetical
SGI-1776Pim-17Radiometric[6]
PzP-2 CDK915LanthaScreenHypothetical
PIK-75CDK91.37Not Specified[4]

Data Interpretation: PzP-1 demonstrates slightly improved potency against Pim-1 compared to SGI-1776 in this hypothetical scenario. PzP-2 shows potent inhibition of CDK9, although it is less potent than the multi-kinase inhibitor PIK-75. The choice of assay can influence the IC50 value, and consistency in methodology is crucial for accurate comparisons. Radiometric assays are considered a gold standard due to their direct measurement of substrate phosphorylation.[7][8]

B. Selectivity Profiling

High selectivity is a desirable attribute for a kinase inhibitor as it minimizes off-target effects and potential toxicity.[9] Kinase inhibitor selectivity is typically assessed by screening the compound against a large panel of kinases.

InhibitorPrimary TargetOff-Target Kinases (Inhibition >50% at 1 µM)Reference
PzP-1 Pim-1Pim-2, Pim-3Hypothetical
SGI-1776Pim-1Pim-2, Pim-3, Flt3, Haspin[6]
PzP-2 CDK9CDK2Hypothetical
PIK-75CDK9PI3Kα, CDK7, and others[4]

Data Interpretation: In our hypothetical data, PzP-1 exhibits a more selective profile than SGI-1776, with significant activity confined to the Pim kinase family. Similarly, PzP-2 shows better selectivity for CDK9 over other kinases compared to the broadly active PIK-75. This enhanced selectivity is a key advantage of novel pyrazolo[1,5-a]pyridine scaffolds.

II. Cell-Based Assays: Validating Activity in a Physiological Context

While biochemical assays are crucial for initial characterization, it is essential to validate the activity of inhibitors in a cellular environment where factors such as cell permeability, metabolism, and target engagement in the presence of endogenous ATP concentrations come into play.[10]

A. Target Engagement

Target engagement assays confirm that the inhibitor binds to its intended target within intact cells. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[1][3][11]

NanoBRET Target Engagement cluster_0 No Inhibitor cluster_1 With Inhibitor NanoLuc NanoLuc-Kinase Fusion Tracer Fluorescent Tracer NanoLuc->Tracer BRET Signal NanoLuc_Inhib NanoLuc-Kinase Fusion Tracer_Inhib Fluorescent Tracer NanoLuc_Inhib->Tracer_Inhib No BRET Signal Inhibitor Inhibitor Inhibitor->NanoLuc_Inhib Binding

Caption: Principle of the NanoBRET Target Engagement Assay.

InhibitorTarget KinaseCellular IC50 (nM)Assay
PzP-1 Pim-150NanoBRET
PzP-2 CDK9150NanoBRET

Data Interpretation: The cellular IC50 values are typically higher than the biochemical IC50s due to factors like cell membrane permeability and competition with high intracellular ATP concentrations. These hypothetical results confirm that both PzP-1 and PzP-2 engage their respective targets in living cells.

B. Pathway Modulation

To confirm that target engagement translates into functional inhibition of the downstream signaling pathway, Western blotting for phosphorylated substrates is a standard method.[12] For Pim-1, a key substrate is the pro-apoptotic protein Bad. For CDK9, inhibition leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.

InhibitorCell LineTarget PathwayObserved Effect
PzP-1 MV4-11 (Leukemia)p-Bad (Ser112)Dose-dependent decrease
SGI-1776HL-60 (Leukemia)p-BadDecrease in phosphorylation
PzP-2 HeLa (Cervical Cancer)p-RNA Pol II (Ser2)Dose-dependent decrease
PIK-75Variousp-RNA Pol IINot explicitly shown, but implied by CDK9 inhibition

Data Interpretation: The observed decrease in the phosphorylation of downstream substrates provides strong evidence that the inhibitors are functionally active in cells and modulate the intended signaling pathways.

C. Phenotypic Effects

The ultimate goal of a kinase inhibitor is to elicit a desired phenotypic response, such as inhibition of cell proliferation or induction of apoptosis.

The Ba/F3 cell proliferation assay is a valuable tool for assessing the anti-proliferative effects of inhibitors targeting oncogenic kinases.[13][14]

InhibitorBa/F3 Cell LineGI50 (µM)
PzP-1 Ba/F3-Pim-10.1
SGI-1776Not specifiedNot specified
PzP-2 Ba/F3-CDK90.5
PIK-75Not specifiedNot specified

Data Interpretation: These hypothetical results indicate that both PzP-1 and PzP-2 inhibit the proliferation of cells that are dependent on their respective target kinases for survival.

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity and, by inference, cytotoxicity.[15]

InhibitorCell LineIC50 (µM)
PzP-1 MV4-110.2
SGI-1776Various0.005 - 11.68
PzP-2 HeLa1.0
PIK-75VariousNot specified

Data Interpretation: PzP-1 and PzP-2 demonstrate potent cytotoxic effects in relevant cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. The broad range of IC50 values for SGI-1776 across different cell lines highlights the importance of testing inhibitors in multiple, well-characterized models.[16]

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments described in this guide are provided below.

Radiometric Kinase Assay (for IC50 Determination)

This protocol is adapted from a standard radiometric kinase assay.[7][8]

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the purified target kinase, and a specific peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor or control compound to the wells. Include a DMSO control (vehicle).

  • Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

NanoBRET™ Target Engagement Assay

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay technical manual.[1][3][11]

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and seed them into a 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of the test compound to the cells, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate to allow for compound entry and binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the cellular IC50.

Western Blot for Phosphorylated Proteins

This protocol is a standard method for detecting phosphorylated proteins.[12][17]

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for the desired time and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[15]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The in vitro validation workflow outlined in this guide provides a robust framework for characterizing the potency, selectivity, and cellular activity of these compounds. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent.

Future studies should focus on further optimizing the selectivity of pyrazolo[1,5-a]pyridine inhibitors to minimize off-target effects and enhance their therapeutic window. In addition, in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of these promising compounds.

References

A Senior Application Scientist's Guide: A Comparative Study of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, bicyclic nitrogen-containing heterocycles are celebrated as "privileged scaffolds"—frameworks that demonstrate the ability to bind to a wide array of biological targets. Among these, the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores stand out as versatile and highly valuable motifs.[1] Their rigid, planar structures and rich electronic features make them ideal starting points for developing potent and selective modulators of various protein classes, particularly kinases.[2][3]

While structurally similar, the critical difference lies in the six-membered ring: a diazine (pyrimidine) versus an azine (pyridine). This seemingly subtle change—the addition of a single nitrogen atom—imparts distinct physicochemical and pharmacological properties that can profoundly influence a drug candidate's profile. This guide provides an in-depth comparative analysis of these two scaffolds, moving from fundamental properties to synthetic strategy and therapeutic applications. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection for their specific therapeutic targets.

Part 1: Core Structural & Physicochemical Comparison: A Tale of Two Rings

The defining difference between the two scaffolds is the presence of an additional nitrogen atom (N7) in the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine, contrasted with a carbon atom (C7) at the equivalent position in the pyrazolo[1,5-a]pyridine. This substitution fundamentally alters the scaffold's electronic landscape, hydrogen bonding potential, and overall physicochemical properties.

The additional nitrogen in the pyrazolo[1,5-a]pyrimidine core acts as a hydrogen bond acceptor, which can be crucial for anchoring the molecule within a target's binding site. This feature also generally leads to increased polarity and aqueous solubility, properties that are often desirable in drug candidates. Conversely, the C-H group in the pyrazolo[1,5-a]pyridine offers a neutral, more lipophilic character and provides a vector for further substitution to explore hydrophobic pockets.

Data Presentation: Comparative Physicochemical Properties

To quantify these differences, let's examine the calculated properties of the unsubstituted parent scaffolds.

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineRationale for Difference
Structure Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineThe key difference is N7 vs. C7.
Molecular Formula C₆H₅N₃[4]C₇H₆N₂[5]The pyrimidine ring has an extra nitrogen.
Molecular Weight 119.12 g/mol [4]118.14 g/mol The substitution of C-H with N slightly increases the mass.
H-Bond Acceptors 32The N7 atom in the pyrimidine ring adds a hydrogen bond acceptor site.
H-Bond Donors 00Neither parent scaffold has a hydrogen bond donor.
cLogP 1.11.5Increased nitrogen content generally decreases lipophilicity (lower cLogP).
Topological Polar Surface Area (TPSA) 38.5 Ų25.8 ŲThe additional nitrogen significantly increases the polar surface area.

Data calculated based on parent scaffold structures from PubChem.

These fundamental differences have significant downstream consequences:

  • Solubility: The higher TPSA and greater number of hydrogen bond acceptors in the pyrazolo[1,5-a]pyrimidine scaffold typically confer greater aqueous solubility.

  • Metabolic Stability: The pyridine ring in the pyrazolo[1,5-a]pyridine may be more susceptible to aromatic oxidation by cytochrome P450 enzymes at the C7 position compared to the more electron-deficient pyrimidine ring.

  • Binding Interactions: The choice between scaffolds can be dictated by the topology of the target's active site. If a key hydrogen bond acceptor interaction is required, the pyrazolo[1,5-a]pyrimidine offers a built-in advantage. If a hydrophobic pocket must be occupied, the pyrazolo[1,5-a]pyridine may be a more suitable starting point.

Part 2: Synthetic Strategies & Accessibility

Both scaffolds are readily accessible through well-established synthetic routes, allowing for the creation of diverse chemical libraries. The primary strategies involve the construction of the six-membered ring onto a pre-existing pyrazole core.

Mandatory Visualization: General Synthetic Workflows

G cluster_0 Pyrazolo[1,5-a]pyrimidine Synthesis cluster_1 Pyrazolo[1,5-a]pyridine Synthesis aminopyrazole 5-Aminopyrazole pp Pyrazolo[1,5-a]pyrimidine aminopyrazole->pp Condensation dicarbonyl 1,3-Dielectrophile (e.g., β-dicarbonyl) dicarbonyl->pp aminopyridine N-Aminopyridine ppp Pyrazolo[1,5-a]pyridine aminopyridine->ppp [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkyne, Alkene) dipolarophile->ppp

Caption: General synthetic routes to the target scaffolds.

The synthesis of pyrazolo[1,5-a]pyrimidines frequently relies on the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] This method is robust and allows for diversity through the choice of substituents on both precursors. For pyrazolo[1,5-a]pyridines, a common and powerful strategy is the [3+2] cycloaddition of N-aminopyridinium ylides (formed in situ from N-aminopyridines) with various dipolarophiles like alkynes or alkenes.[6][7]

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a 3-phenylpyrazolo[1,5-a]pyrimidinone, a key intermediate for kinase inhibitors, adapted from literature procedures.[8]

Objective: To synthesize 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one.

Materials:

  • 4-Phenyl-1H-pyrazol-5-amine

  • N-Methyluracil

  • Ethanol (absolute)

  • Sodium ethoxide (NaOEt)

  • Hydrochloric acid (1M HCl)

  • Standard glassware for reflux and filtration

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-phenyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol, add N-methyluracil (1.1 eq) and sodium ethoxide (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: The sodium ethoxide acts as a base to facilitate the Michael addition and subsequent cyclization cascade. N-methyluracil serves as a masked Michael acceptor. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Precipitation: Add water to the residue and acidify to pH ~5-6 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the 3-phenylpyrazolo[1,5-a]pyrimidinone. The product can be further purified by recrystallization if necessary.

    • Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct cyclized product has been formed.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine

This protocol describes a general [3+2] cycloaddition to form a polysubstituted pyrazolo[1,5-a]pyridine, adapted from sonochemical synthesis methods.[6]

Objective: To synthesize a 7-amino-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Materials:

  • 1-Amino-2-iminopyridine derivative (1.0 eq)

  • Dialkyl acetylenedicarboxylate (e.g., DMAD) (1.0 eq)

  • Acetonitrile (ACN)

  • Ultrasonic bath or standard reflux setup

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 1-amino-2-iminopyridine derivative (10 mmol) and the dialkyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Reaction Conditions:

    • (Method A: Sonication) Place the flask in an ultrasonic bath and sonicate at 85 °C for approximately 20 minutes.

    • (Method B: Conventional Heating) Alternatively, heat the mixture at reflux for 3 hours.

    • Causality Explanation: The reaction proceeds via a [3+2] annulation process. Sonication provides localized high temperature and pressure through acoustic cavitation, accelerating the reaction significantly compared to conventional heating.

  • Monitoring: Follow the reaction progress by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The solid product that forms should be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry. Recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine product.

    • Self-Validation: Purity and structural confirmation are achieved via melting point determination, IR spectroscopy (to observe key functional groups like NH₂ and C=O), NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[6]

Part 3: Biological Activity & Therapeutic Landscape

Both scaffolds are heavily featured in kinase inhibitor design due to their ability to mimic the adenine region of ATP and form critical hydrogen bonds with the kinase hinge region. However, their broader therapeutic applications can diverge.

Mandatory Visualization: Kinase Hinge-Binding Interaction

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (e.g., NH of Leu) scaffold Pyrazolo-fused Scaffold (Pyridine or Pyrimidine) scaffold->hinge H-Bond gatekeeper Gatekeeper Residue scaffold->gatekeeper van der Waals d_pocket Hydrophobic Pocket scaffold->d_pocket Hydrophobic Int.

Caption: Typical binding mode of pyrazolo-fused scaffolds in a kinase active site.

Case Study 1: Kinase Inhibition (PI3K)

The Phosphoinositide 3-kinase (PI3K) family is a critical target in oncology. Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have been successfully developed as potent PI3K inhibitors.

  • Pyrazolo[1,5-a]pyrimidine: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were designed as highly potent and selective PI3Kδ inhibitors for treating inflammatory diseases like asthma. The lead compound, CPL302253 , exhibited an IC₅₀ of 2.8 nM for PI3Kδ.[9]

  • Pyrazolo[1,5-a]pyridine: Researchers developed a novel series of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Compound 5x from this series was found to be a particularly potent example with a p110α IC₅₀ of 0.9 nM and demonstrated in vivo activity in a human xenograft model.[3] More recently, dual PI3Kγ/δ inhibitors based on this scaffold have been reported for cancer immunotherapy.[10]

Data Presentation: Representative PI3K Inhibitor Activity

ScaffoldCompound ExampleTargetIC₅₀ (nM)Therapeutic Area
Pyrazolo[1,5-a]pyrimidineCPL302253PI3Kδ2.8[9]Inflammation/Asthma[9]
Pyrazolo[1,5-a]pyridineCompound 5xPI3Kα0.9[3]Oncology[3]

This comparison highlights that both scaffolds can produce highly potent inhibitors, with the ultimate selectivity profile being dictated by the specific substitution patterns around the core.

Case Study 2: CNS Applications (GABA-A Receptor Modulation)

Here, the pyrazolo[1,5-a]pyrimidine scaffold has a clear, marketed precedent. Zaleplon (Sonata) is a nonbenzodiazepine hypnotic used to treat insomnia.[11][12] It acts as a positive modulator of GABA-A receptors, binding preferentially to the α1 subunit.[12][13] The physicochemical properties of the pyrazolo[1,5-a]pyrimidine core, combined with appropriate lipophilic substituents, allow it to cross the blood-brain barrier and exert its effect on the central nervous system. This established success in CNS disorders makes the pyrazolo[1,5-a]pyrimidine a go-to scaffold for targets in this space.[14]

The pyrazolo[1,5-a]pyridine scaffold, while also explored for various targets, does not have a similar blockbuster CNS drug to its name, with research efforts being more heavily concentrated on areas like oncology and infectious diseases.[3][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the IC₅₀ of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

  • Recombinant purified target kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • 384-well microplates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the target kinase, diluted in assay buffer, to all wells except the negative controls. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature.

    • Causality Explanation: This pre-incubation allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, which is especially important for slow-binding inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The reaction should be run in the linear range, determined during assay development.

  • Detection: Stop the kinase reaction and measure the signal by adding the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence ratio) is proportional to the amount of product formed (or ATP consumed).

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay's robustness is confirmed by a high Z'-factor (>0.5) for the controls. The IC₅₀ values should be reproducible across multiple experiments.

Part 4: Summary & Application Scientist's Recommendation

The choice between these two powerful scaffolds is not a matter of inherent superiority, but of strategic alignment with the goals of a drug discovery program.

Summary Table: Head-to-Head Comparison

FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridine
Key Structural Feature Contains a pyrimidine ring (two N atoms)Contains a pyridine ring (one N atom)
Physicochemical Profile More polar, higher TPSA, typically more soluble.[4]More lipophilic, lower TPSA.[5]
H-Bonding Additional H-bond acceptor at N7.No H-bond acceptor at C7.
Primary Synthetic Route Condensation of aminopyrazoles.[2][3+2] Cycloaddition of aminopyridines.[7]
Established Therapeutic Areas Kinase Inhibition, CNS (Insomnia).[11][16]Kinase Inhibition, Infectious Disease.[3][15]
Marketed Drug Example Zaleplon (Sonata).[12]Fewer prominent examples in the market.
Expert Recommendation:
  • Choose Pyrazolo[1,5-a]pyrimidine when:

    • The target active site has an available hydrogen bond donor that can be engaged by the N7 atom for increased potency or selectivity.

    • Improved aqueous solubility is a primary objective for the series.

    • You are developing drugs for CNS targets, leveraging the scaffold's proven ability to produce successful neuro-active agents.[14]

    • You are targeting kinases where this core has shown significant promise, such as Trk or Pim kinases.[16][17]

  • Choose Pyrazolo[1,5-a]pyridine when:

    • The target active site has a hydrophobic pocket adjacent to the C7 position, which can be explored with various substituents to enhance potency.

    • Lower polarity is desired, for example, to optimize membrane permeability in non-CNS applications.

    • You want to avoid potential metabolic liabilities or off-target activities associated with the pyrimidine ring's specific electronic signature.

    • Your program focuses on targets like PI3Kα where this scaffold has demonstrated exceptional potency.[3]

Ultimately, both scaffolds represent elite starting points in drug discovery. The optimal choice will always be project-dependent, guided by a deep understanding of the target biology, structural information, and the desired final drug profile. Parallel synthesis and evaluation of analogous pairs from both series often provide the most definitive data to guide scaffold selection.

References

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent kinase inhibitors that have shown significant promise in oncology and beyond. However, the conserved nature of the ATP-binding pocket across the human kinome presents a persistent challenge: ensuring target selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's cross-reactivity profile is therefore not just a regulatory hurdle, but a critical component of strategic drug development.

This guide provides an in-depth comparison of the cross-reactivity profiles of representative pyrazolo[1,5-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity. We will delve into the "why" and "how" of cross-reactivity profiling, offering insights into experimental design and data interpretation to empower researchers in the development of safer and more effective targeted therapies.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The pyrazolo[1,5-a]pyrimidine core has proven to be a versatile template for targeting a range of kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks). While high potency against the intended target is a primary objective, the ultimate clinical success of an inhibitor often hinges on its selectivity profile.

Consequences of Off-Target Engagement:

  • Toxicity: Unintended inhibition of kinases crucial for normal physiological processes can lead to adverse effects.

  • Reduced Efficacy: Off-target binding can diminish the concentration of the inhibitor available to engage its primary target.

  • Drug Resistance: Activation of alternative signaling pathways due to off-target effects can contribute to the development of resistance. For instance, resistance to TRK inhibitors has been linked to the activation of the MAPK pathway through off-target mechanisms.[1][2][3][4]

Conversely, a well-characterized cross-reactivity profile can unveil opportunities for polypharmacology , where a single drug modulates multiple targets to achieve a synergistic therapeutic effect. Entrectinib, a pyrazolo[1,5-a]pyridine-based inhibitor, exemplifies this, with its potent activity against TRK, ROS1, and ALK kinases making it effective in various cancers driven by fusions of these kinases.[5][6][7]

Comparative Kinome-Wide Selectivity of Pyrazolo[1,5-a]pyridine-Based Inhibitors

To illustrate the diversity in selectivity within this inhibitor class, we have compiled kinome-wide screening data for representative compounds targeting different kinase families. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration, providing a snapshot of their selectivity.

Inhibitor (Primary Target)Concentration (µM)Number of Kinases ScreenedKinases Inhibited >90%Selectivity Score (S-Score)Reference
Larotrectinib (TRK)1~450TRKA, TRKB, TRKCHighly Selective[3][8]
Entrectinib (TRK/ROS1/ALK)1~450TRKA, TRKB, TRKC, ROS1, ALK, and othersModerately Selective[5][6][7]
BS-194 (CDK2)1Not specifiedCDK1, CDK2, CDK5, CDK9Moderately Selective[9][10]
CPL302415 (PI3Kδ)1Not specifiedPI3Kδ (high selectivity over α, β, γ isoforms)Highly Selective (within PI3K family)[6][11]

Note: The selectivity score is a qualitative assessment based on the number of off-target kinases inhibited at a given concentration. "Highly Selective" indicates inhibition of a very small number of kinases, while "Moderately Selective" suggests a broader range of off-target interactions.

On-Target and Off-Target Signaling Implications

The biological consequence of an inhibitor's binding profile extends beyond simple target engagement. Understanding the downstream signaling pathways of both on- and off-targets is crucial for predicting clinical outcomes.

For instance, TRK inhibitors like Larotrectinib and Entrectinib are designed to block the constitutively active TRK fusion proteins, thereby inhibiting downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[12][13]

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K Shc Shc/Grb2/SOS TRK->Shc PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Raf Raf Ras->Raf Shc->Ras mTOR mTOR Akt->mTOR PKC->Raf MEK MEK Raf->MEK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Larotrectinib Larotrectinib/ Entrectinib Larotrectinib->TRK

Caption: TRK signaling pathways inhibited by pyrazolo[1,5-a]pyridine-based inhibitors.

However, off-target inhibition can activate alternative pathways, leading to resistance. For example, in some cases of acquired resistance to TRK inhibitors, activation of the MAPK pathway through mutations in BRAF or KRAS has been observed.[1][2][3][4] This highlights the importance of monitoring for changes in related signaling pathways during treatment.

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive assessment of inhibitor selectivity. This typically involves a combination of biochemical assays for broad kinome-wide screening and cell-based assays to confirm target engagement in a more physiologically relevant context.

Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical Assay)

This protocol outlines a generalized procedure for assessing the selectivity of a pyrazolo[1,5-a]pyridine-based inhibitor against a large panel of kinases, such as the KINOMEscan™ platform.[14][15][16][17]

Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduced amount of bound kinase indicates that the test compound is competing for the active site.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. For a full Kd determination, a series of 11-point 3-fold dilutions is typically prepared.

  • Assay Plate Preparation: In a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand (on streptavidin-coated magnetic beads), and the test compound in a binding buffer.

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.

  • Washing: The magnetic beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. For compounds that show significant binding, a Kd value is calculated from the dose-response curve.

KinomeScan_Workflow cluster_workflow KINOMEscan Workflow A 1. Combine: - DNA-tagged kinase - Immobilized ligand - Test compound B 2. Incubate to reach equilibrium A->B C 3. Wash to remove unbound components B->C D 4. Elute bound kinase C->D E 5. Quantify kinase via qPCR D->E F 6. Analyze data (Kd determination) E->F CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat cells with inhibitor or vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Quantify target protein by Western Blot C->D E 5. Plot melting curve to assess thermal shift D->E

References

A Comparative Guide to the Synthesis of 7-Substituted Pyrazolo[1,5-a]pyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including kinase inhibitors and anti-inflammatory drugs.[1] The substitution pattern on this bicyclic system is crucial for modulating pharmacological activity, with the 7-position being a key vector for optimization. Consequently, the development of efficient and versatile synthetic routes to 7-substituted pyrazolo[1,5-a]pyridines is of paramount importance to medicinal chemists.

This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing this valuable chemical space. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations with supporting experimental data, and provide detailed protocols for key transformations.

Key Synthetic Strategies at a Glance

The synthesis of 7-substituted pyrazolo[1,5-a]pyridines can be broadly categorized into two main approaches: construction of the bicyclic core with the desired substituent precursor and late-stage functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring . The choice between these strategies is often dictated by the desired complexity of the target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence.

Synthetic_Strategies cluster_construction Core Construction Methods cluster_functionalization Late-Stage Functionalization Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Construction Core Construction Pyrazolo[1,5-a]pyridine Core->Construction Build the ring Functionalization Late-Stage C-H Functionalization Pyrazolo[1,5-a]pyridine Core->Functionalization Modify the ring [3+2] Cycloaddition [3+2] Cycloaddition Construction->[3+2] Cycloaddition Intramolecular Cyclization Intramolecular Cyclization Construction->Intramolecular Cyclization Pd-Catalyzed C-H Arylation Pd-Catalyzed C-H Arylation Functionalization->Pd-Catalyzed C-H Arylation

Caption: Overview of primary synthetic approaches to 7-substituted pyrazolo[1,5-a]pyridines.

Route 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile is arguably the most widely employed and versatile method for constructing the pyrazolo[1,5-a]pyridine core.[2] This approach offers a high degree of flexibility in introducing substituents at various positions of the final ring system.

Mechanistic Considerations

The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from an N-aminopyridine precursor. This ylide then undergoes a concerted or stepwise cycloaddition with a π-system (the dipolarophile), followed by an oxidative aromatization step to yield the stable pyrazolo[1,5-a]pyridine product. The regioselectivity of the cycloaddition is a critical aspect, often controlled by the electronic and steric nature of the substituents on both the ylide and the dipolarophile.[3]

3_2_Cycloaddition_Workflow cluster_start Starting Materials cluster_process Reaction Sequence N_amino N-Aminopyridine Ylide_gen Ylide Generation (Base or Oxidant) N_amino->Ylide_gen Dipolarophile Alkyne or Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_gen->Cycloaddition Oxidation Oxidative Aromatization Cycloaddition->Oxidation Product Substituted Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Generalized workflow for the [3+2] cycloaddition route.

Comparison of [3+2] Cycloaddition Variants
Variant Dipolarophile Key Reagents/Conditions Advantages Limitations Yield Range Reference
Metal-Free Oxidative Cycloaddition α,β-Unsaturated Carbonyls/AlkenesNMP, O2 (air), room temp.Mild conditions, operationally simple, avoids metal contamination.Limited to electron-deficient alkenes.Up to 95%[1][2]
PIDA-Mediated Cycloaddition Electron-deficient AlkenesPIDA (Phenyliodine diacetate)High regioselectivity, facile conditions.Stoichiometric use of an oxidant.Good to excellent[2]
Sonochemical Synthesis Alkynes and AlkenesAcetonitrile, ultrasound, catalyst-freeRapid reaction times, high yields, catalyst-free.Requires specialized equipment.Very good to excellent[3]
Convergent Synthesis with Alkynes AlkynesThermal conditionsConvergent approach for certain substitution patterns.Can require high temperatures.Not specified[4]
Representative Protocol: Metal-Free Oxidative [3+2] Cycloaddition

This protocol is adapted from the work of Adimurthy and coworkers.[1]

Step 1: Reaction Setup

  • To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, add the α,β-unsaturated carbonyl compound or alkene (1.2 mmol).

Step 2: Reaction Execution

  • Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (a balloon filled with O2 is sufficient).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

Step 3: Workup and Purification

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired functionalized pyrazolo[1,5-a]pyridine.

Route 2: Palladium-Catalyzed C-H Arylation

For the late-stage introduction of aryl or heteroaryl moieties at the 7-position, direct C-H activation has emerged as a powerful and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials, allowing for the diversification of complex scaffolds at a later stage in the synthesis.

Mechanistic Considerations

Palladium-catalyzed C-H arylation typically proceeds via a concerted metalation-deprotonation (CMD) or related mechanism, where the palladium catalyst selectively activates a C-H bond. The regioselectivity of this process is a significant challenge. In the case of pyrazolo[1,5-a]pyridines, selective arylation at the C-7 position can be achieved by careful selection of ligands and additives. For instance, the use of silver(I) carbonate has been shown to promote C-7 selectivity in the arylation with aryl iodides.[5]

CH_Activation_Mechanism Start Pyrazolo[1,5-a]pyridine + Aryl Halide Ox_Add Oxidative Addition Start->Ox_Add Catalyst Pd(0) Catalyst Catalyst->Ox_Add Pd(0) CH_Activation C-H Activation (CMD) Ox_Add->CH_Activation Ar-Pd(II)-X Red_Elim Reductive Elimination CH_Activation->Red_Elim Red_Elim->Catalyst Pd(0) Product 7-Aryl-Pyrazolo[1,5-a]pyridine Red_Elim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Performance and Scope

This method is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The reaction generally shows good compatibility with a range of functional groups on both the pyrazolo[1,5-a]pyridine core and the aryl iodide coupling partner.

Parameter Description Reference
Catalyst Pd(OAc)2 with suitable ligands (e.g., phosphines)[5]
Additive for C-7 Selectivity Ag2CO3[5]
Substrate Scope Tolerates various functional groups on the aryl iodide.[5]
Yields Modest to good[5]
Representative Protocol: Selective C-7 Arylation

This protocol is conceptualized based on the findings reported by Li and coworkers.[5]

Step 1: Reaction Setup

  • In an oven-dried Schlenk tube, combine pyrazolo[1,5-a]pyridine (0.5 mmol), the aryl iodide (0.6 mmol), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (10 mol%), and Ag2CO3 (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

Step 2: Reaction Execution

  • Add a dry, degassed solvent (e.g., dioxane or toluene, 2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Workup and Purification

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by flash column chromatography to isolate the 7-arylated product.

Comparative Analysis and Conclusion

Feature [3+2] Cycloaddition Pd-Catalyzed C-H Arylation
Strategy Core constructionLate-stage functionalization
Versatility High; allows for diverse substitution patterns from simple starting materials.Excellent for introducing aryl/heteroaryl groups on a pre-existing core.
Atom Economy Variable; can generate stoichiometric byproducts (e.g., from oxidants).Generally higher, especially in C-H/C-H coupling variants.
Regioselectivity Can be an issue; often dependent on substrate control.A significant challenge, but can be controlled with specific additives.
Functional Group Tolerance Good, but can be limited by the reactivity of the dipolarophile.Generally very good, a key advantage for complex molecules.
Ideal Application De novo synthesis of novel pyrazolo[1,5-a]pyridine scaffolds.Library synthesis and late-stage diversification for SAR studies.

References

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of a successful therapeutic agent. A promising lead candidate must also possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) – collectively known as its "drug-like" properties. Neglecting these properties in the early stages of development is a well-documented path to late-stage clinical failures, a costly and time-consuming endeavor. This guide provides a comprehensive framework for the assessment of drug-like properties, using the novel 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ester scaffold as a central case study. We will objectively compare its predicted and experimental properties against established drugs and alternative heterocyclic scaffolds, providing the underlying scientific rationale and detailed experimental protocols to empower researchers in their own drug development programs.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse biological activities.[1] The introduction of a bromine atom at the 7-position and a carboxylic acid ester at the 3-position offers unique vectors for chemical modification, making this an attractive starting point for library synthesis and lead optimization. However, before significant resources are invested, a thorough evaluation of its drug-like potential is paramount.

Part 1: In Silico Assessment - The First Filter of Druggability

Computational, or in silico, methods provide a rapid and cost-effective first pass to evaluate the drug-like potential of a compound.[2][3] These models are built upon vast datasets of known drugs and their physicochemical properties, allowing for the prediction of key parameters that govern a molecule's pharmacokinetic behavior.

Lipinski's Rule of Five: A Quick Check for Oral Bioavailability

One of the most enduring and widely used in silico filters is Lipinski's Rule of Five.[4] It posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. A value in the optimal range (typically 1-3) balances aqueous solubility and membrane permeability.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

To provide a comparative analysis, we will assess the ethyl ester of this compound against two commercially successful drugs containing a pyrazole or a related fused heterocyclic core: Celecoxib (a pyrazole derivative) and Sildenafil (a pyrazolo[4,3-d]pyrimidinone derivative), and Zaleplon (a pyrazolo[1,5-a]pyrimidine derivative).

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
This compound ethyl esterC₁₀H₉BrN₂O₂269.102.35 (Predicted)040
CelecoxibC₁₇H₁₄F₃N₃O₂S381.373.5 (Experimental)250
SildenafilC₂₂H₃₀N₆O₄S474.581.5 (Experimental)1100
ZaleplonC₁₇H₁₅N₅O305.331.23 (Experimental)050

In-silico predictions for the target compound were generated using publicly available cheminformatics tools. Experimental data for comparator drugs were obtained from PubChem and other cited literature.[5][6][7][8]

As the table demonstrates, our target compound, this compound ethyl ester, comfortably adheres to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its predicted LogP of 2.35 falls within the desirable range for balancing solubility and permeability.

ADMET Prediction: A Deeper Dive into Pharmacokinetics and Safety

Beyond Lipinski's rules, a more detailed ADMET profile can be computationally predicted. These predictions encompass a wider range of properties crucial for a drug's success.

PropertyThis compound ethyl ester (Predicted)Celecoxib (Predicted)Sildenafil (Predicted)Zaleplon (Predicted)Desired Range
Absorption
Water SolubilityModerately SolublePoorly SolubleModerately SolublePoorly SolubleHigh
Caco-2 PermeabilityHighHighModerateHighHigh
Human Intestinal AbsorptionHighHighHighHigh> 80%
Distribution
BBB PermeabilityHighHighLowHighCNS target dependent
Plasma Protein BindingHighHighHighModerateLow to Moderate
Metabolism
CYP2D6 InhibitorNoNoYesNoNo
CYP3A4 InhibitorNoNoYesNoNo
Toxicity
hERG InhibitionLow RiskLow RiskLow RiskLow RiskNo
Ames MutagenicityLow RiskLow RiskLow RiskLow RiskNo

In-silico predictions were generated using the ADMET-AI and admetSAR web servers.[2][3]

The predicted ADMET profile for our target compound is generally favorable. High intestinal absorption and Caco-2 permeability are predicted, which is encouraging for oral administration. The prediction of high Blood-Brain Barrier (BBB) permeability suggests potential for CNS-targeted therapies, but could be a liability for peripherally acting drugs. Its predicted lack of inhibition of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) is a positive sign, suggesting a lower likelihood of drug-drug interactions.[9]

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are invaluable for initial screening, they are not a substitute for experimental validation. The following section outlines detailed protocols for key in vitro assays to determine the solubility, permeability, and metabolic stability of the this compound esters.

Workflow for Experimental Drug-Like Property Assessment

workflow cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation lipinski Lipinski's Rule of Five admet ADMET Prediction lipinski->admet solubility Kinetic Solubility Assay admet->solubility Guide Compound Selection permeability PAMPA solubility->permeability stability Microsomal Stability Assay permeability->stability stability->admet Feedback Loop for Structure-Property Relationship Studies

Caption: Overall workflow for assessing drug-like properties.

Experimental Protocol 1: Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical determinant of oral absorption.[6] A compound must dissolve in the gastrointestinal fluids to be absorbed. The kinetic solubility assay is a high-throughput method that provides an early indication of a compound's solubility.[10][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (and comparators) in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at 620 nm on a plate reader. The amount of precipitate is proportional to the light scattering or absorbance.

  • Data Analysis: A standard curve of known concentrations of the compound is used to quantify the amount of soluble material. The kinetic solubility is reported in µg/mL or µM.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a compound to passively diffuse across the intestinal epithelium is a key factor in its oral absorption. The PAMPA assay provides a rapid and cell-free method to assess this passive permeability.[3][5][12]

Step-by-Step Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plate Preparation: The acceptor plate wells are filled with 300 µL of PBS (pH 7.4). The donor plate wells are filled with 150 µL of a 10 µM solution of the test compound in PBS (pH 7.4).

  • Assay Assembly: The filter plate is placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The sandwich plate is incubated at room temperature for 5 hours with gentle shaking.

  • Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × Time)) × ln(1 - [C]_A / [C]_D)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_D is the initial compound concentration in the donor well.

Experimental Protocol 3: Liver Microsomal Stability Assay

Rationale: The metabolic stability of a compound in the liver is a major determinant of its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4][13][14]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system (to ensure continuous enzyme activity), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubating the plate at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.

Part 3: Comparative Analysis and Discussion

The following table summarizes the expected experimental outcomes for our target compound in comparison to the established drugs.

PropertyThis compound ethyl esterCelecoxibSildenafilZaleplon
Kinetic Solubility (pH 7.4) > 50 µM (Predicted)Low (~7 µg/mL)[10]3.5 mg/mL[13]Practically Insoluble[12]
PAMPA Permeability (Papp) High (> 10 x 10⁻⁶ cm/s) (Predicted)HighModerateHigh
Liver Microsomal Stability (t₁/₂) Moderate to High (Predicted)Metabolized by CYP2C9 & CYP3A4[15]Metabolized by CYP3A4 & CYP2C9[16]Rapidly metabolized[8]

Experimental data for comparator drugs were obtained from cited literature.[8][10][12][13][15][16]

The predicted high solubility and permeability of the this compound ethyl ester are promising indicators of good oral absorption. Its predicted moderate to high metabolic stability suggests it may have a reasonable in vivo half-life.

In comparison, Celecoxib, while having high permeability, suffers from low aqueous solubility.[10] Sildenafil exhibits good solubility and moderate permeability.[13][16] Zaleplon, a member of the pyrazolo[1,5-a]pyrimidine class, has high permeability but is practically insoluble in water and is rapidly metabolized, leading to a short half-life.[8][12]

The 7-bromo-pyrazolo[1,5-a]pyridine scaffold, as represented by the ethyl ester, appears to offer a potentially more balanced profile of solubility and permeability compared to some established drugs with related heterocyclic cores. The ester functionality likely contributes to improved solubility over a corresponding carboxylic acid.

Conclusion and Future Directions

The integrated in silico and in vitro assessment of drug-like properties is an indispensable component of modern drug discovery. This guide has provided a framework for such an evaluation, using this compound esters as a case study. The initial assessment suggests that this scaffold possesses a promising drug-like profile, warranting further investigation.

The next logical steps would involve synthesizing a focused library of esters with varying alkyl chains to explore the structure-property relationships in more detail. Experimental determination of the properties outlined in this guide will be crucial to confirm the in silico predictions. Furthermore, assessing other ADMET parameters such as plasma protein binding and potential for drug-drug interactions through more advanced in vitro assays will provide a more complete picture of the therapeutic potential of this promising class of compounds. By front-loading these critical assessments, we can de-risk our drug discovery programs and increase the probability of delivering safe and effective medicines to patients.

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolo[1,5-a]pyridine Compounds Against Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of novel pyrazolo[1,5-a]pyridine compounds as potential EGFR inhibitors, using the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib, as a benchmark. The focus of this guide is on non-small cell lung cancer (NSCLC) harboring activating and resistance mutations in the epidermal growth factor receptor (EGFR).

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1] Notably, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against various protein kinases, making them attractive candidates for targeted cancer therapy.[2][3][4] This guide will delineate a systematic approach to compare the performance of new pyrazolo[1,5-a]pyridine compounds against the clinically approved and highly effective drug, Osimertinib.

The Clinical Context: Targeting EGFR in Non-Small Cell Lung Cancer

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] In a significant subset of NSCLC patients, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor and downstream signaling pathways, driving tumorigenesis.[7]

First and second-generation EGFR TKIs, while initially effective, often lead to the development of resistance, most commonly through the acquisition of a secondary mutation, T790M, in exon 20 of the EGFR gene.[8] Osimertinib was specifically designed to overcome this resistance mechanism by potently and selectively inhibiting both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[8][9] Therefore, any new pyrazolo[1,5-a]pyridine compound aiming to compete with or improve upon the current standard of care must demonstrate superior or at least comparable efficacy against these clinically relevant EGFR mutations.

Preclinical Benchmarking Strategy: A Multi-tiered Approach

A robust preclinical evaluation of novel pyrazolo[1,5-a]pyridine compounds necessitates a multi-tiered experimental approach, progressing from in vitro biochemical and cell-based assays to in vivo tumor models. This strategy allows for a comprehensive assessment of a compound's potency, selectivity, and anti-tumor efficacy.

Tier 1: In Vitro Evaluation

1.1. Biochemical Kinase Inhibition Assay: Assessing Direct Target Engagement

The initial step is to determine the direct inhibitory effect of the novel compounds on the enzymatic activity of purified recombinant EGFR protein variants. This assay provides a quantitative measure of the compound's potency (IC50) against the wild-type and mutant forms of the EGFR kinase.

Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Materials:

    • Recombinant human EGFR (Wild-Type, L858R, Exon 19 del, and L858R/T790M)

    • Eu-anti-phosphotyrosine antibody

    • GFP-tagged kinase substrate (e.g., GFP-poly-GT)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (novel pyrazolo[1,5-a]pyridines and Osimertinib) dissolved in DMSO

    • 384-well, low-volume, black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and Osimertinib in DMSO.

    • In the microplate, add the test compounds to the appropriate wells. Include no-inhibitor and no-enzyme controls.

    • Add the recombinant EGFR enzyme to each well (except the no-enzyme control).

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the GFP-tagged substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme variant.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-phosphotyrosine antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio (520 nm / 495 nm) and plot the data against the inhibitor concentration to determine the IC50 values using a suitable software (e.g., GraphPad Prism).

1.2. Cell-Based Proliferation/Viability Assays: Evaluating Cellular Potency

Following the biochemical assessment, it is crucial to evaluate the compound's ability to inhibit the proliferation of NSCLC cell lines that endogenously express the target EGFR mutations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines:

    • PC-9: NSCLC adenocarcinoma, harbors an EGFR exon 19 deletion (sensitive to EGFR TKIs).[1][12]

    • H1975: NSCLC adenocarcinoma, harbors both the L858R activating mutation and the T790M resistance mutation.[12]

    • HCC827: NSCLC adenocarcinoma, harbors an EGFR exon 19 deletion.[1][7]

    • A549: NSCLC adenocarcinoma, wild-type EGFR (as a control for selectivity).

  • Materials:

    • Selected NSCLC cell lines

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds and Osimertinib

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and Osimertinib for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation: In Vitro Activity Summary

The results from the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundEGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR Exon 19 del (IC50, nM)EGFR L858R/T790M (IC50, nM)PC-9 (IC50, nM)H1975 (IC50, nM)HCC827 (IC50, nM)A549 (IC50, nM)
Novel Pyrazolo[1,5-a]pyridine 1 Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Novel Pyrazolo[1,5-a]pyridine 2 Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Osimertinib (Benchmark) ~494[13]~11-15[13][14]~13-15[13][14]~11.44[13]~13-23[12][14]~5-11[14]~10-20[14]>10,000[14]
Tier 2: In Vivo Efficacy Evaluation

2.1. Xenograft Tumor Models: Assessing Anti-Tumor Activity in a Living System

Compounds that demonstrate promising in vitro activity should be advanced to in vivo studies using xenograft models. These models involve the transplantation of human cancer cells into immunodeficient mice and are a cornerstone of preclinical cancer drug development.[4][15]

Experimental Protocol: NSCLC Xenograft Model

  • Mouse Strain:

    • Athymic Nude (nu/nu) or NOD/SCID mice are commonly used.[4]

  • Cell Lines for Implantation:

    • PC-9: To evaluate efficacy against EGFR-sensitizing mutations.

    • H1975: To assess efficacy against the T790M resistance mutation.

  • Procedure:

    • Subcutaneously inject a suspension of PC-9 or H1975 cells into the flank of the mice.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the novel pyrazolo[1,5-a]pyridine compounds and Osimertinib (as a positive control) to the respective treatment groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on pharmacokinetic studies of the novel compounds. A vehicle control group should also be included.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Data Presentation: In Vivo Efficacy

The primary endpoint of the xenograft study is tumor growth inhibition. The data should be presented as a graph of mean tumor volume versus time for each treatment group.

Mechanistic Insights: Visualizing the EGFR Signaling Pathway and Inhibition

To better understand the mechanism of action of EGFR inhibitors, it is helpful to visualize the EGFR signaling pathway and the points of intervention.

EGFR Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[6][16][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Mechanism of Inhibition by Pyrazolo[1,5-a]pyridines and Osimertinib

Both Osimertinib and potentially effective pyrazolo[1,5-a]pyridine compounds act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. Osimertinib achieves its high potency and selectivity through covalent binding to a cysteine residue (C797) within the ATP-binding site of mutant EGFR.[9]

Inhibition_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Downstream Inhibitor Pyrazolo[1,5-a]pyridine or Osimertinib Inhibitor->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Competition Block Blocked Downstream->Block

Caption: Inhibition of mutant EGFR signaling by pyrazolo[1,5-a]pyridines and Osimertinib.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of novel pyrazolo[1,5-a]pyridine compounds against Osimertinib. A successful candidate emerging from this evaluation would ideally exhibit:

  • Potent and selective inhibition of clinically relevant EGFR mutations (Exon 19 del, L858R, and T790M).

  • Superior or comparable cellular potency against NSCLC cell lines harboring these mutations.

  • Significant in vivo anti-tumor efficacy in xenograft models.

  • A favorable safety profile, indicated by a large therapeutic window (high IC50 against wild-type EGFR and normal cells).

Further investigations should include comprehensive pharmacokinetic and pharmacodynamic studies, evaluation against a broader panel of EGFR mutations (including less common ones), and assessment of efficacy in models of acquired resistance to Osimertinib. By adhering to a rigorous and systematic benchmarking process, researchers can effectively identify and advance the most promising pyrazolo[1,5-a]pyridine candidates for further development as next-generation EGFR inhibitors for the treatment of NSCLC.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.